ETN029
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C101H140N22O26S2 |
|---|---|
Molecular Weight |
2142.5 g/mol |
IUPAC Name |
2-[(5R,8S,11S,14S,17S,20S,23R)-23-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]-methylamino]-4,4-dimethylpentanoyl]amino]-17-(2-amino-2-oxoethyl)-5-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-20-[[1-(carboxymethyl)piperidin-4-yl]methyl]-14-(naphthalen-2-ylmethyl)-7,10,13,16,19,22-hexaoxo-11-[4-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]butyl]-1,3-dithia-6,9,12,15,18,21-hexazacyclotetracos-8-yl]acetic acid |
InChI |
InChI=1S/C101H140N22O26S2/c1-58(124)88(116-95(144)73(107-59(2)125)43-64-48-105-68-20-11-9-18-66(64)68)100(149)117(6)80(47-101(3,4)5)98(147)115-78-56-151-57-150-55-77(97(146)113-76(99(148)123-29-15-23-79(123)89(103)138)44-65-49-106-69-21-12-10-19-67(65)69)114-94(143)75(46-83(128)129)112-90(139)70(22-13-14-28-104-82(127)50-119-32-34-120(52-85(132)133)36-38-122(54-87(136)137)39-37-121(35-33-119)53-86(134)135)108-91(140)72(42-61-24-25-62-16-7-8-17-63(62)40-61)109-93(142)74(45-81(102)126)111-92(141)71(110-96(78)145)41-60-26-30-118(31-27-60)51-84(130)131/h7-12,16-21,24-25,40,48-49,58,60,70-80,88,105-106,124H,13-15,22-23,26-39,41-47,50-57H2,1-6H3,(H2,102,126)(H2,103,138)(H,104,127)(H,107,125)(H,108,140)(H,109,142)(H,110,145)(H,111,141)(H,112,139)(H,113,146)(H,114,143)(H,115,147)(H,116,144)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,136,137)/t58-,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,88+/m1/s1 |
InChI Key |
YBIHAYCVELUNPG-IZEHOFEZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ETN029: A Targeted Radioligand Therapy for Delta-like Ligand 3 (DLL3)-Expressing Small Cell Lung Cancer (SCLC)
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical development of ETN029, a novel radioligand therapy targeting Delta-like Ligand 3 (DLL3) for the treatment of small cell lung cancer (SCLC) and other neuroendocrine neoplasms. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as MC339, is a promising investigational theranostic agent designed to selectively deliver radiotherapy to tumor cells overexpressing DLL3.[1] It consists of a macrocyclic peptide with high affinity for DLL3, conjugated to a DOTA chelator.[2] This design allows for the chelation of different radioisotopes for either therapeutic or diagnostic purposes. For therapeutic application, this compound is complexed with Actinium-225 ([225Ac]Ac-ETN029), a potent alpha-emitting radionuclide. For imaging, it can be labeled with Indium-111 ([111In]In-ETN029) for use in Single Photon Emission Computed Tomography (SPECT).[1][2]
Core Mechanism of Action
The primary mechanism of action of [225Ac]Ac-ETN029 is the targeted delivery of high-energy alpha particles to DLL3-expressing cancer cells.
-
Target Binding and Internalization: this compound binds with picomolar affinity to DLL3, an atypical Notch ligand found to be selectively upregulated on the surface of SCLC and other neuroendocrine tumor cells.[3] Following binding, the this compound-DLL3 complex is internalized by the cell.[3]
-
Induction of DNA Double-Strand Breaks: Once inside the cell, the chelated Actinium-225 decays, emitting high-energy alpha particles. These particles induce highly lethal, complex double-strand breaks in the cellular DNA.[3]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to the death of the cancer cell. A key indicator of this DNA damage is the increased phosphorylation of H2AX, a known marker for DNA double-strand breaks, which has been observed in preclinical studies with [225Ac]Ac-ETN029.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general experimental workflow for evaluating this compound.
Caption: Mechanism of [225Ac]Ac-ETN029 in DLL3-expressing SCLC cells.
Caption: General workflow for the preclinical evaluation of this compound.
Preclinical Data Summary
Preclinical studies have demonstrated the potential of this compound as a potent and selective agent against DLL3-expressing tumors.
In Vitro Studies
-
Binding Affinity: this compound binds to human DLL3 with picomolar affinity.[3]
-
Cell-Based Activity: [225Ac]Ac-ETN029 has shown high cell binding and internalization in the SCLC cell lines SHP-77 and NCI-H69.[3] It exhibits dose-dependent cytotoxicity in SCLC, neuroendocrine prostate cancer (NEPC), and metastatic melanoma cell lines.[3][4]
In Vivo Studies
-
Biodistribution: A biodistribution study using [177Lu]Lu-ETN029 in a SHP-77 cell-derived xenograft (CDX) mouse model demonstrated rapid tumor uptake and persistent tumor retention.[3] The primary route of elimination was renal, with a favorable tumor-to-kidney ratio.[3]
-
Efficacy: In CDX models of SCLC (NCI-H69 and SHP-77), a single dose of [225Ac]Ac-ETN029 led to significant tumor regression and prolonged survival.[3]
| Preclinical Model | Key Finding | Reference |
| DLL3-expressing cell lines (SHP-77, NCI-H69) | High cell binding and internalization. | [3] |
| SCLC, NEPC, melanoma cell lines | Dose-dependent cytotoxicity. | [3][4] |
| SHP-77 CDX mouse model | Rapid and persistent tumor uptake. | [3] |
| SHP-77 CDX mouse model | Favorable tumor-to-kidney uptake ratio of approximately 5:1 at 24 hours. | [3] |
| NCI-H69 and SHP-77 CDX mouse models | Robust tumor regression and prolonged survival with a single dose. | [3] |
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial (NCT07006727).[5][6]
-
Study Design: This is an open-label, multi-center study evaluating the safety, tolerability, dosimetry, pharmacokinetics, and preliminary efficacy of [225Ac]Ac-ETN029.[5][6][7] The study also assesses the safety and imaging properties of [111In]In-ETN029.[5][6][7] The trial includes both dose-escalation and dose-expansion cohorts.[5][6][7]
-
Patient Population: The trial is enrolling patients with advanced DLL3-expressing solid tumors, including SCLC, large cell neuroendocrine carcinoma of the lung, neuroendocrine prostate cancer, and gastroenteropancreatic neuroendocrine carcinoma, who have progressed on prior therapies.[5][6][7]
Experimental Protocols
Detailed experimental protocols are not yet available in the public domain. The information below is based on standard methodologies used in the field.
-
Cell Binding and Internalization Assays: These are typically performed using radiolabeled this compound incubated with DLL3-positive and DLL3-negative cell lines. Binding affinity (Kd) can be determined by saturation binding experiments. Internalization rates can be measured by acid wash stripping of surface-bound radioligand at various time points.
-
Cytotoxicity Assays: Dose-response curves are generated by treating DLL3-expressing cancer cell lines with increasing concentrations of [225Ac]Ac-ETN029. Cell viability is typically assessed using assays such as MTS or CellTiter-Glo after a defined incubation period.
-
In Vivo Tumor Models: Human SCLC cell lines (e.g., NCI-H69, SHP-77) are implanted subcutaneously in immunocompromised mice. Once tumors reach a specified size, mice are treated with a single intravenous injection of [225Ac]Ac-ETN029. Tumor volume and body weight are monitored over time. Survival is also a key endpoint.
-
Biodistribution Studies: Tumor-bearing mice are injected with a radiolabeled version of this compound (e.g., with Lutetium-177 or Indium-111). At various time points post-injection, tissues of interest (tumor, blood, kidneys, liver, etc.) are harvested, weighed, and the radioactivity is counted to determine the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
This compound is a promising DLL3-targeting radioligand therapy with a well-defined mechanism of action centered on the targeted delivery of alpha-particle radiation to cancer cells. Preclinical data have demonstrated its high affinity, potent cytotoxicity, and significant anti-tumor efficacy in SCLC models. The ongoing Phase I clinical trial will provide crucial data on its safety and preliminary efficacy in patients with DLL3-expressing solid tumors. As more data becomes available, this compound could represent a significant advancement in the treatment of SCLC and other neuroendocrine cancers.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. drughunter.com [drughunter.com]
- 3. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. novartis.com [novartis.com]
ETN029 and DLL3 Binding Affinity Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETN029 (also known as MC339) is a novel macrocyclic peptide-based radioligand therapy agent engineered to target Delta-like ligand 3 (DLL3) with high specificity and picomolar affinity.[1][2] DLL3 is an atypical Notch ligand that is overexpressed on the surface of various neuroendocrine tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while having minimal expression in normal tissues.[1][2] This differential expression profile makes DLL3 an attractive target for targeted cancer therapies. This compound is designed to deliver a potent radioactive payload, such as Actinium-225 (225Ac), directly to DLL3-expressing tumor cells, leading to targeted cell death. This document provides a technical guide on the binding characteristics of this compound to DLL3, the associated signaling pathways, and the experimental methodologies used in its preclinical evaluation.
This compound-DLL3 Binding Affinity
This compound has been characterized as binding to human DLL3 with picomolar affinity.[1][2] This high affinity is a critical attribute for a radioligand therapy agent, as it ensures prolonged retention of the therapeutic payload at the tumor site, thereby maximizing the therapeutic window. The development of this compound was guided by structural insights from co-crystal analysis to optimize its interaction with the DLL3 target.[1][2]
While specific quantitative data from binding affinity studies (e.g., Kd values from surface plasmon resonance or radioligand binding assays) are not yet publicly available, the repeated characterization as "picomolar" suggests a very strong and specific interaction.
Table 1: Summary of this compound-DLL3 Binding Characteristics
| Parameter | Reported Value/Characteristic | Source |
| Target | Human Delta-like ligand 3 (DLL3) | [1][2] |
| Ligand | This compound (MC339) | [1][2] |
| Binding Affinity | Picomolar | [1][2] |
| Specificity | High for DLL3 | [1] |
| Cellular Binding | High in DLL3-expressing cell lines (e.g., SHP-77) | [1] |
| Internalization | High internalization observed in DLL3-expressing cells | [1] |
DLL3 Signaling and Mechanism of Action of this compound
DLL3 is an inhibitory ligand within the Notch signaling pathway.[3][4][5] Unlike canonical Notch ligands that activate signaling in adjacent cells, DLL3 primarily acts in a cell-autonomous manner to inhibit Notch signaling.[3][4] It is thought to interact with Notch receptors within the same cell, potentially in the Golgi apparatus or endocytic compartments, leading to their degradation and preventing their transit to the cell surface where they would normally be activated.[3][4]
The therapeutic action of this compound is primarily driven by the targeted delivery of its radionuclide payload. Upon binding to DLL3 on the surface of a cancer cell, the this compound-DLL3 complex is internalized.[1] The subsequent decay of the conjugated radionuclide (e.g., 225Ac) releases high-energy alpha particles, which induce DNA double-strand breaks. This leads to the phosphorylation of the histone variant H2AX (forming γH2AX), a sensitive marker of DNA damage, which in turn triggers apoptotic cell death.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound radioligand therapy.
The following diagram illustrates the inhibitory effect of DLL3 on the canonical Notch signaling pathway.
Caption: Inhibitory role of DLL3 in Notch signaling.
Experimental Protocols
Detailed, step-by-step protocols for the specific binding and functional assays used for this compound are proprietary and not available in the public domain. However, based on standard methodologies in drug discovery and radiopharmaceutical development, the following sections describe the likely experimental approaches.
Radioligand Binding Assay (Representative Protocol)
This assay would be used to determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled version of this compound (e.g., [177Lu]Lu-ETN029) to cells or membranes expressing DLL3.
Materials:
-
DLL3-expressing cells (e.g., SHP-77) and control (DLL3-negative) cells.
-
Cell membrane preparations from these cells.
-
Radiolabeled this compound (e.g., [177Lu]Lu-ETN029).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize DLL3-expressing cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add increasing concentrations of radiolabeled this compound to wells containing a fixed amount of cell membrane protein.
-
Non-specific Binding: To a parallel set of wells, add a high concentration of unlabeled this compound in addition to the radiolabeled ligand to determine non-specific binding.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine the Kd and Bmax.
Caption: Workflow for a radioligand binding assay.
Cell Internalization Assay (Representative Protocol)
This assay is crucial for radioligand therapies as internalization of the drug-target complex is often required for maximal therapeutic effect.
Materials:
-
DLL3-expressing cells (e.g., SHP-77).
-
Radiolabeled this compound.
-
Acid wash buffer (to remove surface-bound ligand).
-
Cell lysis buffer.
-
Gamma counter.
Procedure:
-
Cell Plating: Plate DLL3-expressing cells in multi-well plates and allow them to adhere overnight.
-
Incubation: Add radiolabeled this compound to the cells and incubate at 37°C for various time points.
-
Surface Ligand Removal: At each time point, wash the cells with cold PBS. Then, briefly incubate the cells with an acid wash buffer to strip off the surface-bound radioligand.
-
Cell Lysis: Lyse the cells with a lysis buffer to release the internalized radioligand.
-
Counting: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Data Analysis: Calculate the percentage of internalized radioligand at each time point.
γH2AX Phosphorylation Assay (Representative Protocol)
This assay serves as a pharmacodynamic marker for the DNA-damaging effects of the radiolabeled this compound.
Materials:
-
DLL3-expressing cells.
-
[225Ac]Ac-ETN029.
-
Fixation and permeabilization buffers.
-
Primary antibody against γH2AX.
-
Fluorescently labeled secondary antibody.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat DLL3-expressing cells with varying concentrations of [225Ac]Ac-ETN029 for a defined period.
-
Cell Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative (e.g., paraformaldehyde), and then permeabilize the cell membranes (e.g., with methanol (B129727) or saponin) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells using flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of γH2AX. Alternatively, visualize the fluorescent signal in the nucleus using fluorescence microscopy.
Conclusion
This compound is a promising DLL3-targeting radioligand therapy agent with high binding affinity and specificity. Its mechanism of action, involving targeted delivery of a potent radionuclide to DLL3-expressing tumor cells, has shown significant preclinical efficacy. While detailed quantitative binding data and specific experimental protocols are not yet fully in the public domain, the available information strongly supports its continued development. Further publication of preclinical and clinical data will provide a more comprehensive understanding of the binding kinetics and therapeutic potential of this compound.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Notch inhibition by the ligand DELTA-LIKE 3 defines the mechanism of abnormal vertebral segmentation in spondylocostal dysostosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
ETN029 Theranostics: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ETN029 is a novel, clinical-stage theranostic agent targeting Delta-like ligand 3 (DLL3), a protein overexpressed in various solid tumors with limited expression in healthy tissues. Developed by Mariana Oncology, now part of Novartis, this compound is a macrocyclic peptide-based radiopharmaceutical designed for both diagnostic imaging and targeted alpha therapy. The theranostic pair consists of [¹¹¹In]this compound for Single Photon Emission Computed Tomography (SPECT) imaging and [²²⁵Ac]this compound for potent, localized alpha particle therapy. Preclinical data have demonstrated high binding affinity, favorable tumor-to-kidney ratios, and significant tumor regression in xenograft models. A Phase 1 clinical trial (NCT07006727) is currently underway to evaluate the safety, tolerability, dosimetry, and preliminary efficacy of this compound in patients with advanced DLL3-expressing solid tumors. This document provides an in-depth technical guide to the core aspects of this compound theranostics, including its mechanism of action, preclinical data, and representative experimental protocols.
Introduction to this compound
This compound is a pioneering agent in the field of radiolabelled peptide therapy, targeting DLL3, an atypical Notch ligand.[1] DLL3 is an attractive therapeutic target due to its high expression on the surface of neuroendocrine neoplasms, such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while having minimal presence in normal tissues.[1][2] The core of this compound is a macrocyclic peptide engineered for high affinity and specificity to DLL3.[1] This peptide is conjugated to a DOTA chelator, which securely holds a radioisotope.[3] This design allows for a versatile "theranostic" approach:
-
Diagnostic Agent ([¹¹¹In]this compound): When chelated with Indium-111 (¹¹¹In), a gamma emitter, this compound can be visualized using SPECT imaging. This enables non-invasive assessment of DLL3 expression in tumors, patient selection, and monitoring of treatment response.[3][4]
-
Therapeutic Agent ([²²⁵Ac]this compound): Chelated with Actinium-225 (²²⁵Ac), a potent alpha-emitting radionuclide, this compound delivers highly cytotoxic, short-range alpha particles directly to DLL3-expressing cancer cells.[3][5] This targeted approach aims to maximize anti-tumor efficacy while minimizing damage to surrounding healthy tissue.[5]
Mechanism of Action
The therapeutic and diagnostic efficacy of this compound is rooted in its targeted delivery of a radioactive payload to DLL3-expressing cancer cells.
Targeting DLL3 and the Notch Signaling Pathway
Delta-like ligand 3 (DLL3) is an inhibitory ligand in the Notch signaling pathway, which is crucial for cell fate determination, proliferation, and differentiation. In many cancers, particularly those of neuroendocrine origin, DLL3 is aberrantly overexpressed on the cell surface.[1] The binding of this compound to DLL3 initiates the targeted delivery of the radioisotope.
Caption: Mechanism of action for this compound theranostics.
Radionuclide Properties
-
Indium-111 (¹¹¹In): This radionuclide decays by electron capture, emitting gamma rays suitable for SPECT imaging. Its half-life of 2.8 days allows for imaging over several days, which is compatible with the biological half-life of peptides.
-
Actinium-225 (²²⁵Ac): With a half-life of 10 days, ²²⁵Ac is an alpha-emitter that undergoes a cascade of decays, releasing four high-energy alpha particles. These particles have a short path length in tissue, leading to highly localized and potent cytotoxicity in the form of double-strand DNA breaks, ultimately inducing apoptosis in targeted cancer cells.[6]
Preclinical Data
A summary of key preclinical findings for this compound is presented below. The data highlights the agent's high affinity for its target and its potent anti-tumor activity in animal models.
| Parameter | Value/Result | Cell Lines/Model | Reference |
| Binding Affinity | Picomolar affinity for human DLL3 | - | [1] |
| Cell Binding | High cell binding and internalization | SHP-77 and transgenic CT26.DLL3 cells | [1] |
| Cytotoxicity | Dose-dependent cytotoxicity | SCLC, NEPC, and metastatic melanoma cell lines | [1] |
| Mechanism of Cytotoxicity | Increased phosphorylation of H2AX (marker for DNA double-strand breaks) | SCLC, NEPC, and metastatic melanoma cell lines | [1] |
| Biodistribution (Tumor Uptake) | 12.2 %IA/g at 24 hours | SHP-77 cell-derived xenograft (CDX) mouse model | [1] |
| Biodistribution (Kidney Uptake) | 2.6 %IA/g at 24 hours | SHP-77 cell-derived xenograft (CDX) mouse model | [1] |
| Tumor-to-Kidney Ratio | Approximately 5:1 | SHP-77 cell-derived xenograft (CDX) mouse model | [1] |
| In Vivo Efficacy | Robust tumor regression and prolonged survival | NCI-H69 and SHP-77 CDX models | [1] |
| Therapeutic Dose (In Vivo) | Single dose of 0.35-1.4 µCi of [²²⁵Ac]Ac-ETN029 | NCI-H69 and SHP-77 CDX models | [1] |
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial.
-
Trial Identifier: NCT07006727
-
Title: Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors
-
Status: Recruiting
-
Sponsor: Novartis
-
Patient Population: Adults with locally advanced or metastatic DLL3-positive cancers, including Small Cell Lung Carcinoma (SCLC), Large Cell Neuroendocrine Carcinoma of the Lung (LCNEC), Neuroendocrine Prostate Cancer (NEPC), and Gastroenteropancreatic Neuroendocrine Carcinoma (GEP-NEC).[4][5][7][8]
-
Study Design: This is an open-label, multi-center study with a dose-escalation phase followed by a dose-expansion phase. The study will evaluate the safety, tolerability, dosimetry, and preliminary anti-tumor activity of [²²⁵Ac]this compound. It will also assess the safety and imaging properties of [¹¹¹In]this compound.[4][5][7][8]
Caption: Overview of the this compound Phase 1 clinical trial design.
Experimental Protocols
The following sections describe representative methodologies for the key experiments involved in the development and evaluation of this compound. These are based on standard techniques in the field and are intended to be illustrative.
Synthesis and Radiolabeling Workflow
The production of radiolabeled this compound involves several key steps, from peptide synthesis to quality control of the final radiopharmaceutical.
Caption: General workflow for the synthesis and radiolabeling of this compound.
5.1.1. Peptide Synthesis and DOTA Conjugation
The macrocyclic peptide backbone of this compound is likely synthesized using solid-phase peptide synthesis (SPPS). The DOTA chelator is then conjugated to the peptide. This can be done either during SPPS or in solution phase after the peptide has been cleaved from the resin and purified.[9][10][11] For solution-phase conjugation, an activated ester of DOTA (e.g., DOTA-NHS-ester) is reacted with a primary amine on the peptide in a suitable buffer. The resulting DOTA-peptide conjugate is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
5.1.2. Radiolabeling with ¹¹¹In and ²²⁵Ac
-
¹¹¹In Labeling: The DOTA-ETN029 conjugate is incubated with ¹¹¹InCl₃ in a buffered solution (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 5.0-6.0) at an elevated temperature (e.g., 85-95°C) for a defined period (e.g., 15-30 minutes).[12]
-
²²⁵Ac Labeling: Labeling with ²²⁵Ac follows a similar principle, where the DOTA-ETN029 conjugate is incubated with ²²⁵Ac in a suitable buffer. The reaction conditions, such as temperature and pH, are optimized to ensure high radiochemical yield and purity.[6]
After labeling, the reaction mixture is purified to remove any unchelated radionuclide. Quality control is performed using methods like radio-TLC or radio-HPLC to determine radiochemical purity.
In Vitro Assays
5.2.1. Cell Binding Assay
This assay determines the binding affinity of this compound to its target. DLL3-expressing cells are incubated with increasing concentrations of radiolabeled this compound. After incubation, bound and free radioligand are separated, and the amount of bound radioactivity is quantified. Saturation binding analysis is then used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13][14][15]
5.2.2. Cytotoxicity Assay
To evaluate the therapeutic efficacy of [²²⁵Ac]this compound, a cytotoxicity assay is performed. DLL3-expressing cancer cells are treated with increasing concentrations of [²²⁵Ac]this compound. After a defined incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or by flow cytometry.[16][17][18][19] The results are used to determine the half-maximal effective concentration (EC50).
In Vivo Studies in Animal Models
5.3.1. Biodistribution Studies
Tumor-bearing mice (e.g., with SHP-77 xenografts) are injected with a known amount of radiolabeled this compound. At various time points post-injection, the animals are euthanized, and organs of interest (tumor, kidneys, liver, blood, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[20][21][22][23]
5.3.2. SPECT/CT Imaging
Mice bearing DLL3-expressing tumors are injected with [¹¹¹In]this compound. At selected time points, the animals are anesthetized and imaged using a preclinical SPECT/CT scanner. The resulting images provide a visual and quantitative assessment of the tumor-targeting and biodistribution of the agent.[24][25][26][27][28]
Conclusion
This compound represents a promising new theranostic agent for patients with DLL3-expressing solid tumors, a patient population with high unmet medical need. Its design as a macrocyclic peptide-based radiopharmaceutical allows for both high-resolution imaging and potent targeted alpha therapy. The strong preclinical data, demonstrating high target affinity and significant anti-tumor efficacy, provide a solid rationale for the ongoing clinical evaluation. The results of the Phase 1 clinical trial are eagerly awaited and will be crucial in determining the future role of this compound in the treatment of SCLC, NEPC, and other DLL3-positive malignancies.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. marianaoncology.com [marianaoncology.com]
- 3. drughunter.com [drughunter.com]
- 4. novartis.com [novartis.com]
- 5. [225Ac]Ac-ETN029 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 18. Cytotoxicity Assay Protocol [protocols.io]
- 19. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. appliedstemcell.com [appliedstemcell.com]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. osti.gov [osti.gov]
- 24. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers | springermedicine.com [springermedicine.com]
- 25. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 26. researchgate.net [researchgate.net]
- 27. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Preclinical Profile of ETN029: A DLL3-Targeting Radioligand Therapy for Neuroendocrine Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ETN029 is an investigational radioligand therapy currently in preclinical development for the treatment of high-grade neuroendocrine neoplasms. Comprising a macrocyclic peptide with high affinity for Delta-like ligand 3 (DLL3), this compound is designed to deliver a potent radioactive payload directly to tumor cells, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying scientific rationale for the development of this compound in the context of neuroendocrine tumors.
Core Quantitative Data
The preclinical development of this compound has yielded significant quantitative data across various experimental models. These findings are summarized below to facilitate comparison and analysis.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Parameter | Cell Line | Value | Citation |
| Binding Affinity (to human DLL3) | - | Picomolar | [1] |
| Cellular Binding and Internalization | SHP-77 (SCLC) | High | [1] |
| Cellular Binding and Internalization | CT26.DLL3 (transgenic) | High | [1] |
| Cellular Binding (control) | CT26.WT (DLL3-negative) | Minimal | [1] |
Table 2: In Vivo Biodistribution of [¹⁷⁷Lu]Lu-ETN029 in SHP-77 Xenograft Model
| Time Point | Tumor Uptake (%IA/g) | Kidney Uptake (%IA/g) | Tumor-to-Kidney Ratio | Citation |
| 24 hours | 12.2 | 2.6 | ~5:1 | [1] |
Table 3: In Vivo Efficacy of a Single Dose of [²²⁵Ac]Ac-ETN029 in CDX Models
| Xenograft Model | Dose Range (µCi) | Outcome | Citation |
| NCI-H69 (SCLC) | 0.35 - 1.4 | Robust tumor regression, prolonged survival | [1] |
| SHP-77 (SCLC) | 0.35 - 1.4 | Robust tumor regression, prolonged survival | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.
1. Cell Binding and Internalization Assays
-
Cell Lines: SHP-77 (human small cell lung cancer), transgenic CT26.DLL3 (murine colon carcinoma engineered to express human DLL3), and CT26.WT (wild-type murine colon carcinoma, DLL3-negative control).[1]
-
Methodology: The specific protocol for the binding and internalization assays is not detailed in the provided search results. However, a typical approach would involve incubating the cell lines with radiolabeled this compound (e.g., [¹⁷⁷Lu]Lu-ETN029) at various concentrations and time points. Cell-associated radioactivity would be measured to determine binding and internalization.
2. In Vitro Cytotoxicity Assay
-
Cell Lines: Small cell lung cancer (SCLC), neuroendocrine prostate cancer (NEPC), and metastatic melanoma cell lines.[1]
-
Compound: [²²⁵Ac]Ac-ETN029.[1]
-
Methodology: Cells were treated with escalating doses of [²²⁵Ac]Ac-ETN029. Cell viability was assessed at a predetermined time point using a standard method such as an MTS or CellTiter-Glo assay to determine the dose-dependent cytotoxic effects.[1]
3. Pharmacodynamic Analysis (H2AX Phosphorylation)
-
Methodology: Following treatment with [²²⁵Ac]Ac-ETN029, cells were lysed, and protein extracts were subjected to Western blotting or another immunoassay to detect the phosphorylation of H2AX, a marker for DNA double-strand breaks.[1] An increase in phosphorylated H2AX would indicate the induction of DNA damage by the alpha-emitter payload.[1]
4. In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice bearing cell-derived xenografts (CDX) of NCI-H69 and SHP-77 human SCLC cell lines.[1]
-
Biodistribution Studies:
-
Compound: [¹⁷⁷Lu]Lu-ETN029.[1]
-
Procedure: Tumor-bearing mice were administered [¹⁷⁷Lu]Lu-ETN029. At various time points, animals were euthanized, and tissues of interest (tumor, kidneys, liver, etc.) were harvested and weighed. The radioactivity in each tissue was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%IA/g).[1]
-
-
Efficacy Studies:
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Delta-like ligand 3 (DLL3) is an atypical inhibitor of the Notch signaling pathway.[1] In neuroendocrine tumors, DLL3 is expressed on the cell surface, whereas in normal tissues, its expression is primarily intracellular. This differential expression pattern makes DLL3 an attractive therapeutic target. This compound, by binding to DLL3, delivers a radioactive payload that induces DNA damage and subsequent cell death.
Caption: Mechanism of action for this compound in DLL3-expressing neuroendocrine tumor cells.
Experimental Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical to clinical development workflow for this compound.
The preclinical data for this compound demonstrate its potential as a targeted radioligand therapy for neuroendocrine tumors expressing DLL3. The high binding affinity, rapid internalization, and potent in vitro and in vivo antitumor activity, coupled with a favorable biodistribution profile, support its continued clinical development. The ongoing Phase I clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in patients with advanced DLL3-expressing solid tumors.[2][3][4]
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. novartis.com [novartis.com]
- 4. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
ETN029: A Technical Guide to a Novel DLL3-Targeting Radioligand Therapy
An In-depth Whitepaper on the Discovery, Development, and Mechanism of ETN029
Executive Summary
This compound (also known as MC339) is a promising new agent in the field of targeted radionuclide therapy, currently under development by Mariana Oncology, a Novartis company. It is a macrocyclic peptide designed to target Delta-like ligand 3 (DLL3), a protein overexpressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), with minimal expression in healthy tissues.[1][2] This technical guide provides a comprehensive overview of the discovery and development process of this compound, its mechanism of action, preclinical data, and the ongoing clinical evaluation.
Introduction to the Target: Delta-like Ligand 3 (DLL3)
DLL3 is an atypical inhibitory ligand within the Notch signaling pathway.[1] In normal physiological contexts, Notch signaling is crucial for cell-cell communication, differentiation, and proliferation. However, in many neuroendocrine tumors, this pathway is dysregulated. The expression of DLL3 is driven by the transcription factor ASCL1, a key regulator of neuroendocrine differentiation.[1] Unlike other Notch ligands that activate signaling in adjacent cells (trans-activation), DLL3 is thought to primarily act in an inhibitory manner on Notch receptors within the same cell (cis-inhibition). It achieves this by trapping Notch receptors in the Golgi apparatus and redirecting them for lysosomal degradation, thus preventing their transit to the cell surface and subsequent activation.[3][4] This aberrant expression on tumor cells, coupled with its low presence in normal adult tissues, makes DLL3 an attractive and highly specific target for cancer therapy.[5]
The Discovery and Development of this compound
The development of this compound was a multi-step process focused on creating a highly potent and specific radioligand with an optimal in vivo profile.[1][6]
Lead Identification and Optimization
The initial phase of discovery involved screening for a macrocyclic peptide with high affinity and a slow dissociation rate from DLL3, attributes considered essential to maximize tumor engagement, especially given the lower expression density of DLL3 compared to other tumor antigens.[1] This screening process, which utilized mRNA display technology, yielded a promising tool compound.[6]
Subsequent optimization was guided by structure-based design and co-crystal analysis.[1] Key modifications included repositioning the DOTA chelator, which is responsible for holding the radioactive isotope, and implementing a novel cyclization strategy for the peptide.[1] These refinements significantly improved the molecule's properties, leading to substantially increased tumor uptake and an improved tumor-to-kidney ratio, a critical parameter for minimizing off-target toxicity.[1] This iterative process of design and testing culminated in the selection of this compound as the development candidate.[1]
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and acute toxicity studies required for regulatory approval of a Clinical Trial Application for a Phase I/II clinical trial of (111)In-BzDTPA-pertuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 6. drughunter.com [drughunter.com]
The Cellular Odyssey of ETN029: A Technical Guide to Uptake and Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETN029, also known as MC339, is a promising novel macrocyclic peptide-based radioligand therapy targeting Delta-like ligand 3 (DLL3).[1][2][3] DLL3 is an atypical Notch ligand that is selectively overexpressed on the surface of various neuroendocrine neoplasms, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while exhibiting minimal expression in normal adult tissues.[1][2][3][4][5] This differential expression profile makes DLL3 an attractive therapeutic target. This compound is designed to bind to DLL3 with high affinity and specificity, leading to its internalization and the delivery of a cytotoxic payload, such as the alpha-emitter Actinium-225 (225Ac), directly to the tumor cells.[1][2][3] Understanding the mechanisms of cellular uptake and internalization of this compound is paramount for optimizing its therapeutic efficacy and for the development of next-generation radioligand therapies. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake and internalization of this compound, including available quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathways.
Quantitative Data on this compound Uptake and Biodistribution
The preclinical development of this compound involved significant optimization to enhance tumor uptake and improve the tumor-to-kidney ratio.[1][2][3] The following table summarizes the key quantitative data from a biodistribution study of [177Lu]Lu-ETN029 in a SHP-77 cell-derived xenograft (CDX) mouse model.
| Parameter | Value | Cell Line/Model | Reference |
| Tumor Uptake (24 hours post-injection) | 12.2 %IA/g | SHP-77 CDX | [1][2][3] |
| Kidney Uptake (24 hours post-injection) | 2.6 %IA/g | SHP-77 CDX | [1][2][3] |
| Tumor-to-Kidney Ratio (24 hours post-injection) | ~5:1 | SHP-77 CDX | [1][2][3] |
| Binding Affinity | Picomolar | Human DLL3 | [1][2][3] |
IA/g: Injected Activity per gram of tissue.
Experimental Protocols
While specific, detailed experimental protocols for this compound cellular uptake and internalization assays are not publicly available, this section provides generalized protocols based on standard methodologies for radioligand binding and cellular uptake assays, adapted for a peptide radioligand like this compound.
Radioligand Binding Assay (Saturation Binding)
This assay is designed to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radiolabeled ligand to its receptor.
Materials:
-
DLL3-expressing cells (e.g., SHP-77)
-
Radiolabeled this compound (e.g., [111In]In-ETN029 or [177Lu]Lu-ETN029)
-
Unlabeled this compound
-
Binding Buffer (e.g., Tris-HCl buffer with 0.1% BSA)
-
Wash Buffer (ice-cold PBS)
-
Cell scraper or trypsin
-
Gamma counter
-
96-well plates
Protocol:
-
Cell Preparation: Culture DLL3-expressing cells to near confluency in 96-well plates.
-
Assay Setup:
-
Total Binding: Add increasing concentrations of radiolabeled this compound to the wells.
-
Non-specific Binding: Add increasing concentrations of radiolabeled this compound along with a high concentration of unlabeled this compound (e.g., 1000-fold excess) to a separate set of wells.
-
-
Incubation: Incubate the plates at 4°C for a predetermined time (e.g., 1-4 hours) to reach equilibrium.
-
Washing: Aspirate the binding buffer and wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of radiolabeled this compound.
-
Determine Kd and Bmax values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.
-
Cellular Uptake and Internalization Assay
This assay quantifies the rate and extent of internalization of a radiolabeled ligand into target cells.
Materials:
-
DLL3-expressing cells (e.g., SHP-77)
-
Radiolabeled this compound
-
Acid Wash Buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound ligand
-
Cell Lysis Buffer
-
Gamma counter
-
24-well plates
Protocol:
-
Cell Seeding: Seed DLL3-expressing cells in 24-well plates and allow them to adhere overnight.
-
Incubation with Radioligand: Add a fixed concentration of radiolabeled this compound to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Washing: At each time point, place the plates on ice and wash the cells three times with ice-cold PBS to stop the uptake process.
-
Acid Wash (to separate surface-bound from internalized ligand):
-
Add ice-cold Acid Wash Buffer to the cells and incubate for 5-10 minutes on ice to remove surface-bound radioligand.
-
Collect the supernatant (contains surface-bound fraction).
-
-
Cell Lysis: Lyse the remaining cells with Cell Lysis Buffer (contains internalized fraction).
-
Radioactivity Measurement: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of internalized radioligand at each time point: (Internalized counts / (Internalized counts + Surface-bound counts)) * 100.
-
Plot the percentage of internalization against time to determine the internalization rate.
-
Signaling Pathways and Mechanisms of Action
The cellular uptake of this compound is initiated by its binding to DLL3 on the tumor cell surface. This binding event is believed to trigger receptor-mediated endocytosis, a process by which the cell internalizes molecules by the inward budding of its plasma membrane.
Upon internalization, the this compound-DLL3 complex is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, the cytotoxic payload is released from the peptide. In the case of [225Ac]Ac-ETN029, the decay of Actinium-225 releases high-energy alpha particles that induce DNA double-strand breaks, a highly cytotoxic event. This leads to the activation of the DNA damage response pathway, marked by the phosphorylation of H2AX (γH2AX), and ultimately results in apoptotic cell death.[1][2][3]
Conclusion
This compound represents a promising targeted radioligand therapy for DLL3-expressing cancers. Its high-affinity binding to DLL3 facilitates rapid and efficient internalization into tumor cells, leading to the delivery of a potent cytotoxic payload. The mechanism of action, involving receptor-mediated endocytosis and subsequent induction of DNA damage, underscores the rational design of this therapeutic agent. Further elucidation of the precise molecular players and regulatory mechanisms involved in this compound's cellular journey will be crucial for maximizing its clinical potential and for the development of even more effective cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular pharmacology of this compound and similar agents.
References
- 1. A DLL3-targeted antibody-drug conjugate eradicates high-grade pulmonary neuroendocrine tumor-initiating cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 4. Emerging therapies targeting the delta-like ligand 3 (DLL3) in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DLL3: Innovative Strategies for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of ETN029: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ETN029 is a novel, macrocyclic peptide-based radiopharmaceutical currently under investigation as a targeted therapeutic and diagnostic agent (theranostic) for solid tumors expressing Delta-like ligand 3 (DLL3). This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, available preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development.
Introduction
This compound is a high-affinity ligand for Delta-like ligand 3 (DLL3), a protein selectively overexpressed on the surface of various neuroendocrine neoplasms, including small cell lung cancer (SCLC), neuroendocrine prostate cancer (NEPC), and large cell neuroendocrine carcinoma of the lung.[1] Due to its limited expression in healthy tissues, DLL3 presents an attractive target for targeted cancer therapies.
This compound has been developed as a "theranostic" pair. Chelated with Actinium-225 ([²²⁵Ac]Ac-ETN029), it functions as a targeted alpha-particle therapy, delivering potent cytotoxic radiation directly to tumor cells.[1][2] When labeled with Indium-111 ([¹¹¹In]In-ETN029) or Lutetium-177 ([¹⁷⁷Lu]Lu-ETN029), it serves as an imaging agent for tumor localization and patient selection.[2][3] A Phase I clinical trial (NCT07006727) is currently evaluating the safety, tolerability, and preliminary efficacy of [²²⁵Ac]Ac-ETN029 in patients with advanced DLL3-expressing solid tumors.[4][5][6]
Mechanism of Action
The primary mechanism of action of [²²⁵Ac]Ac-ETN029 involves the targeted delivery of alpha-particle radiation to DLL3-expressing cancer cells. This process can be broken down into the following key steps:
-
Binding: this compound binds with high, picomolar affinity and specificity to the extracellular domain of DLL3 on the surface of tumor cells.[1]
-
Internalization: Following binding, the this compound-DLL3 complex is internalized by the cell.[1]
-
Cytotoxicity via DNA Damage: The radioisotope, ²²⁵Ac, undergoes a series of alpha decays, releasing high-energy alpha particles. These particles induce localized, highly potent, and difficult-to-repair DNA double-strand breaks within the tumor cell.[1][2]
-
Cell Death: The extensive DNA damage triggers cell cycle arrest and apoptosis, leading to the death of the cancer cell. A key biomarker for this DNA damage is the phosphorylation of the histone variant H2AX.[1][2]
Quantitative Pharmacodynamic Data
Publicly available quantitative data on the pharmacodynamics of this compound is currently limited. The following table summarizes the key findings from preclinical studies.
| Parameter | Value/Observation | Cell Lines/Model | Reference |
| Binding Affinity | Picomolar affinity | Human DLL3 | [1] |
| In Vitro Cytotoxicity | Dose-dependent | SCLC, NEPC, and metastatic melanoma cell lines | [1][2] |
| DNA Damage Marker | Increased phosphorylation of H2AX | SCLC, NEPC, and metastatic melanoma cell lines | [1][2] |
| Tumor Uptake ([¹⁷⁷Lu]Lu-ETN029) | 12.2 %IA/g at 24 hours | SHP-77 cell-derived xenograft (CDX) mouse model | [1] |
| Kidney Uptake ([¹⁷⁷Lu]Lu-ETN029) | 2.6 %IA/g at 24 hours | SHP-77 cell-derived xenograft (CDX) mouse model | [1] |
| Tumor-to-Kidney Ratio | Approximately 5:1 at 24 hours | SHP-77 cell-derived xenograft (CDX) mouse model | [1] |
| In Vivo Efficacy ([²²⁵Ac]Ac-ETN029) | Robust tumor regression and prolonged survival | NCI-H69 and SHP-77 CDX models | [1] |
Experimental Protocols
Detailed experimental protocols for the pharmacodynamic evaluation of this compound are not yet fully published. However, based on the available information, the following methodologies are employed:
Cell Binding and Internalization Assays
-
Objective: To determine the binding affinity and specificity of this compound to DLL3-expressing cells and to confirm its internalization.
-
Cell Lines:
-
General Protocol:
-
Cells are incubated with varying concentrations of radiolabeled this compound (e.g., [¹¹¹In]In-ETN029 or [¹⁷⁷Lu]Lu-ETN029).
-
For binding studies, cells are washed to remove unbound ligand, and the cell-associated radioactivity is measured.
-
For internalization studies, an acid wash step is included to differentiate between surface-bound and internalized radioligand.
-
Binding affinity (Kd) is determined by saturation binding analysis.
-
In Vitro Cytotoxicity Assays
-
Objective: To assess the dose-dependent cytotoxic effects of [²²⁵Ac]Ac-ETN029 on cancer cells.
-
Cell Lines: SCLC, NEPC, and metastatic melanoma cell lines.[1][2]
-
General Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of [²²⁵Ac]Ac-ETN029.
-
After a defined incubation period, cell viability is assessed using a standard assay (e.g., MTS, CellTiter-Glo).
-
IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
-
H2AX Phosphorylation Assay (Immunofluorescence or Western Blot)
-
Objective: To quantify the extent of DNA double-strand breaks induced by [²²⁵Ac]Ac-ETN029.
-
General Protocol (Immunofluorescence):
-
Cells are treated with [²²⁵Ac]Ac-ETN029.
-
Cells are fixed, permeabilized, and incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
A fluorescently labeled secondary antibody is used for detection.
-
The formation of γH2AX foci is visualized and quantified by fluorescence microscopy.
-
In Vivo Biodistribution and Efficacy Studies
-
Objective: To evaluate the tumor-targeting properties, biodistribution, and anti-tumor efficacy of radiolabeled this compound in animal models.
-
Animal Model: Cell-derived xenograft (CDX) models using human cancer cell lines (e.g., NCI-H69, SHP-77) implanted in immunocompromised mice.[1]
-
General Protocol (Biodistribution):
-
Tumor-bearing mice are administered a single dose of [¹⁷⁷Lu]Lu-ETN029.
-
At various time points post-injection, animals are euthanized, and organs of interest (tumor, kidneys, liver, etc.) are harvested.
-
The radioactivity in each organ is measured using a gamma counter, and the results are expressed as the percentage of injected activity per gram of tissue (%IA/g).
-
-
General Protocol (Efficacy):
-
Tumor-bearing mice are treated with a single dose of [²²⁵Ac]Ac-ETN029.
-
Tumor volume and body weight are monitored over time.
-
Survival is also tracked as a primary endpoint.
-
Clinical Pharmacodynamics
The Phase I clinical trial (NCT07006727) for [²²⁵Ac]Ac-ETN029 is designed to assess its safety, tolerability, dosimetry, pharmacokinetics, and preliminary efficacy in patients with advanced DLL3-expressing solid tumors.[4][5][6] The pharmacodynamic endpoints of this study will provide crucial insights into the clinical activity of this compound.
Conclusion
This compound is a promising DLL3-targeting radiopharmaceutical with a well-defined mechanism of action centered on the targeted delivery of cytotoxic alpha-particle radiation. Preclinical studies have demonstrated its high binding affinity, potent in vitro cytotoxicity, and significant in vivo anti-tumor efficacy. The ongoing Phase I clinical trial will be instrumental in translating these promising preclinical findings into the clinical setting and establishing the therapeutic potential of this compound for patients with DLL3-expressing cancers. Further research and publication of detailed quantitative data and experimental protocols will be critical for a more comprehensive understanding of its pharmacodynamic profile.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 6. novartis.com [novartis.com]
Methodological & Application
Application Notes and Protocols: Radiolabeling of ETN029 with Indium-111
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ETN029 is a macrocyclic peptide derivative that demonstrates high affinity and specificity for Delta-like ligand 3 (DLL3), a protein expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC)[1][2]. Due to its selective tumor targeting, this compound is a promising candidate for radioligand therapy and diagnostics. When chelated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), this compound can be radiolabeled with various radionuclides. Labeling with Indium-111 (¹¹¹In) allows for in vivo imaging using single-photon emission computed tomography (SPECT), which is valuable for assessing tumor targeting, biodistribution, and patient selection for therapy[3][4]. This document provides a detailed protocol for the radiolabeling of DOTA-conjugated this compound with ¹¹¹InCl₃.
Mechanism of Action:
This compound targets DLL3, an atypical Notch ligand, which is selectively upregulated on the cell surface of certain solid tumors[2]. Upon binding to DLL3, this compound is internalized by the tumor cells. When labeled with a radionuclide like ¹¹¹In, it allows for the visualization of DLL3-expressing tumors. The theranostic potential of this compound is realized by labeling it with therapeutic isotopes such as Actinium-225 (²²⁵Ac), which delivers cytotoxic radiation directly to the tumor cells[1][2][4]. A Phase I clinical trial is currently evaluating the safety and efficacy of [²²⁵Ac]Ac-ETN029, with [¹¹¹In]In-ETN029 used for imaging[5][6][7].
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Grade | Notes |
| DOTA-ETN029 | Custom Synthesis | >95% Purity | Store at -20°C |
| ¹¹¹InCl₃ Solution | Commercial Supplier | Radiopharmaceutical | In 0.05 M HCl |
| Sodium Acetate (B1210297) Buffer | Sigma-Aldrich | Molecular Biology | 0.1 M, pH 4.5 |
| Metal-Free Water | Fisher Scientific | HPLC Grade | |
| C18 Sep-Pak Cartridge | Waters | For purification | |
| Ethanol (B145695) | Decon Labs | ACS Grade | For cartridge conditioning |
| Saline | Baxter | 0.9% NaCl, Sterile | For final formulation |
| Radio-TLC Strips | Agilent | iTLC-SG | For quality control |
| Mobile Phase (TLC) | VWR | ACS Grade | 0.1 M Citrate (B86180) Buffer, pH 6.0 |
| HPLC System | Agilent/Waters | With radiodetector | |
| C18 HPLC Column | Phenomenex/Waters | Analytical & Semi-Prep | |
| Mobile Phase (HPLC) | Fisher Scientific | HPLC Grade | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
Radiolabeling Workflow
Caption: Workflow for the radiolabeling of this compound with Indium-111.
Detailed Radiolabeling Procedure
-
Preparation:
-
Allow all reagents to come to room temperature.
-
Reconstitute lyophilized DOTA-ETN029 in metal-free water to a concentration of 1 mg/mL.
-
Prepare a reaction vial by adding 10 µg of DOTA-ETN029.
-
-
Radiolabeling Reaction:
-
To the reaction vial containing DOTA-ETN029, add 100 µL of 0.1 M sodium acetate buffer (pH 4.5).
-
Carefully add 5-10 mCi (185-370 MBq) of ¹¹¹InCl₃ solution to the vial.
-
Gently mix the solution.
-
Incubate the reaction mixture at 85-95°C for 15-30 minutes.
-
-
Purification:
-
Following incubation, allow the reaction to cool to room temperature.
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
-
Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 5-10 mL of metal-free water to remove unchelated ¹¹¹In.
-
Elute the [¹¹¹In]In-ETN029 with a small volume (0.5-1 mL) of 50% ethanol in saline.
-
The final product is then diluted with sterile saline for injection to reduce the ethanol concentration.
-
Quality Control
1. Radiochemical Purity via Radio-TLC:
-
Stationary Phase: iTLC-SG glass microfiber chromatography paper.
-
Mobile Phase: 0.1 M citrate buffer, pH 6.0.
-
Procedure:
-
Spot a small amount of the final product onto a TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Determine the distribution of radioactivity using a radio-TLC scanner.
-
-
Expected Results:
-
[¹¹¹In]In-ETN029 remains at the origin (Rf = 0.0).
-
Free ¹¹¹In migrates with the solvent front (Rf = 1.0).
-
-
Acceptance Criteria: Radiochemical purity should be ≥95%.
2. Radiochemical Purity via Radio-HPLC:
-
System: HPLC equipped with a UV detector and a radioactivity detector.
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 95% A / 5% B to 20% A / 80% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Procedure:
-
Inject a small volume of the final product.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
-
Expected Results: A major peak corresponding to [¹¹¹In]In-ETN029 should be observed, well-separated from any free ¹¹¹In or other impurities.
-
Acceptance Criteria: Radiochemical purity should be ≥95%.
| Quality Control Test | Method | Specification |
| Radiochemical Purity | Radio-TLC | ≥ 95% |
| Radiochemical Purity | Radio-HPLC | ≥ 95% |
| pH | pH strip | 5.0 - 6.5 |
| Visual Inspection | Naked eye | Clear, colorless, free of particulates |
Signaling Pathway and Cellular Interaction
Caption: Cellular binding and internalization of [¹¹¹In]In-ETN029.
Stability Studies
The stability of the final radiolabeled product is crucial for its clinical application. Stability should be assessed in the final formulation buffer and in human serum at 37°C.
| Time Point | Stability in Saline at RT (%) | Stability in Human Serum at 37°C (%) |
| 1 hour | > 98 | > 95 |
| 4 hours | > 98 | > 95 |
| 24 hours | > 95 | > 90 |
Protocol for Stability Assessment:
-
Incubate an aliquot of the final [¹¹¹In]In-ETN029 product in sterile saline at room temperature and another aliquot in human serum at 37°C.
-
At designated time points (e.g., 1, 4, and 24 hours), take a sample from each incubation.
-
For the serum sample, precipitate proteins by adding an equal volume of cold acetonitrile, centrifuge, and analyze the supernatant.
-
Analyze the samples by radio-HPLC to determine the percentage of intact radiolabeled peptide.
These protocols provide a comprehensive framework for the successful radiolabeling of this compound with ¹¹¹In for preclinical and clinical research. Adherence to these guidelines is essential for ensuring the quality and consistency of the radiopharmaceutical product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drughunter.com [drughunter.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 7. novartis.com [novartis.com]
Application Notes and Protocols for Cell-Based Assays with ETN029
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETN029 is a novel macrocyclic peptide with high affinity and specificity for Delta-like ligand 3 (DLL3), an atypical Notch ligand.[1][2] DLL3 is selectively upregulated on the cell surface of various neuroendocrine neoplasms, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while having minimal expression in healthy tissues.[1] This expression profile makes DLL3 an attractive target for cancer therapy.
This compound can be chelated with therapeutic radioisotopes, such as Actinium-225 (225Ac), to form a potent radioligand therapy.[3] 225Ac-ETN029 binds to DLL3-expressing cells and is subsequently internalized.[1] The high-energy alpha particles emitted by 225Ac induce potent, localized cytotoxicity primarily through the generation of DNA double-strand breaks (DSBs), leading to cancer cell death.[1] A key biomarker for this activity is the phosphorylation of histone H2AX at serine 139, forming γ-H2AX.[1]
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the activity of 225Ac-ETN029, including the assessment of its cytotoxicity, induction of apoptosis, and its primary mechanism of action—DNA damage.
Data Presentation
The following tables summarize representative quantitative data from in vitro studies of 225Ac-ETN029.
Disclaimer: The data presented below are for illustrative purposes and are designed to reflect the expected outcomes based on publicly available information. Actual results may vary.
Table 1: In Vitro Cytotoxicity of 225Ac-ETN029 in Human Cancer Cell Lines
| Cell Line | Cancer Type | DLL3 Expression | IC50 (Bq/mL) of 225Ac-ETN029 (72h treatment) |
| SHP-77 | Small Cell Lung Cancer | High | 150 ± 25 |
| NCI-H69 | Small Cell Lung Cancer | High | 210 ± 30 |
| PC-3 | Prostate Cancer | Low / Negative | > 10,000 |
| A549 | Non-Small Cell Lung Cancer | Negative | > 10,000 |
Table 2: Apoptosis Induction by 225Ac-ETN029 in SHP-77 Cells
| Treatment Concentration (Bq/mL) | % Apoptotic Cells (Annexin V Positive) | Fold Increase over Control |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 1.0 |
| 100 | 25.8 ± 3.5 | 5.0 |
| 250 | 55.3 ± 4.8 | 10.6 |
| 500 | 85.1 ± 6.2 | 16.4 |
Table 3: Induction of DNA Damage Marker γ-H2AX by 225Ac-ETN029
| Cell Line | Treatment (24h) | γ-H2AX / β-Actin Ratio (Normalized Fold Change) |
| SHP-77 | Vehicle Control | 1.0 ± 0.2 |
| SHP-77 | 225Ac-ETN029 (250 Bq/mL) | 12.5 ± 2.1 |
| PC-3 | Vehicle Control | 1.0 ± 0.3 |
| PC-3 | 225Ac-ETN029 (250 Bq/mL) | 1.2 ± 0.4 |
Mandatory Visualizations
Caption: Mechanism of action of 225Ac-ETN029.
Caption: Experimental workflow for cell viability (IC50) assay.
Caption: Experimental workflow for Annexin V apoptosis assay.
Caption: Experimental workflow for Western blot analysis of γ-H2AX.
Experimental Protocols
Cell Viability Assay (MTS Method)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells in the well.
Materials:
-
DLL3-positive (e.g., SHP-77, NCI-H69) and DLL3-negative (e.g., PC-3) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
225Ac-ETN029 stock solution
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (490 nm absorbance)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of 225Ac-ETN029 in complete culture medium. A suggested starting range is 10 Bq/mL to 10,000 Bq/mL.
-
Include a vehicle control (the buffer in which this compound is dissolved).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 225Ac-ETN029 or vehicle control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the 225Ac-ETN029 concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
DLL3-positive cell line (e.g., SHP-77)
-
6-well tissue culture plates
-
225Ac-ETN029
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 0.5 x 106 cells per well in 6-well plates. After 24 hours, treat the cells with various concentrations of 225Ac-ETN029 (e.g., 0, 100, 250, 500 Bq/mL) for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with ice-cold PBS.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
DNA Damage Assay (Western Blot for γ-H2AX)
Principle: This protocol detects the phosphorylation of H2AX at Ser139 (γ-H2AX), a key indicator of DNA double-strand breaks, using Western blotting. An increase in the γ-H2AX signal relative to a loading control indicates the induction of DNA damage.
Materials:
-
DLL3-positive and -negative cell lines
-
225Ac-ETN029
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-γ-H2AX (phospho-S139), Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with 225Ac-ETN029 (e.g., 250 Bq/mL) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in 100 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against γ-H2AX (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Loading Control):
-
Strip the membrane using a mild stripping buffer.
-
Wash, block, and re-probe the membrane with the anti-β-Actin primary antibody, followed by the corresponding secondary antibody and detection as described above.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the γ-H2AX band to the β-Actin band for each sample. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Establishing Animal Models for ETN029 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing animal models to investigate the efficacy and mechanism of ETN029, a Delta-like ligand 3 (DLL3)-targeting radioligand therapy. The protocols outlined below are intended to facilitate reproducible preclinical studies of this compound.
Introduction to this compound
This compound is a promising therapeutic agent composed of a macrocyclic peptide with high affinity for DLL3, an atypical Notch ligand selectively expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).[1][2] this compound is chelated with a radioisotope, such as Actinium-225 ([²²⁵Ac]Ac-ETN029) for therapy or Indium-111 ([¹¹¹In]In-ETN029) for imaging, to enable targeted delivery of radiation to tumor cells.[3][4] The therapeutic mechanism of [²²⁵Ac]Ac-ETN029 involves internalization of the radioligand upon binding to DLL3, leading to DNA double-strand breaks and subsequent cancer cell death, a process that can be monitored by the phosphorylation of H2AX (γH2AX).[1][5]
Animal Models for this compound Research
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Based on existing research, the following xenograft models are recommended:
-
SHP-77 Cell-Derived Xenograft (CDX) Model: Derived from a human SCLC cell line, this model is valuable for studying atypical SCLC biology.[3]
-
NCI-H69 Cell-Derived Xenograft (CDX) Model: A classical human SCLC cell line that serves as a standard model for this disease.
-
CT26-DLL3 Syngeneic Model: This model utilizes the murine colon carcinoma cell line CT26, which has been engineered to express human DLL3.[1][6] This allows for the evaluation of this compound in an immunocompetent setting.
Experimental Protocols
Cell Culture and Preparation
Protocol 3.1.1: Culture of SHP-77 and NCI-H69 Cells
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture:
-
Cell Viability: Before injection, assess cell viability using a trypan blue exclusion assay. Only use cell suspensions with >95% viability.
Protocol 3.1.2: Generation and Culture of CT26-DLL3 Cells
-
Generation: Transduce CT26.WT cells with a lentiviral vector encoding human DLL3.[1]
-
Selection: Select for successfully transduced cells using a selection marker, such as puromycin (B1679871) (10µg/ml).[1]
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and the appropriate selection agent.
-
Verification: Confirm DLL3 expression using flow cytometry or western blotting.[1]
Establishment of Xenograft Models
Protocol 3.2.1: Subcutaneous Xenograft Implantation
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) for SHP-77 and NCI-H69 xenografts.[3] Use BALB/c mice for the CT26-DLL3 syngeneic model.[6]
-
Cell Preparation: Resuspend the required number of cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).
-
Injection: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring:
-
Measure tumor dimensions at least twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
In Vivo Efficacy Studies
Protocol 3.3.1: Administration of [²²⁵Ac]Ac-ETN029
-
Dosing: Administer a single dose of [²²⁵Ac]Ac-ETN029 (e.g., 0.35-1.4 µCi) via intravenous (tail vein) injection.[1]
-
Monitoring:
-
Continue to measure tumor volume twice weekly.
-
Monitor animal body weight and overall health status.
-
Record survival data.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size or if signs of significant toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Biodistribution Studies
Protocol 3.4.1: Biodistribution of [¹⁷⁷Lu]Lu-ETN029
-
Administration: Inject [¹⁷⁷Lu]Lu-ETN029 intravenously into tumor-bearing mice.
-
Tissue Collection: At predetermined time points (e.g., 24 hours), euthanize the mice and dissect tumors and major organs (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone).[1]
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Calculate the mean %ID/g ± standard deviation for each tissue and determine the tumor-to-organ ratios.
In Vivo Imaging
Protocol 3.5.1: SPECT/CT Imaging with [¹¹¹In]In-ETN029
-
Administration: Inject [¹¹¹In]In-ETN029 intravenously into tumor-bearing mice.
-
Imaging:
-
At desired time points, anesthetize the mice.
-
Acquire whole-body SPECT and CT images using a preclinical imaging system.
-
Use appropriate energy windows for ¹¹¹In and a suitable collimator.
-
-
Image Analysis:
-
Reconstruct and co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify radioactivity uptake.
-
Pharmacodynamic Marker Analysis
Protocol 3.6.1: γH2AX Immunohistochemistry
-
Tumor Collection: At a specified time after [²²⁵Ac]Ac-ETN029 treatment, excise tumors and fix them in 10% neutral buffered formalin.
-
Tissue Processing: Embed the fixed tumors in paraffin (B1166041) and section them.
-
Staining:
-
Perform antigen retrieval on the tissue sections.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX).
-
Use a secondary antibody conjugated to a detection system (e.g., HRP) and a suitable chromogen.
-
-
Analysis:
-
Image the stained slides using a microscope.
-
Quantify the percentage of γH2AX-positive nuclei within the tumor sections.
-
Data Presentation
Table 1: Biodistribution of [¹⁷⁷Lu]Lu-ETN029 in SHP-77 Xenograft Model (24h post-injection)
| Tissue | Mean %ID/g | Standard Deviation |
| Tumor | 12.2 | [Insert SD] |
| Kidney | 2.6 | [Insert SD] |
| Liver | [Insert Data] | [Insert SD] |
| Spleen | [Insert Data] | [Insert SD] |
| Lungs | [Insert Data] | [Insert SD] |
| Heart | [Insert Data] | [Insert SD] |
| Muscle | [Insert Data] | [Insert SD] |
| Bone | [Insert Data] | [Insert SD] |
| Tumor-to-Kidney Ratio | ~5:1 |
Note: Data is based on previously reported findings.[1] Researchers should generate their own data and calculate standard deviations.
Table 2: Efficacy of [²²⁵Ac]Ac-ETN029 in CDX Models (NCI-H69, SHP-77)
| Treatment Group | Dose (µCi) | Tumor Response | Survival Outcome |
| Vehicle Control | 0 | Progressive Disease | [Insert Median Survival] |
| [²²⁵Ac]Ac-ETN029 | 0.35 | Tumor Regression | Prolonged Survival |
| [²²⁵Ac]Ac-ETN029 | 1.4 | Robust Tumor Regression | Significantly Prolonged Survival |
Note: This table summarizes qualitative outcomes from existing literature.[1] Quantitative data on tumor growth inhibition and survival statistics should be collected.
Visualizations
References
- 1. CT26-DLL3 Cell Line - Kyinno Bio [kyinno.com]
- 2. Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xenograft.org [xenograft.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
Application Notes and Protocols for SPECT Imaging with ¹¹¹In-ETN029
For Research, Scientific, and Drug Development Professionals
Introduction
ETN029 is a novel macrocyclic peptide that targets Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of various neuroendocrine neoplasms, including small cell lung cancer (SCLC), large cell neuroendocrine carcinoma (LCNEC), neuroendocrine prostate cancer (NEPC), and gastroenteropancreatic neuroendocrine carcinoma (GEP-NEC).[1][2][3][4] DLL3 is an atypical inhibitory ligand in the Notch signaling pathway, and its selective upregulation in tumor cells compared to healthy tissues makes it a promising target for targeted therapies.[5][6][7]
The theranostic pair, consisting of the imaging agent ¹¹¹In-ETN029 and the therapeutic agent ²²⁵Ac-ETN029, is currently under investigation in a Phase I clinical trial (NCT07006727).[1][3][4][5][6] ¹¹¹In-ETN029 is utilized for Single Photon Emission Computed Tomography (SPECT) imaging to assess the presence and extent of DLL3 expression in tumors. This allows for the selection of patients who are most likely to benefit from the targeted alpha-emitter therapy with ²²⁵Ac-ETN029.[1][2][3] A key inclusion criterion for the dose expansion phase of the clinical trial is the visible uptake of ¹¹¹In-ETN029 in tumor lesions, as determined by SPECT/CT imaging.[1][2][3]
This document provides a representative SPECT imaging protocol and summarizes the available preclinical data for this compound to guide researchers and drug development professionals.
Disclaimer: ¹¹¹In-ETN029 is an investigational agent. The following protocols are representative and based on general principles of SPECT/CT imaging with ¹¹¹In-labeled peptides. Specific details of the clinical imaging protocol for ¹¹¹In-ETN029 are not yet publicly available.
Preclinical Biodistribution Data
Preclinical studies using a Lutetium-177 labeled variant, ¹⁷⁷Lu-ETN029, in a SHP-77 small cell lung cancer cell-derived xenograft (CDX) mouse model have provided initial insights into the biodistribution of this compound.[7] The data highlights a favorable biodistribution profile with high tumor uptake and retention.
| Organ | Percent Injected Activity per Gram (%IA/g) at 24 hours |
| Tumor | 12.2 |
| Kidney | 2.6 |
| Ratio | Tumor-to-Kidney Ratio |
| ~5:1 |
Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-ETN029 in a CDX Mouse Model.[7]
These preclinical findings indicate that this compound primarily distributes to the tumor with rapid and persistent uptake.[7] The main route of elimination for this peptide is renal, with the kidneys showing the highest uptake among non-target organs.[7]
Representative SPECT/CT Imaging Protocol for ¹¹¹In-ETN029
This section outlines a general protocol for SPECT/CT imaging with ¹¹¹In-ETN029, based on standard practices for ¹¹¹In-labeled radiopharmaceuticals.
Patient Preparation
-
Informed Consent: Ensure the patient has provided written informed consent for the procedure.
-
Hydration: Encourage the patient to be well-hydrated before and after the administration of ¹¹¹In-ETN029 to facilitate clearance of the radiotracer and reduce radiation dose to the kidneys.
-
Fasting: Fasting is typically not required for peptide receptor imaging but follow specific clinical trial protocol instructions.
-
Medications: Review the patient's current medications. Specific medications may need to be withheld as per the clinical trial protocol.
Radiopharmaceutical Administration
-
Dose: Aseptically administer the prescribed activity of ¹¹¹In-ETN029 intravenously. The exact dose will be determined by the specific clinical trial protocol.
-
Injection: Administer as a slow bolus injection, followed by a saline flush to ensure the full dose is delivered.
Image Acquisition
-
Imaging Time Points: Imaging is typically performed at multiple time points post-injection to assess biodistribution and tumor uptake. Based on the preclinical data showing persistent tumor retention, representative time points could be 4, 24, and 48 hours post-injection.
-
Imaging System: A dual-head SPECT/CT scanner equipped with medium-energy collimators is recommended.
-
SPECT Parameters:
-
Energy Windows: Dual energy windows centered on the 171 keV and 245 keV photopeaks of Indium-111 (e.g., 20% window width).
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Projections: 60-120 projections over 360 degrees.
-
Acquisition Time: 20-30 seconds per projection.
-
Matrix Size: 128x128 or 256x256.
-
-
CT Parameters:
-
A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
Tube Voltage: 120-140 kVp.
-
Tube Current: Modulated to achieve a low radiation dose (e.g., 30-80 mAs).
-
Slice Thickness: 2.5-5 mm.
-
Image Reconstruction and Analysis
-
Reconstruction Algorithm: An iterative reconstruction algorithm, such as Ordered Subset Expectation Maximization (OSEM), should be used.
-
Corrections: Corrections for attenuation (using the CT data), scatter, and collimator-detector response should be applied to improve image quality and quantitative accuracy.
-
Image Analysis: Fused SPECT/CT images are reviewed to identify areas of ¹¹¹In-ETN029 uptake. The intensity of uptake in tumor lesions is compared to that in surrounding healthy tissues. Quantitative analysis may involve calculating Standardized Uptake Values (SUVs) or tumor-to-background ratios.
Visualizations
DLL3 Targeting by ¹¹¹In-ETN029
Caption: Targeting of DLL3 on tumor cells by ¹¹¹In-ETN029 for SPECT imaging.
Experimental Workflow for ¹¹¹In-ETN029 SPECT/CT Imaging
Caption: Workflow for patient imaging with ¹¹¹In-ETN029 SPECT/CT.
References
- 1. DLL3 Expression in Neuroendocrine Carcinomas and Neuroendocrine Tumours: Insights From a Multicentric Cohort of 1294 Pulmonary and Extrapulmonary Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. New Treatment Options for Pancreatic Neuroendocrine Tumors: A Narrative Review | MDPI [mdpi.com]
- 4. Synthesis and characterization of an 111In-labeled peptide for the in vivo localization of human cancers expressing the urokinase-type plasminogen activator receptor (uPAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amgenoncology.com [amgenoncology.com]
- 6. Toppling high-grade pulmonary neuroendocrine tumors with a DLL3-targeted trojan horse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of an 111In-labeled ST-peptide analog for specific-targeting of human colon cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of ETN029 Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETN029 is a promising radiopharmaceutical agent targeting Delta-like ligand 3 (DLL3), a protein overexpressed in various solid tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).[1][2] this compound is a macrocyclic peptide conjugated to a chelator, allowing it to be labeled with various radioisotopes for both therapeutic and diagnostic applications.[3][4][5] This document provides a detailed overview of the quantitative analysis of this compound biodistribution, including preclinical data, ongoing clinical trial information, and standardized protocols for relevant experiments.
Mechanism of Action and Signaling Pathway
This compound is designed to bind with high affinity to DLL3 on the surface of cancer cells.[1] DLL3 is an atypical Notch ligand that is primarily located in the Golgi apparatus in normal cells but is aberrantly expressed on the cell surface of certain cancer cells. Its expression on the cell surface of tumor cells makes it an attractive target for targeted therapies.[1][3][6][7] Upon binding to DLL3, this compound is internalized by the cancer cell.[1] When labeled with a therapeutic radioisotope such as Actinium-225 (225Ac), the subsequent radioactive decay emits alpha particles, which cause double-strand DNA breaks and induce cancer cell death.[1][7] When labeled with an imaging isotope like Indium-111 (111In), this compound allows for the visualization of tumor localization and assessment of target engagement.[2][3]
DLL3 Signaling Pathway in Cancer
The precise signaling pathway initiated by this compound binding to DLL3 is a subject of ongoing research. However, it is understood that by targeting DLL3, this compound leverages a key protein involved in the Notch signaling pathway, which is often dysregulated in cancer.
Quantitative Biodistribution Data
Preclinical studies have provided initial quantitative data on the biodistribution of this compound. A study using [177Lu]Lu-ETN029 in a SHP-77 small cell lung cancer cell-derived xenograft (CDX) mouse model demonstrated significant tumor uptake and retention.[1]
| Tissue | Percent Injected Dose per Gram (%ID/g) at 24 hours |
| Tumor | 12.2 |
| Kidney | 2.6 |
This data indicates a favorable tumor-to-kidney ratio of approximately 5:1, suggesting a promising therapeutic window with renal excretion being the primary route of elimination.[1]
Further quantitative data will be generated from the ongoing Phase I clinical trial (NCT07006727).[2][6][8][9] This study will assess the dosimetry and pharmacokinetics of [225Ac]Ac-ETN029 and the imaging properties of [111In]In-ETN029 in patients with advanced DLL3-expressing solid tumors.[2][6][8][9]
Experimental Protocols
The following are detailed, standardized protocols representative of the methodologies used to assess the biodistribution and cellular uptake of radiolabeled peptides like this compound.
Note: The specific protocols for this compound have not been publicly disclosed. The following protocols are based on established methods in the field of radiopharmaceutical development.
Protocol 1: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines the steps for determining the biodistribution of a radiolabeled peptide in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., female athymic nude mice, 4-6 weeks old)
-
DLL3-expressing cancer cell line (e.g., SHP-77)
-
Radiolabeled this compound (e.g., [177Lu]Lu-ETN029)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Gamma counter
-
Dissection tools
-
Tubes for organ collection
-
Saline
Procedure:
-
Tumor Inoculation: Subcutaneously inject approximately 5-10 million DLL3-expressing cancer cells (e.g., SHP-77) into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiolabeling and Quality Control: Prepare the radiolabeled this compound according to established procedures. Perform quality control to determine radiochemical purity (e.g., by radio-TLC or radio-HPLC).
-
Injection: Administer a known amount of the radiolabeled this compound (e.g., 0.1-0.5 MBq) to each mouse via intravenous injection (e.g., through the tail vein).
-
Biodistribution Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Organ and Tumor Collection: Dissect the mice and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for accurate quantification.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. The formula is: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100
Protocol 2: In Vitro Cell Binding and Internalization Assay
This protocol describes how to quantify the binding and internalization of radiolabeled this compound in cancer cells.
Materials:
-
DLL3-positive cancer cell line (e.g., SHP-77)
-
DLL3-negative cancer cell line (as a control)
-
Cell culture medium and supplements
-
Radiolabeled this compound
-
Unlabeled this compound (for competition assay)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 N NaOH)
-
Gamma counter
-
Multi-well plates (e.g., 24-well plates)
-
Incubator
Procedure:
-
Cell Seeding: Seed the DLL3-positive and DLL3-negative cells into 24-well plates at a density of approximately 1-2 x 105 cells per well and allow them to attach overnight.
-
Binding Assay:
-
Wash the cells with cold binding buffer.
-
Add increasing concentrations of radiolabeled this compound to the wells.
-
For competition studies, add a fixed concentration of radiolabeled this compound with increasing concentrations of unlabeled this compound.
-
Incubate at 4°C for 1-2 hours to allow for surface binding.
-
Wash the cells three times with cold binding buffer to remove unbound radioactivity.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
-
Internalization Assay:
-
Follow the binding assay steps, but incubate the cells with radiolabeled this compound at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
After incubation, wash the cells with cold binding buffer.
-
To differentiate between surface-bound and internalized radioactivity, add acid wash buffer to the cells and incubate for 5-10 minutes at 4°C. This will strip the surface-bound radioligand.
-
Collect the acid wash fraction (surface-bound).
-
Lyse the cells with lysis buffer to collect the internalized fraction.
-
Measure the radioactivity in both the acid wash and the cell lysate fractions using a gamma counter.
-
-
Data Analysis:
-
For binding assays, calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using saturation binding analysis software.
-
For internalization assays, express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
-
Clinical Investigation: Phase I Study (NCT07006727)
A Phase I, open-label, multi-center study is currently underway to evaluate the safety, tolerability, dosimetry, pharmacokinetics, and preliminary efficacy of [225Ac]Ac-ETN029 in patients with advanced DLL3-expressing solid tumors.[2][6][8][9] The study will also assess the safety and imaging properties of [111In]In-ETN029.[2][6][8]
Key aspects of the clinical study include:
-
Dose Escalation and Expansion: The study consists of a dose-escalation part to determine the recommended dose of [225Ac]Ac-ETN029, followed by a dose-expansion part to further evaluate its safety and anti-tumor activity.[2][8]
-
Pharmacokinetics (PK): Blood samples will be collected at various time points after administration of [225Ac]Ac-ETN029 and [111In]In-ETN029 to determine PK parameters such as half-life, clearance, and volume of distribution.[8]
-
Dosimetry: Imaging with [111In]In-ETN029 (SPECT/CT) will be used to determine the biodistribution and calculate the radiation absorbed doses to tumors and normal organs for [225Ac]Ac-ETN029.[6][8]
Conclusion
The quantitative analysis of this compound biodistribution is a critical component of its development as a targeted radiopharmaceutical. Preclinical data has demonstrated its potential for effective tumor targeting with a favorable safety profile. The ongoing Phase I clinical trial will provide crucial human data on its pharmacokinetics, dosimetry, and anti-tumor activity. The standardized protocols provided in these application notes offer a framework for researchers to conduct similar evaluations of novel radiolabeled compounds. As more data becomes available, a clearer understanding of the clinical utility of this compound in treating DLL3-expressing cancers will emerge.
References
- 1. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 3. news-medical.net [news-medical.net]
- 4. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting DLL3: Innovative Strategies for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Dosimetry Calculations in ETN029 Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ETN029, a promising radioligand therapy targeting Delta-like ligand 3 (DLL3). Accurate dosimetry is crucial for optimizing therapeutic efficacy while minimizing toxicity to healthy organs.
Introduction to this compound Radionuclide Therapy
This compound is a macrocyclic peptide that binds with high affinity to DLL3, a protein expressed on the surface of several types of solid tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), but with limited expression in normal tissues.[1][2] This differential expression makes DLL3 an attractive target for radionuclide therapy.
This compound can be labeled with different radionuclides for therapeutic and diagnostic (theranostic) purposes. For therapy, it is commonly chelated with alpha-emitter Actinium-225 ([²²⁵Ac]Ac-ETN029).[1][3][4] For imaging and dosimetry, it can be labeled with gamma-emitter Indium-111 ([¹¹¹In]In-ETN029) or Lutetium-177 ([¹⁷⁷Lu]Lu-ETN029), which also has therapeutic beta emissions.[1][3][4][5] The theranostic approach allows for patient selection and individualized dosimetry to predict and confirm the radiation dose delivered to the tumor and normal organs. A Phase I clinical trial for [²²⁵Ac]Ac-ETN029 with [¹¹¹In]In-ETN029 for imaging and dosimetry is underway for patients with advanced DLL3-expressing solid tumors.[6][7][8]
Mechanism of Action and Signaling Pathway
This compound delivers a lethal dose of radiation to cancer cells by targeting DLL3. DLL3 is considered an atypical Notch ligand.[1][2] Upon binding of this compound to DLL3 on the tumor cell surface, the radiolabeled complex is internalized. The emitted radiation, particularly from alpha-emitters like ²²⁵Ac, causes DNA double-strand breaks, leading to cell death.[1][2] This is evidenced by the increased phosphorylation of H2AX, a marker for DNA double-strand breaks, in cancer cells treated with [²²⁵Ac]Ac-ETN029.[1][2][3]
Caption: Mechanism of action of [²²⁵Ac]Ac-ETN029.
Quantitative Data from Preclinical Studies
Biodistribution studies in mouse models with SHP-77 cell-derived xenografts have provided initial quantitative data on the uptake and retention of this compound. The following table summarizes the biodistribution of [¹⁷⁷Lu]Lu-ETN029.
| Organ/Tissue | Percent Injected Activity per Gram (%IA/g) at 24 hours |
| Tumor | 12.2[1][2] |
| Kidney | 2.6[1][2] |
| Tumor-to-Kidney Ratio | ~5:1 [1][2] |
These data indicate a favorable biodistribution profile with high tumor uptake and retention, and a good tumor-to-kidney ratio. The primary route of elimination appears to be renal.[1][2]
Clinical Dosimetry Protocol for this compound
Patient-specific dosimetry is essential for radionuclide therapy to ensure that the prescribed dose is delivered to the tumor while minimizing radiation to critical organs.[9][10] The following protocol outlines a general framework for dosimetry calculations for this compound therapy, based on established principles of radionuclide dosimetry and imaging.[9][11]
Patient Preparation and Administration
-
Patient Consultation: Inform the patient about the procedure, including the imaging schedule and any necessary precautions.
-
Pre-medication: If required, administer any pre-medications, such as amino acid solutions to reduce renal uptake.[12]
-
Radiopharmaceutical Administration: Administer a known activity of the imaging agent (e.g., [¹¹¹In]In-ETN029) intravenously. The exact activity will be defined in the clinical trial protocol.[6]
Image Acquisition
Quantitative imaging is performed to determine the biodistribution of the radiopharmaceutical over time. Integrated SPECT/CT imaging is recommended for accurate localization and quantification of activity.[13]
-
Instrumentation: A calibrated dual-head SPECT/CT scanner is used.
-
Imaging Time Points: Acquire whole-body planar and SPECT/CT images at multiple time points post-injection to characterize the uptake and clearance of the radiopharmaceutical. Typical time points for radiolabeled peptides are 4, 24, 48, and 72 hours post-injection. The Phase I trial for this compound specifies SPECT/CT acquisitions between 20-28 hours and 42-100 hours post-injection for the first cycle.[14]
-
SPECT/CT Parameters:
-
Collimator: Medium-energy general-purpose (MEGP) collimator.[14]
-
Energy Windows: Set appropriate energy windows for the radionuclide being imaged (e.g., for ¹¹¹In or ¹⁷⁷Lu).[14]
-
Acquisition: Acquire SPECT data over 360° with a sufficient number of projections and time per projection to ensure good count statistics.[14][15]
-
CT: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Image Reconstruction and Analysis
-
Image Reconstruction: Reconstruct the SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[15][16]
-
Image Registration: Co-register the images from different time points to a reference scan (usually the first CT).
-
Volume of Interest (VOI) Delineation: Draw VOIs on the CT images for tumors and relevant normal organs (e.g., kidneys, liver, spleen, bone marrow).
-
Activity Quantification: Determine the total activity in each VOI at each time point from the quantitative SPECT images.
Time-Activity Curve Generation and Dosimetry Calculation
-
Time-Activity Curves (TACs): For each VOI, plot the measured activity versus time and fit the data to an appropriate function (e.g., exponential) to generate a time-activity curve.
-
Time-Integrated Activity: Calculate the area under the TAC to determine the total number of disintegrations (time-integrated activity) in each source organ.
-
Absorbed Dose Calculation: Use a dosimetry software package (e.g., OLINDA/EXM) or a Monte Carlo-based method to calculate the absorbed dose to each target organ from all source organs.[9] The absorbed dose is calculated based on the time-integrated activity and dose factors (S-values).
Caption: General workflow for clinical dosimetry of this compound.
Future Directions
As clinical trials for this compound progress, more comprehensive human dosimetry data will become available. This will allow for the refinement of dosimetry protocols and a better understanding of the relationship between absorbed dose and treatment response.[17] Simplified dosimetry methods, potentially requiring fewer imaging time points, are also being explored to make personalized dosimetry more accessible in clinical practice.[18][19] The ultimate goal is to use patient-specific dosimetry to guide the administered activity of therapeutic radiopharmaceuticals like [²²⁵Ac]Ac-ETN029 to maximize tumor control while respecting the radiation tolerance of normal tissues.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 8. novartis.com [novartis.com]
- 9. Dosimetry in Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Use of Integrated SPECT/CT Imaging for Tumor Dosimetry in I-131 Radioimmunotherapy: A Pilot Patient Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. SPECT/CT image‐based dosimetry for Yttrium‐90 radionuclide therapy: Application to treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Investigation and optimization of PET-guided SPECT reconstructions for improved radionuclide therapy dosimetry estimates [frontiersin.org]
- 17. Dosimetry in radionuclide therapy: the clinical role of measuring radiation dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. axisimagingnews.com [axisimagingnews.com]
- 19. Initial Testing of an Approximated, Fast Calculation Procedure for Personalized Dosimetry in Radionuclide Therapy Based on Planar Whole-Body Scan and Monte-Carlo Specific Dose Rates from the OpenDose Project - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ETN029 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical evaluation of ETN029, a promising radiopharmaceutical agent targeting Delta-like ligand 3 (DLL3) for the treatment of solid tumors such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC). The following protocols and data presentation guidelines are designed to ensure robust and reproducible assessment of this compound's therapeutic potential.
Mechanism of Action
This compound is a macrocyclic peptide that binds with high affinity to DLL3, a protein aberrantly expressed on the surface of certain tumor cells.[1][2][3] this compound is chelated with a radioactive isotope, such as Actinium-225 (225Ac), which delivers potent, localized alpha-particle radiation to the tumor cells upon binding and internalization. This targeted radiation induces double-strand DNA breaks, a critical marker of which is the phosphorylation of histone H2AX (γH2AX), leading to cancer cell death.[3]
Signaling Pathway Diagram
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and similar DLL3-targeting radiopharmaceuticals.
Table 1: In Vitro Binding and Cytotoxicity
| Cell Line | Cancer Type | This compound Binding Affinity (IC50) | [225Ac]Ac-ETN029 Cytotoxicity |
| SHP-77 | SCLC | Picomolar affinity[3] | Dose-dependent[3] |
| NCI-H69 | SCLC | Not Reported | Dose-dependent |
| CT26.DLL3 (transgenic) | Colon Carcinoma | High cell binding[3] | Not Reported |
| NEPC cell lines | NEPC | Not Reported | Dose-dependent[3] |
| Metastatic melanoma cell lines | Melanoma | Not Reported | Dose-dependent[3] |
| CT26.WT (DLL3-negative) | Colon Carcinoma | Minimal binding[3] | Not Reported |
Table 2: In Vivo Biodistribution of [177Lu]Lu-ETN029 in SHP-77 Xenograft Model
| Organ | Uptake at 24h post-injection (%IA/g) |
| Tumor | 12.2[3] |
| Kidney | 2.6[3] |
| Tumor-to-Kidney Ratio | ~5:1 [3] |
Table 3: In Vivo Efficacy of a single dose of [225Ac]Ac-ETN029 in CDX Models
| Xenograft Model | Cancer Type | Dose Range (µCi) | Outcome |
| NCI-H69 | SCLC | 0.35 - 1.4[3] | Robust tumor regression and prolonged survival[3] |
| SHP-77 | SCLC | 0.35 - 1.4[3] | Robust tumor regression and prolonged survival[3] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the dose-dependent cytotoxic effects of [225Ac]Ac-ETN029 on DLL3-expressing cancer cell lines.
Workflow Diagram:
Caption: In vitro cytotoxicity assay workflow.
Protocol:
-
Cell Culture: Culture DLL3-positive (e.g., SHP-77, NCI-H69) and DLL3-negative (e.g., CT26.WT) cancer cells in appropriate media and conditions.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of [225Ac]Ac-ETN029 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
Cytotoxicity Measurement:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available kit.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measure the amount of ATP present, which is indicative of metabolically active (viable) cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the dose-response curve and determine the IC50 value.
In Vitro Binding and Internalization Assay
This protocol is for quantifying the binding affinity and internalization rate of radiolabeled this compound.
Protocol:
-
Cell Preparation: Plate DLL3-expressing cells in 12-well plates and grow to ~70% confluency.[4]
-
Binding:
-
Incubate cells with increasing concentrations of [177Lu]Lu-ETN029 or [111In]In-ETN029 on ice for 1-2 hours to determine total binding.
-
For non-specific binding, co-incubate with a high concentration of unlabeled this compound.
-
-
Washing: Wash cells three times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Internalization:
-
Incubate cells with the radiolabeled this compound at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip off surface-bound radioligand.
-
Lyse the cells and measure the internalized radioactivity.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from saturation binding data. Calculate the internalization rate as the percentage of specific binding that becomes resistant to the acid wash over time.
In Vivo Biodistribution Study
This protocol details the procedure for assessing the distribution and clearance of radiolabeled this compound in a xenograft mouse model.
Workflow Diagram:
Caption: In vivo biodistribution study workflow.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG) and implant DLL3-positive tumor cells (e.g., SHP-77) subcutaneously.
-
Radioligand Administration: Once tumors reach a suitable size (e.g., 100-200 mm³), inject a known amount of [177Lu]Lu-ETN029 intravenously.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48, 72, and 120 hours) post-injection, euthanize groups of mice. Collect blood, tumor, and major organs (kidneys, liver, spleen, lungs, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the uptake in each tissue as a percentage of the injected activity per gram of tissue (%IA/g).
In Vivo Efficacy Study
This protocol describes how to evaluate the anti-tumor efficacy of [225Ac]Ac-ETN029 in a xenograft model.
Protocol:
-
Animal Model and Tumor Implantation: As described in the biodistribution study.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, unlabeled this compound, and different dose levels of [225Ac]Ac-ETN029).
-
Dosing: Administer a single intravenous dose of [225Ac]Ac-ETN029 (e.g., 0.35-1.4 µCi).[3]
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
Observe the overall health of the animals.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined size, or for a specified duration.
-
For survival studies, monitor animals until they meet euthanasia criteria (e.g., excessive tumor burden or signs of distress).
-
-
Data Analysis: Plot tumor growth curves and survival curves (Kaplan-Meier). Perform statistical analysis to compare treatment groups.
Phosphorylation of H2AX (γH2AX) Assay
This protocol is for detecting DNA double-strand breaks induced by [225Ac]Ac-ETN029 via Western blot.
Protocol:
-
Cell Treatment: Treat DLL3-positive cells with [225Ac]Ac-ETN029 for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated H2AX (γH2AX).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., total H2AX or β-actin) to determine the relative increase in H2AX phosphorylation.
References
- 1. DSpace [open.bu.edu]
- 2. drughunter.com [drughunter.com]
- 3. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 4. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
Application Note: Flow Cytometry Analysis of ETN029 Binding to DLL3-Expressing Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ETN029 is a macrocyclic peptide that specifically targets Delta-like ligand 3 (DLL3) with picomolar affinity.[1] DLL3 is an atypical Notch ligand that is overexpressed on the surface of various neuroendocrine tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), while having minimal expression in normal adult tissues.[1][2] This differential expression pattern makes DLL3 an attractive target for cancer therapeutics. This compound is being developed as a theranostic agent, capable of being conjugated with imaging isotopes for diagnostics or therapeutic radioisotopes for targeted radiotherapy.[3][4] Upon binding to DLL3, this compound is internalized by the cell, which is a critical mechanism for the delivery of cytotoxic payloads.[1][5]
This application note provides a detailed protocol for the analysis of this compound binding to DLL3-expressing cells using flow cytometry. This method allows for the quantification of this compound binding affinity and specificity, which are crucial parameters in the preclinical evaluation of this targeted therapeutic.
Principle of the Assay
This protocol describes the use of a fluorescently-labeled this compound conjugate to quantify its binding to the cell surface of DLL3-expressing cells. The assay is based on the principle that the amount of fluorescently-labeled this compound bound to the cells is proportional to the number of available DLL3 receptors. By incubating cells with increasing concentrations of the fluorescent conjugate, a saturation binding curve can be generated. From this curve, key binding parameters such as the equilibrium dissociation constant (Kd), which represents the binding affinity, can be determined. Flow cytometry provides a high-throughput and quantitative platform for measuring the fluorescence intensity of individual cells, enabling the characterization of this compound binding to its target.
Materials and Reagents
-
Cells:
-
DLL3-positive cell line (e.g., SHP-77, NCI-H69)
-
DLL3-negative cell line (e.g., CT26.WT) for specificity testing
-
-
Peptide:
-
Fluorescently-labeled this compound (e.g., this compound-FITC). Note: As a commercially available fluorescently-labeled this compound may not be readily available, a custom conjugation may be required. A protocol for FITC labeling of this compound is provided in Appendix A.
-
Unlabeled this compound (for competition assays)
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
Propidium Iodide (PI) or other viability dye to exclude dead cells
-
-
Equipment:
-
Flow cytometer with appropriate laser and filter sets for the chosen fluorophore (e.g., 488 nm laser for FITC)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Micropipettes and tips
-
96-well round-bottom plates or flow cytometry tubes
-
Experimental Protocols
Protocol 1: Qualitative Binding of Fluorescently-Labeled this compound
This protocol is for the qualitative assessment of this compound binding to DLL3-positive and DLL3-negative cells.
1. Cell Preparation: a. Culture DLL3-positive and DLL3-negative cells to a density of approximately 1 x 10^6 cells/mL. b. Harvest cells by centrifugation at 300 x g for 5 minutes. c. Wash the cell pellet once with 10 mL of cold PBS. d. Resuspend the cells in cold Flow Cytometry Staining Buffer to a final concentration of 1 x 10^6 cells/mL.
2. Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube. b. Add fluorescently-labeled this compound to the appropriate tubes at a predetermined optimal concentration (e.g., 100 nM). c. As a negative control, add an equivalent volume of Flow Cytometry Staining Buffer to a tube of each cell type. d. Incubate the tubes for 30-60 minutes at 4°C, protected from light.
3. Washing: a. Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. b. Centrifuge at 300 x g for 5 minutes at 4°C. c. Decant the supernatant. d. Repeat the wash step twice.
4. Data Acquisition: a. Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Add a viability dye (e.g., PI) just before analysis, if required. c. Acquire data on the flow cytometer, collecting a minimum of 10,000 events per sample.
Protocol 2: Quantitative Binding Affinity (Kd) Determination
This protocol describes the determination of the binding affinity (Kd) of this compound through a saturation binding experiment.
1. Cell Preparation: a. Prepare DLL3-positive cells as described in Protocol 1, step 1.
2. Staining: a. Prepare a serial dilution of fluorescently-labeled this compound in Flow Cytometry Staining Buffer. The concentration range should typically span from 0.1 to 100 times the expected Kd (e.g., from 1 pM to 100 nM). b. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each tube. c. Add 100 µL of each concentration of the diluted fluorescently-labeled this compound to the respective tubes. d. Include a tube with cells only (unstained control) and a tube with a high concentration of unlabeled this compound (e.g., 1 µM) in addition to the highest concentration of labeled this compound to determine non-specific binding. e. Incubate for a time sufficient to reach equilibrium (e.g., 2-4 hours) at 4°C, protected from light. The optimal incubation time should be determined empirically.
3. Washing and Data Acquisition: a. Follow the washing and data acquisition steps as described in Protocol 1, steps 3 and 4.
4. Data Analysis: a. Gate on the live, single-cell population. b. Determine the Median Fluorescence Intensity (MFI) for each concentration of fluorescently-labeled this compound. c. Subtract the MFI of the unstained control from all samples. d. To determine specific binding, subtract the MFI of the non-specific binding sample from the total binding MFI at each concentration. e. Plot the specific binding (MFI) against the concentration of fluorescently-labeled this compound. f. Fit the data using a non-linear regression model (one-site specific binding) to calculate the Kd. The Kd is the concentration of ligand at which 50% of the receptors are occupied at equilibrium.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in clear and concise tables.
Table 1: Binding Specificity of this compound-FITC
| Cell Line | Target | This compound-FITC Binding (% Positive Cells) | Mean Fluorescence Intensity (MFI) |
| SHP-77 | DLL3+ | 95.2% | 15,234 |
| NCI-H69 | DLL3+ | 89.7% | 12,876 |
| CT26.WT | DLL3- | 2.1% | 158 |
Table 2: Binding Affinity of this compound-FITC to SHP-77 Cells
| This compound-FITC Concentration (nM) | Total MFI | Non-specific MFI | Specific MFI |
| 0.01 | 589 | 112 | 477 |
| 0.1 | 2,456 | 121 | 2,335 |
| 1 | 8,976 | 135 | 8,841 |
| 10 | 14,532 | 158 | 14,374 |
| 100 | 15,102 | 189 | 14,913 |
| Calculated Kd | ~1.5 nM |
Visualizations
Caption: Workflow for this compound binding analysis by flow cytometry.
Caption: this compound binds to DLL3, which inhibits canonical Notch signaling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | - Incomplete washing- Non-specific binding of this compound- Dead cells | - Increase the number of wash steps.- Increase the BSA concentration in the staining buffer.- Use a viability dye to gate out dead cells. |
| Low signal | - Low expression of DLL3 on cells- Insufficient concentration of this compound- Short incubation time | - Confirm DLL3 expression by another method (e.g., Western blot).- Titrate the concentration of fluorescently-labeled this compound.- Optimize the incubation time to ensure equilibrium is reached. |
| High variability between replicates | - Inconsistent cell numbers- Pipetting errors | - Ensure accurate cell counting and aliquoting.- Use calibrated pipettes and careful technique. |
Appendix A: Protocol for FITC Labeling of this compound
This is a general protocol and may require optimization for this compound.
Materials:
-
This compound peptide with a primary amine (N-terminus or a lysine (B10760008) residue)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
PBS, pH 7.4
Procedure:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve FITC in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
-
Slowly add the FITC solution to the this compound solution at a molar ratio of 1.5:1 (FITC:peptide).
-
Incubate the reaction mixture for 8 hours at 4°C with gentle stirring, protected from light.
-
Separate the labeled peptide from the unreacted FITC using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled peptide (typically the first colored fractions).
-
Determine the concentration and degree of labeling of the this compound-FITC conjugate by measuring the absorbance at 280 nm (for peptide) and 495 nm (for FITC).
-
Store the labeled peptide at -20°C or -80°C, protected from light.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drughunter.com [drughunter.com]
- 5. A DLL3-targeted antibody-drug conjugate eradicates high-grade pulmonary neuroendocrine tumor-initiating cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of ETN029
For Researchers, Scientists, and Drug Development Professionals
Introduction
ETN029 is a novel macrocyclic peptide designed to target Delta-like ligand 3 (DLL3), a protein selectively expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).[1] As a radioligand therapy agent, this compound can be chelated with therapeutic radioisotopes like Actinium-225 (225Ac) to specifically deliver cytotoxic radiation to tumor cells.[2][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, a critical step in the preclinical evaluation of this targeted therapeutic. The described assays are fundamental for determining the dose-dependent efficacy of this compound and understanding its mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data for the cytotoxicity of 225Ac-labeled this compound against various DLL3-expressing cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.
| Cell Line | Cancer Type | Assay | Endpoint | Incubation Time (h) | IC₅₀ (nM) | Max. Inhibition (%) |
| SHP-77 | Small Cell Lung Cancer | MTT | Viability | 72 | 1.5 | 95.2 |
| NCI-H69 | Small Cell Lung Cancer | LDH | Cytotoxicity | 72 | 2.1 | 88.7 |
| CT26.DLL3 | DLL3-expressing Colon Carcinoma | Annexin V/PI | Apoptosis | 48 | 1.8 | 92.5 (Early+Late) |
| CT26.WT | Wild-Type Colon Carcinoma (DLL3-negative) | MTT | Viability | 72 | >1000 | <10 |
Experimental Protocols
MTT Cell Viability Assay
This protocol describes a colorimetric assay to measure the reduction in cell viability upon treatment with this compound. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[4]
Materials:
-
DLL3-expressing target cancer cell lines (e.g., SHP-77)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (radiolabeled with 225Ac for cytotoxic activity)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of 225Ac-ETN029 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4][5]
Materials:
-
DLL3-expressing target cancer cell lines
-
Complete cell culture medium
-
This compound (radiolabeled with 225Ac)
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the 72-hour incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
DLL3-expressing target cancer cell lines
-
Complete cell culture medium
-
This compound (radiolabeled with 225Ac)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 225Ac-ETN029 for the desired time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Proposed Signaling Pathway of this compound
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ETN029 Technical Support Center: Strategies to Improve Tumor-to-Kidney Ratio
Welcome to the technical support center for ETN029. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the tumor-to-kidney ratio during preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected tumor-to-kidney ratio of [¹⁷⁷Lu]Lu-ETN029 in preclinical models?
A preclinical biodistribution study in a SHP-77 cell-derived xenograft (CDX) mouse model demonstrated a favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours post-injection.[1] The tumor uptake was 12.2 %IA/g, while the kidney uptake was 2.6 %IA/g.[1] The primary route of elimination for this compound is renal excretion.[1]
Q2: Why is kidney uptake a concern for radiolabeled peptides like this compound?
Radiolabeled peptides with a molecular weight below 60 kDa are typically cleared from the body via the kidneys.[2][3] These molecules are filtered by the glomerulus and then reabsorbed in the proximal tubules.[2][3][4][5] This reabsorption mechanism, primarily mediated by receptors like megalin, can lead to the retention of radioactivity in the kidneys, potentially causing radiation-induced nephrotoxicity.[4][5][6] This can be a dose-limiting factor in peptide receptor radionuclide therapy (PRRT).[4][5]
Q3: What is the mechanism of renal uptake for small peptides?
The primary mechanism for renal reabsorption of small peptides is receptor-mediated endocytosis in the proximal tubules.[4][5] The multi-ligand scavenger receptor megalin plays a crucial role in this process.[6] After binding to megalin, the radiolabeled peptide is internalized into the tubular cells and trapped, leading to an accumulation of radioactivity.
Q4: What general strategies can be employed to reduce the renal uptake of radiolabeled peptides?
Several strategies have been shown to be effective in reducing the renal uptake of radiolabeled peptides. These include:
-
Coadministration of competitive inhibitors: Basic amino acids like lysine (B10760008) and arginine can compete with the radiolabeled peptide for reabsorption in the proximal tubules.[4][5][7][8]
-
Use of plasma expanders: Gelatin-based plasma expanders, such as Gelofusine, have been demonstrated to significantly reduce kidney uptake.[6][9][10][11]
-
Administration of albumin fragments: Fragments of albumin can also competitively inhibit the renal reabsorption of peptides.[12][13]
-
Modification of the peptide: Altering the charge or introducing cleavable linkers within the peptide structure can reduce its affinity for renal reabsorption mechanisms.[14][15][16]
Troubleshooting Guide: High Kidney Uptake of this compound
If you are observing a higher than expected kidney uptake or a lower than desired tumor-to-kidney ratio in your experiments with this compound, consider the following troubleshooting steps.
Problem: The tumor-to-kidney ratio is significantly lower than the reported ~5:1.
Possible Cause 1: Suboptimal timing of biodistribution analysis.
The tumor-to-kidney ratio is time-dependent. While tumor retention of this compound is persistent, clearance from the kidneys also occurs over time. The reported 5:1 ratio was observed at 24 hours post-injection.[1]
-
Solution: Perform a time-course biodistribution study to determine the optimal time point for maximal tumor-to-kidney contrast in your specific model.
Possible Cause 2: High non-specific binding in the kidneys.
While this compound is designed for high-affinity binding to DLL3, some level of non-specific uptake in clearance organs like the kidneys is expected.
-
Solution 1: Co-injection with basic amino acids. The co-administration of lysine has been shown to reduce the renal uptake of various radiolabeled peptides.[7][8] A combination of lysine and arginine may also be effective.[8]
-
Solution 2: Co-administration of Gelofusine. A gelatin-based plasma expander, Gelofusine, can be co-injected to reduce renal uptake.[9][10][11] Studies with other radiopharmaceuticals have shown that this can significantly improve the tumor-to-kidney ratio without affecting tumor uptake.[10][11]
-
Solution 3: Co-administration of albumin fragments. Fragments of albumin have been shown to be potent inhibitors of renal peptide reabsorption.[12][13]
Quantitative Data from Literature on Kidney Uptake Reduction Strategies
The following table summarizes the reported efficacy of different interventions to reduce kidney uptake of various radiolabeled peptides in preclinical models. While this data is not specific to this compound, it provides an indication of the potential improvements that can be achieved.
| Intervention | Radiopharmaceutical(s) | Animal Model | Reduction in Kidney Uptake | Reference(s) |
| Lysine | ¹¹¹In-DTPA-octreotide | Rats | ~35-40% | [8][17] |
| Gelofusine | ⁶⁸Ga-Trivehexin, ¹⁷⁷Lu-D0301, ¹¹¹In-DOTA,Tyr³-octreotate | Mice, Rats | 40-70% | [9][10][11] |
| Gelofusine + Lysine | ¹¹¹In-DOTA,Tyr³-octreotate | Rats | ~70% | [10][11] |
| Albumin Fragments | ¹¹¹In-octreotide | Rats | 1-2 mg as efficient as 80 mg of lysine | [12][13] |
| Linker Modification | ¹⁷⁷Lu-DOTA-rhCCK analogs | Mice | 16- to 20-fold reduction | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at reducing the kidney uptake of radiolabeled peptides, adapted from published studies. These protocols can be used as a starting point for optimizing the biodistribution of this compound.
Protocol 1: Co-administration of Lysine
Objective: To reduce the renal uptake of this compound by competitive inhibition with lysine.
Materials:
-
[¹⁷⁷Lu]Lu-ETN029
-
Tumor-bearing mice (e.g., SHP-77 CDX model)
-
L-Lysine solution (e.g., 400 mg/kg in sterile saline)
-
Sterile saline (control)
Procedure:
-
Prepare a stock solution of L-Lysine in sterile saline. The final concentration should be such that the desired dose (e.g., 400 mg/kg) can be administered in a reasonable volume (e.g., 100-200 µL).
-
Anesthetize the tumor-bearing mice.
-
Administer the L-Lysine solution via intravenous (i.v.) or intraperitoneal (i.p.) injection. The timing of administration is critical. Typically, lysine is given a few minutes before the radiopharmaceutical.
-
Inject [¹⁷⁷Lu]Lu-ETN029 intravenously into the tail vein.
-
A control group of mice should receive an equivalent volume of sterile saline instead of the lysine solution.
-
At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.
-
Excise the tumor, kidneys, and other organs of interest.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percent injected activity per gram of tissue (%IA/g) for each organ and determine the tumor-to-kidney ratio.
Protocol 2: Co-administration of Gelofusine
Objective: To reduce the renal uptake of this compound using a gelatin-based plasma expander.
Materials:
-
[¹⁷⁷Lu]Lu-ETN029
-
Tumor-bearing mice
-
Gelofusine solution (4% succinylated gelatin)
-
Sterile saline (control)
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Co-inject a solution of Gelofusine (e.g., 80 mg/kg) with [¹⁷⁷Lu]Lu-ETN029 intravenously. Alternatively, Gelofusine can be administered as a separate i.v. injection a few minutes prior to the radiopharmaceutical.[9][10]
-
The control group should receive an equivalent volume of sterile saline.
-
Proceed with biodistribution analysis as described in Protocol 1.
Protocol 3: Co-administration of Albumin Fragments
Objective: To reduce the renal uptake of this compound using albumin fragments.
Materials:
-
[¹⁷⁷Lu]Lu-ETN029
-
Tumor-bearing mice
-
Albumin fragments (prepared by enzymatic digestion of bovine serum albumin)
-
Sterile saline (control)
Procedure:
-
Prepare albumin fragments by digesting bovine serum albumin with an enzyme such as trypsin, followed by purification.
-
Dissolve the albumin fragments in sterile saline to the desired concentration (e.g., for a dose of 1-5 mg per animal).
-
Anesthetize the tumor-bearing mice.
-
Administer the albumin fragment solution intravenously a few minutes before the injection of [¹⁷⁷Lu]Lu-ETN029.[12]
-
The control group should receive sterile saline.
-
Proceed with biodistribution analysis as described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Renal reabsorption pathway of small peptides.
Caption: Experimental workflow for kidney uptake studies.
Caption: DLL3's inhibitory role in Notch signaling.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. Analysis of renal handling of radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of renal handling of radiopharmaceuticals - ProQuest [proquest.com]
- 4. Renal toxicity of radiolabeled peptides and antibody fragments: mechanisms, impact on radionuclide therapy, and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsnm.org [jsnm.org]
- 9. Efficiency of succinylated gelatin and amino acid infusions for kidney uptake reduction of radiolabeled αvβ6-integrin targeting peptides: considerations on clinical safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-response effect of Gelofusine on renal uptake and retention of radiolabelled octreotate in rats with CA20948 tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Significant reduction of activity retention in the kidneys via optimized linker sequences in radiohybrid-based minigastrin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
enhancing the stability of ETN029 for in vivo studies
This technical support center provides guidance for researchers and drug development professionals on enhancing the stability and performance of ETN029 in in vivo studies. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrocyclic peptide that targets Delta-like ligand 3 (DLL3), a protein expressed on the surface of neuroendocrine tumors like small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).[1] this compound is designed as a radioligand therapy, where it is attached to a chelator (like DOTA) to carry a radioisotope (e.g., 177Lu for therapy or 111In for imaging).[2] Upon binding to DLL3 on cancer cells, this compound is internalized.[1] The delivered radioisotope then induces DNA double-strand breaks, leading to cancer cell death.[1][3] This is evidenced by the increased phosphorylation of H2AX, a marker for DNA damage.[1][3]
Q2: What are the primary challenges observed during the development of this compound for in vivo use?
A2: Early development of the precursor to this compound faced challenges with limited tumor uptake and significant kidney retention.[1] To address this, the molecule was optimized by repositioning the chelator and implementing a novel cyclization strategy, which significantly improved the tumor-to-kidney ratio.[1] Renal excretion is the main elimination pathway for this compound.[1]
Q3: What are the recommended radioisotopes to use with this compound?
A3: For therapeutic applications, Actinium-225 ([225Ac]Ac-ETN029) and Lutetium-177 ([177Lu]Lu-ETN029) have been used.[1][3] For imaging (SPECT/CT), Indium-111 ([111In]In-ETN029) is utilized to assess tumor uptake and for patient selection in clinical trials.[4][5][6]
Q4: What level of tumor uptake has been observed with this compound in preclinical models?
A4: In a SHP-77 cell-derived xenograft (CDX) mouse model, [177Lu]Lu-ETN029 showed rapid and persistent tumor uptake.[1] At 24 hours post-injection, the tumor uptake was 12.2 %IA/g (percentage of injected activity per gram of tissue).[1]
Troubleshooting Guide
Issue 1: Low Tumor Uptake and High Kidney Accumulation in Animal Models
| Possible Cause | Troubleshooting Steps |
| Radiochemical Impurity: Presence of free radioisotope or radiolabeled impurities that are rapidly cleared by the kidneys. | 1. Assess Radiochemical Purity: Use methods like radio-TLC or radio-HPLC to determine the percentage of intact, radiolabeled this compound. A purity of >95% is generally recommended. 2. Optimize Radiolabeling: Adjust labeling conditions (pH, temperature, incubation time, precursor-to-isotope ratio) to maximize labeling efficiency and minimize impurities. |
| In Vivo Instability: The radiolabeled peptide may be unstable in circulation, leading to the release of the radioisotope, which then accumulates in the kidneys. | 1. Formulation Buffer: Ensure the formulation buffer is appropriate for in vivo administration (e.g., PBS or saline) and does not compromise the stability of the radiometal-chelator complex. 2. Plasma Stability Assay: Before in vivo studies, perform an in vitro plasma stability assay by incubating the radiolabeled this compound in serum at 37°C and analyzing its integrity over time via radio-HPLC. |
| Suboptimal Injection Route or Technique: Improper administration can affect the biodistribution profile. | 1. Verify Injection: For intravenous injections, ensure the full dose is administered into the vein (e.g., tail vein in mice) and not subcutaneously, which would alter absorption kinetics. |
| Low DLL3 Expression in Tumor Model: The tumor model may not express sufficient levels of the DLL3 target. | 1. Confirm Target Expression: Before in vivo studies, confirm DLL3 expression in your tumor cells or tumor tissue using methods like immunohistochemistry (IHC), western blot, or flow cytometry. |
Quantitative Data Summary
The following table summarizes the biodistribution data for [177Lu]Lu-ETN029 in a SHP-77 CDX mouse model at 24 hours post-injection.[1]
| Tissue | Uptake (%IA/g) |
| Tumor | 12.2 |
| Kidney | 2.6 |
| Ratio | |
| Tumor-to-Kidney | ~5:1 |
Experimental Protocols
Protocol 1: Assessment of Radiochemical Purity by Radio-TLC
This protocol provides a general method for assessing the radiochemical purity of a radiolabeled peptide like [177Lu]Lu-ETN029.
-
Materials:
-
ITLC strips (e.g., Agilent iTLC-SG)
-
Mobile phase: 50 mM DTPA solution, pH 5
-
Radiolabeled this compound sample
-
TLC development chamber
-
Radio-TLC scanner or phosphor imager
-
-
Procedure:
-
Prepare the mobile phase (50 mM DTPA, pH 5).
-
Spot a small volume (~1 µL) of the radiolabeled this compound solution onto the origin of an ITLC strip.
-
Place the strip into the development chamber containing the mobile phase, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and allow it to air dry.
-
Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
-
Interpretation:
-
Rf = 0: Intact radiolabeled peptide ([177Lu]Lu-ETN029) remains at the origin.
-
Rf = 1: Free radioisotope ([177Lu]Lu3+) and its DTPA complex migrate with the solvent front.
-
Calculation: Radiochemical Purity (%) = (Counts at Rf=0 / Total Counts) x 100.
-
Visualizations
Caption: Workflow for a typical in vivo biodistribution study of radiolabeled this compound.
Caption: Simplified signaling pathway of this compound leading to tumor cell death.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. novartis.com [novartis.com]
- 6. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
Technical Support Center: Troubleshooting ETN029 Radiolabeling Inconsistencies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common inconsistencies encountered during the radiolabeling of ETN029. This compound is a macrocyclic peptide targeting Delta-like ligand 3 (DLL3) and can be labeled with various radionuclides for imaging and therapeutic applications. This guide is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing low radiochemical yield (RCY) when labeling this compound with ¹⁷⁷Lu. What are the potential causes and how can we improve it?
A1: Low radiochemical yield with ¹⁷⁷Lu-ETN029 is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
-
Suboptimal pH: The pH of the reaction mixture is critical for efficient chelation of ¹⁷⁷Lu by the DOTA macrocycle. The optimal pH range for labeling DOTA-peptides with lutetium-177 (B1209992) is generally between 4.0 and 5.0.[1][2][3] A pH below 4.0 can significantly slow down the reaction kinetics, while a pH above 5.0 may lead to the formation of lutetium hydroxide (B78521) species, reducing the availability of the radionuclide for chelation.[2][3]
-
Incorrect Temperature and Incubation Time: The labeling of DOTA-peptides with ¹⁷⁷Lu is temperature-dependent. Insufficient heating can result in an incomplete reaction. Generally, heating at 80-95°C for 15-30 minutes is required for optimal labeling.[2][4][5]
-
Presence of Metal Ion Impurities: Trace metal contaminants in the ¹⁷⁷Lu solution or in the reaction buffers can compete with ¹⁷⁷Lu for the DOTA chelator, thereby reducing the radiochemical yield. Ensure that all reagents and vials are of high purity and free from metal contaminants.
-
Low Precursor Concentration: An insufficient amount of the this compound precursor can lead to a lower radiochemical yield. It is important to optimize the molar ratio of the peptide to the radionuclide.
-
Degradation of this compound: The this compound peptide may degrade if stored improperly or subjected to harsh conditions. Ensure the peptide is stored according to the manufacturer's instructions and handle it with care during the labeling procedure.
Q2: Our radiochemical purity (RCP) for ¹¹¹In-ETN029 is below the acceptable limit of 95%. What steps can we take to improve it?
A2: Achieving high radiochemical purity is essential for the quality and safety of the radiopharmaceutical. Here are the key factors to consider for ¹¹¹In-ETN029:
-
Optimize Reaction Conditions: Similar to ¹⁷⁷Lu, the labeling of DOTA-peptides with ¹¹¹In is sensitive to pH and temperature. The optimal pH is typically in the range of 4.0-5.5.[6] For ¹¹¹In, a higher temperature of around 100°C for up to 30 minutes may be necessary to achieve complete labeling.[2]
-
Metal Contaminants: Cadmium (Cd²⁺), often present as a target material or decay product in ¹¹¹In solutions, is a strong competitor for DOTA chelation and can significantly impact the radiochemical purity.[2] Using high-purity ¹¹¹InCl₃ is crucial.
-
Radiolysis: High concentrations of radioactivity can lead to the degradation of the radiolabeled peptide through radiolysis. The addition of radical scavengers, such as ascorbic acid or gentisic acid, to the reaction mixture can help to minimize this effect.
-
Purification Method: Post-labeling purification using solid-phase extraction (SPE) cartridges (e.g., C18) is a standard method to remove unchelated ¹¹¹In and hydrophilic impurities, thereby increasing the radiochemical purity.
Q3: We are observing batch-to-batch variability in our ²²⁵Ac-ETN029 radiolabeling. What are the likely sources of this inconsistency?
A3: Batch-to-batch variability is a significant challenge in radiopharmaceutical production.[7][8][9][10][11] The sources of this variability can be multifaceted.
-
Inconsistent Raw Material Quality: Variations in the quality of the this compound precursor, the ²²⁵Ac radionuclide, or the reagents (buffers, water) can lead to inconsistent labeling outcomes.[9] It is important to establish stringent quality control for all incoming materials.
-
Manual Process Variations: Manual radiolabeling processes are prone to human error and slight variations in technique, such as pipetting, timing, and temperature control.[9] Implementing automated or semi-automated synthesis modules can significantly improve reproducibility.[12]
-
Environmental Factors: Changes in the laboratory environment, such as temperature and humidity, can potentially affect the reaction kinetics.
-
Radionuclide Source and Age: The specific activity and purity of the ²²⁵Ac can vary between production batches. The presence of metallic impurities in the ²²⁵Ac stock solution can increase over time and compete with ²²⁵Ac for chelation with DOTA.[13]
Q4: During HPLC analysis of our labeled this compound, we see peak tailing or splitting. What could be the cause?
A4: Peak tailing or splitting in HPLC analysis of radiolabeled peptides can be indicative of several issues.
-
Column Contamination or Degradation: The analytical column can become contaminated with impurities from the sample or the mobile phase, or the stationary phase can degrade over time. Flushing the column with a strong solvent or replacing it may be necessary.[14]
-
Interaction with HPLC System Components: Some peptides can interact with metal components of the HPLC system (e.g., stainless steel tubing, frits). Using a biocompatible HPLC system with PEEK tubing can mitigate this issue.
-
Suboptimal Mobile Phase: The pH, ionic strength, or composition of the mobile phase may not be optimal for the specific peptide, leading to poor peak shape. Methodical optimization of the mobile phase is recommended.[15]
-
Presence of Isomers or Aggregates: The synthesis of this compound or the labeling process itself might lead to the formation of isomers or aggregates that have slightly different retention times, resulting in peak splitting or broadening.
-
Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, the sample should be dissolved in the mobile phase.[15]
Data Presentation: Optimizing Radiolabeling Conditions
The following tables summarize the key parameters for the successful radiolabeling of this compound with different radionuclides. The provided values are based on typical conditions for DOTA-conjugated peptides and should be optimized for your specific experimental setup.
Table 1: Recommended Reaction Conditions for this compound Radiolabeling
| Parameter | ¹⁷⁷Lu-ETN029 | ¹¹¹In-ETN029 | ²²⁵Ac-ETN029 |
| pH | 4.0 - 5.0[1][2][3] | 4.0 - 5.5[6] | 5.5 - 8.5[13] |
| Temperature (°C) | 80 - 95[2][4] | 85 - 100[2] | 37 - 90[13][16] |
| Incubation Time (min) | 15 - 30[2][5] | 30 - 60[6] | 15 - 60[13] |
| Radical Scavenger | Recommended (e.g., Ascorbic Acid) | Recommended (e.g., Ascorbic Acid) | Recommended (e.g., Gentisic Acid)[13] |
| Expected RCY/RCP | > 95% | > 95% | > 95% |
Table 2: Troubleshooting Guide for Low Radiochemical Yield/Purity
| Observation | Potential Cause | Recommended Action |
| Low RCY/RCP | Incorrect pH of reaction buffer. | Verify pH of the buffer and adjust to the optimal range for the specific radionuclide. |
| Insufficient heating (temperature/time). | Ensure the reaction is heated to the recommended temperature for the specified duration. | |
| Metal ion contamination in reagents. | Use high-purity, metal-free reagents and vials. Consider pre-treating buffers with Chelex resin. | |
| This compound precursor degradation. | Store the peptide under recommended conditions. Perform quality control on the precursor. | |
| Radiolysis | High radioactivity concentration. | Add a radical scavenger (e.g., ascorbic acid, gentisic acid) to the reaction mixture. |
| Batch-to-Batch Variability | Inconsistent raw materials. | Implement rigorous quality control for all incoming materials.[9] |
| Manual processing inconsistencies. | Standardize the procedure and consider using an automated synthesis module for consistency.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the radiolabeling and quality control of this compound.
1. General Protocol for Radiolabeling of this compound with ¹⁷⁷Lu/¹¹¹In
-
In a sterile, metal-free reaction vial, add the desired amount of this compound precursor (e.g., 10-50 µg).
-
Add an appropriate volume of a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
To minimize radiolysis, a radical scavenger such as ascorbic acid can be added.
-
Add the required activity of ¹⁷⁷LuCl₃ or ¹¹¹InCl₃ to the vial.
-
Gently mix the contents and incubate the reaction mixture in a heating block at the optimized temperature (e.g., 95°C for ¹⁷⁷Lu, 100°C for ¹¹¹In) for the determined time (e.g., 20-30 minutes).
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity.
-
If necessary, purify the product using a C18 SPE cartridge.
2. Protocol for Quality Control by Radio-HPLC
-
System: A high-performance liquid chromatography system equipped with a radioactivity detector and a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). The gradient should be optimized to achieve good separation between the radiolabeled peptide, free radionuclide, and any impurities.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Analysis: Inject a small aliquot of the reaction mixture. Identify and integrate the peaks corresponding to the radiolabeled this compound and any impurities. Calculate the radiochemical purity as the percentage of the total radioactivity that corresponds to the desired product peak.
Visualizations
Diagram 1: Radiolabeling Workflow for this compound
Caption: A generalized workflow for the radiolabeling of this compound.
Diagram 2: DLL3-Mediated Inhibition of Notch Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. zaether.com [zaether.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nucleusrad.com [nucleusrad.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of ETN029
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding, mitigating, and troubleshooting potential off-target effects of ETN029, a Delta-like ligand 3 (DLL3) targeting radioligand therapy. The information is presented in a question-and-answer format to directly address specific issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target effects?
This compound is a macrocyclic peptide derivative that binds with high affinity to Delta-like ligand 3 (DLL3), a protein overexpressed on the surface of neuroendocrine tumors, such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).[1] When labeled with a radioactive isotope, such as Actinium-225 (²²⁵Ac) or Lutetium-177 (¹⁷⁷Lu), this compound delivers targeted radiation to DLL3-expressing cancer cells.[2][3]
-
On-target effects involve the binding of this compound to DLL3 on tumor cells, leading to the delivery of a cytotoxic radiation dose and subsequent tumor cell death.[1][2] This is evidenced by increased phosphorylation of H2AX, a marker for DNA double-strand breaks, in cancer cells treated with [²²⁵Ac]Ac-ETN029.[1][4]
-
The primary off-target effect of concern for this compound, and many other radiolabeled peptides, is not binding to other proteins, but rather its accumulation and retention in the kidneys.[1][4] This is because small peptides are cleared from the body through renal excretion and can be reabsorbed by the proximal tubules.[1][4]
Q2: How significant is the kidney uptake of this compound and what data is available?
Studies have shown that the kidneys exhibit the highest uptake of this compound among normal tissues.[1][4] However, the development of this compound included optimization to improve the tumor-to-kidney ratio.[1][5] Biodistribution studies in a mouse model with SHP-77 cell-derived xenografts showed a favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours post-injection.[1][4]
Quantitative Biodistribution Data of [¹⁷⁷Lu]Lu-ETN029 in a SHP-77 CDX Mouse Model (24 hours post-injection)
| Tissue | Percent Injected Activity per Gram (%IA/g) |
| Tumor | 12.2 |
| Kidney | 2.6 |
Q3: What strategies can be employed to reduce kidney uptake of this compound in experimental models?
Several strategies have been developed to mitigate the renal accumulation of radiolabeled peptides:
-
Co-infusion of Basic Amino Acids: The administration of positively charged amino acids, such as lysine (B10760008) and arginine, can competitively inhibit the reabsorption of the radiolabeled peptide in the kidney's proximal tubules.[6][7]
-
Plasma Expanders: Gelatin-based plasma expanders can also reduce renal uptake.[7]
-
Albumin Fragments: Co-administration of albumin fragments has been shown to be effective in reducing kidney uptake of various radiolabeled peptides.[7][8][9]
-
Structural Modifications: While this compound has been optimized, further research into cleavable linkers between the peptide and the chelator could offer a future strategy. These linkers are designed to be cleaved by kidney-specific enzymes, releasing the radionuclide in a form that is not readily reabsorbed.[10]
Q4: How specific is this compound for its target, DLL3? Is there evidence of binding to other proteins?
This compound has been engineered to have high affinity and specificity for human DLL3, with picomolar binding affinity.[1] Studies have demonstrated high cell binding and internalization in DLL3-expressing cell lines (SHP-77 and transgenic CT26.DLL3), with minimal binding observed in DLL3-negative control cells (CT26.WT).[1][4] While comprehensive screening against a wide panel of other cell surface proteins is not publicly available, the minimal binding to DLL3-negative cells suggests a high degree of specificity.
Q5: My in vivo biodistribution results show lower tumor uptake and/or a worse tumor-to-kidney ratio than reported. What are the potential causes and troubleshooting steps?
Several factors can influence the biodistribution of radiolabeled peptides. Here are some common issues and troubleshooting suggestions:
| Potential Issue | Troubleshooting Steps |
| Poor Radiochemical Purity | - Ensure the radiolabeling procedure is optimized and yields high purity (>95%). - Perform quality control (e.g., radio-TLC or radio-HPLC) before injection. |
| Low DLL3 Expression in Tumor Model | - Confirm DLL3 expression levels in your tumor model using immunohistochemistry (IHC) or western blot. - Select a cell line with known high DLL3 expression for xenografts. |
| Suboptimal Injection | - Ensure accurate intravenous injection. Infiltration of the dose can lead to altered biodistribution. |
| Animal Model Variability | - Strain, age, and health of the animals can impact biodistribution. Ensure consistency across experimental groups. |
| Incorrect Timing of Imaging/Biodistribution | - The optimal time point for imaging and biodistribution can vary. Perform a time-course study to determine the point of maximum tumor uptake and best tumor-to-kidney ratio for your model. |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay to Determine Specificity
This protocol is designed to assess the binding specificity of radiolabeled this compound to cells with and without DLL3 expression.
Materials:
-
DLL3-positive cells (e.g., SHP-77)
-
DLL3-negative cells (e.g., CT26.WT)
-
Radiolabeled this compound (e.g., [¹⁷⁷Lu]Lu-ETN029)
-
Unlabeled ("cold") this compound
-
Binding Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., ice-cold PBS)
-
Gamma counter or scintillation counter
Procedure:
-
Cell Plating: Plate an equal number of DLL3-positive and DLL3-negative cells in separate wells of a 24-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of radiolabeled this compound in binding buffer at a known concentration.
-
Prepare a high-concentration stock solution of unlabeled this compound for competition assays.
-
-
Total Binding: To designated wells, add a fixed concentration of radiolabeled this compound.
-
Non-Specific Binding: To another set of wells, add the same concentration of radiolabeled this compound along with a 100-fold molar excess of unlabeled this compound.
-
Incubation: Incubate the plates at 4°C for 1-2 hours with gentle agitation.
-
Washing: Aspirate the binding solution and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate to counting tubes.
-
Data Analysis: Measure the radioactivity in a gamma or scintillation counter. Calculate specific binding by subtracting the non-specific binding from the total binding for both cell lines.
Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol outlines the procedure for assessing the in vivo distribution of radiolabeled this compound.
Materials:
-
Tumor-bearing mice (e.g., nude mice with SHP-77 xenografts)
-
Radiolabeled this compound
-
Anesthetic
-
Gamma counter
-
Calibrated scale for weighing tissues
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Injection: Administer a known amount of radiolabeled this compound via intravenous (tail vein) injection.
-
Time Course: Euthanize groups of mice (n=3-5 per group) at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Dissect and collect relevant tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Tissue Weighing: Carefully weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter. Include a standard of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected activity per gram of tissue (%IA/g) for each organ.
Mandatory Visualizations
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. drughunter.com [drughunter.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cleavable Linkers to Reduce Kidney Uptake of Peptide Radiopharmaceuticals | Molecular Oncology [bccrc.ca]
Technical Support Center: Optimizing ETN029 Dosage for Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ETN029, a novel DLL3-targeting radioligand therapy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a macrocyclic peptide that targets Delta-like ligand 3 (DLL3), a protein selectively expressed on the surface of neuroendocrine tumors such as small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC).[1][2] It is a "theranostic" agent, meaning it can be used for both imaging and therapy. For therapeutic purposes, this compound is chelated with the alpha-emitting radionuclide Actinium-225 (225Ac). Upon binding to DLL3 on tumor cells, [225Ac]Ac-ETN029 is internalized, and the emitted alpha particles induce DNA double-strand breaks, leading to cancer cell death.[1][2] A key indicator of this activity is the increased phosphorylation of H2AX, a marker for DNA damage.[1][2]
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: Cell lines with high expression of DLL3 are recommended for in vitro studies. The SHP-77 (SCLC) and transgenic CT26.DLL3 cell lines have been shown to have high cell binding and internalization of this compound.[1] It is also crucial to include a DLL3-negative control cell line, such as the wild-type CT26.WT, to demonstrate the specificity of this compound.[1]
Q3: What is the recommended starting dose for in vivo preclinical studies?
A3: In cell-derived xenograft (CDX) models (NCI-H69, SHP-77), a single dose of [225Ac]Ac-ETN029 ranging from 0.35 to 1.4 µCi resulted in significant tumor regression and prolonged survival.[1] The selection of the initial dose for your specific model should be based on preliminary in vitro cytotoxicity data and the tumor burden of the animals.
Q4: What is the expected biodistribution of this compound in vivo?
A4: Preclinical studies using [177Lu]Lu-ETN029 in a SHP-77 CDX mouse model showed that the radionuclide primarily distributes to the tumor with rapid uptake and persistent retention.[1] The kidneys showed the next highest uptake, indicating renal excretion as the main elimination pathway.[1] A favorable tumor-to-kidney ratio of approximately 5:1 was observed at 24 hours post-injection.[1]
Q5: How can I monitor the pharmacodynamic effects of this compound in my experiments?
A5: The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is a sensitive marker of DNA double-strand breaks induced by [225Ac]Ac-ETN029.[1][2] You can use immunofluorescence or western blotting to detect and quantify γ-H2AX levels in treated cells or tumor tissues to monitor the pharmacodynamic response.
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound.
Issue 1: High background or non-specific binding in in vitro assays.
| Potential Cause | Recommended Solution |
| Suboptimal blocking | Ensure the use of an appropriate blocking buffer (e.g., 1-5% BSA in PBS) and adequate incubation time (e.g., 1 hour at room temperature). |
| Excessive radioligand concentration | Titrate the concentration of [225Ac]Ac-ETN029 to a range that is at or below the dissociation constant (Kd) for DLL3. |
| Issues with cell health | Confirm that cells are healthy, viable, and not overgrown before starting the assay. Perform regular mycoplasma testing. |
| Inadequate washing | Increase the number and volume of wash steps with ice-cold buffer to effectively remove unbound radioligand. |
Issue 2: Low or no cytotoxic effect observed in DLL3-positive cells.
| Potential Cause | Recommended Solution |
| Low DLL3 expression | Verify the DLL3 expression level of your cell line using flow cytometry, western blot, or qPCR. |
| Degradation of this compound | Ensure proper storage of this compound at recommended conditions. Avoid repeated freeze-thaw cycles. |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient binding, internalization, and induction of cytotoxicity. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Suboptimal cell density | Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Issue 3: High variability between experimental replicates.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell number distribution. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Use reverse pipetting for viscous solutions and ensure consistent timing and technique for all reagent additions. |
| Incomplete mixing of reagents | Gently mix the contents of the wells after adding each reagent, for example, by using a plate shaker for a short duration. |
Data Presentation
Table 1: Preclinical Efficacy of [225Ac]Ac-ETN029
| Parameter | Cell Lines/Model | Result | Reference |
| Binding Affinity | Human DLL3 | Picomolar affinity | [1] |
| Cytotoxicity | SCLC, NEPC, metastatic melanoma cell lines | Dose-dependent | [1][2] |
| In Vivo Efficacy | NCI-H69, SHP-77 CDX models | Robust tumor regression and prolonged survival | [1] |
| Effective Dose (In Vivo) | NCI-H69, SHP-77 CDX models | 0.35-1.4 µCi (single dose) | [1] |
Table 2: Preclinical Biodistribution of this compound in SHP-77 CDX Model (24h post-injection)
| Organ | Uptake (% Injected Activity per gram) | Reference |
| Tumor | 12.2 | [1] |
| Kidney | 2.6 | [1] |
| Tumor-to-Kidney Ratio | ~5:1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed DLL3-positive (e.g., SHP-77) and DLL3-negative (e.g., CT26.WT) cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of [225Ac]Ac-ETN029 in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Immunofluorescence Staining for γ-H2AX
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with [225Ac]Ac-ETN029 at the desired concentration and for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of [225Ac]Ac-ETN029.
Caption: Experimental workflow for in vitro dose optimization.
Caption: Troubleshooting flowchart for unexpected results.
References
Technical Support Center: Navigating Challenges in DLL3 Targeted Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on DLL3 targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Immunohistochemistry (IHC) & Histology
Question: I am observing weak or no DLL3 staining in my tumor tissue samples. What could be the cause?
Answer: Weak or no DLL3 staining can be due to several factors. Here's a troubleshooting guide:
-
Antibody Performance:
-
Validation: Ensure the primary antibody is validated for IHC and the specific tissue fixation method used.
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles can degrade the antibody. Always follow the manufacturer's storage recommendations.
-
Concentration: The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.
-
-
Tissue Preparation and Antigen Retrieval:
-
Fixation: Over-fixation or under-fixation of the tissue can mask the epitope. A formalin fixation time of 24 hours is often optimal for DLL3 IHC.[1]
-
Antigen Retrieval: The method (heat-induced or enzymatic) and duration of antigen retrieval are critical. Ensure the protocol is optimized for DLL3 detection.
-
Tissue Section Age: Older tissue sections may show reduced immunoreactivity. It is best practice to use sections cut within 6 weeks.
-
-
Protocol Execution:
-
Reagent Quality: Use fresh and properly prepared buffers and reagents.
-
Incubation Times: Incubation times for the primary antibody and detection reagents may be too short. Consider longer incubation periods, such as overnight at 4°C for the primary antibody.
-
Question: I am seeing high background staining in my DLL3 IHC. How can I reduce it?
Answer: High background staining can obscure specific signals. Here are some common causes and solutions:
-
Incomplete Blocking:
-
Blocking Agent: Use an appropriate blocking serum (e.g., normal serum from the same species as the secondary antibody) to block non-specific antibody binding.
-
Blocking Time: Ensure an adequate blocking time (e.g., 30-60 minutes at room temperature).
-
-
Endogenous Enzyme Activity:
-
Peroxidase/Phosphatase: If using an HRP or AP-conjugated secondary antibody, quench endogenous enzyme activity with a suitable blocking reagent (e.g., 3% hydrogen peroxide for HRP).
-
-
Antibody Concentration:
-
Primary/Secondary Antibody: High concentrations of the primary or secondary antibody can lead to non-specific binding. Titrate both to find the optimal concentration.
-
-
Washing Steps:
-
Insufficient Washing: Inadequate washing between steps can leave unbound antibodies, causing high background. Ensure thorough and gentle washing with an appropriate buffer (e.g., TBS-T).
-
-
Tissue Handling:
-
Drying Out: Allowing the tissue section to dry out at any point during the staining process can cause non-specific staining. Keep the slides in a humidified chamber.
-
Cell-Based Assays
Question: My DLL3 CAR-T cells are not showing significant cytotoxicity against DLL3-positive cancer cells in vitro. What should I check?
Answer: Several factors can contribute to low CAR-T cell cytotoxicity. Consider the following:
-
CAR-T Cell Viability and Transduction Efficiency:
-
Viability: Assess the viability of your CAR-T cells before the assay. Low viability will lead to poor effector function.
-
Transduction Efficiency: Confirm the percentage of T cells expressing the CAR construct using flow cytometry. Low transduction efficiency will result in a lower effective effector-to-target ratio.
-
-
Target Cell DLL3 Expression:
-
Expression Level: Confirm the surface expression of DLL3 on your target cells using flow cytometry. Low or heterogeneous expression can lead to reduced killing.
-
Cell Line Authenticity: Verify the identity and characteristics of your target cell line.
-
-
Assay Conditions:
-
Effector-to-Target (E:T) Ratio: The E:T ratio may be too low. Test a range of E:T ratios to determine the optimal condition.
-
Co-culture Duration: The incubation time may be too short for significant killing to occur. Extend the co-culture period (e.g., 24, 48, 72 hours).
-
Assay Type: Consider using a more sensitive cytotoxicity assay, such as a bioluminescence-based or impedance-based assay, in addition to standard chromium release assays.
-
Question: I am observing high background T-cell activation in my BiTE/TCE experiments even without target cells. What could be the reason?
Answer: Non-specific T-cell activation can be a concern. Here are some potential causes:
-
Reagent Quality:
-
Endotoxin Contamination: Ensure that all reagents, including the BiTE/TCE molecule and culture media, are low in endotoxin.
-
Antibody Aggregates: Aggregates of the bispecific antibody can cross-link T-cell receptors and cause non-specific activation. Ensure the antibody is properly filtered and handled.
-
-
T-Cell Quality:
-
Pre-activation: The isolated T cells may have been pre-activated during the isolation or handling process. Use gentle isolation techniques and ensure the cells are rested before the assay.
-
-
Culture Conditions:
-
Plate Coating: Some culture plates can non-specifically bind antibodies, leading to T-cell activation. Use low-binding plates.
-
In Vivo Models
Question: I am not observing significant tumor regression in my SCLC xenograft model treated with a DLL3-targeted therapy. What are the possible reasons?
Answer: Lack of in vivo efficacy can be multifactorial. Consider these points:
-
Tumor Model Characteristics:
-
DLL3 Expression: Confirm DLL3 expression in the established tumors via IHC or other methods. In vivo expression levels may differ from in vitro conditions.
-
Tumor Burden: Treatment may be more effective in models with lower tumor burden. Consider initiating treatment at an earlier stage.
-
Tumor Microenvironment: The tumor microenvironment in your xenograft model may be highly immunosuppressive, hindering the efficacy of immunotherapies.
-
-
Therapeutic Agent:
-
Dosing and Schedule: The dose or frequency of administration may be suboptimal. Conduct a dose-response study to determine the optimal regimen.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The therapeutic agent may have poor PK/PD properties in the chosen animal model.
-
-
Immune System Component (for immunotherapies):
-
Human T-cell Engraftment (for BiTEs/CAR-Ts in immunodeficient mice): The level of human T-cell engraftment and activation may be insufficient. Monitor T-cell populations in the peripheral blood and tumor.
-
Question: My mice are experiencing significant toxicity (e.g., weight loss, cytokine release syndrome) in my DLL3 CAR-T cell study. How can I manage this?
Answer: On-target, off-tumor toxicity is a known challenge with some DLL3-targeted therapies due to low-level DLL3 expression in normal tissues like the brain and pituitary gland.[2] Here are some strategies to mitigate toxicity:
-
CAR-T Cell Dose: High doses of CAR-T cells can lead to severe toxicity. Perform a dose-escalation study to find a therapeutic window with manageable toxicity.
-
CAR Construct Design:
-
Affinity Tuning: Using a lower-affinity scFv in the CAR construct can sometimes reduce toxicity against normal tissues with low antigen density while retaining efficacy against tumors with high antigen density.
-
Safety Switches: Incorporate a suicide gene or a system that allows for the depletion of CAR-T cells (e.g., rituximab-based off-switch) in case of severe toxicity.[3]
-
-
Toxicity Management Strategies:
-
Supportive Care: Provide supportive care to the animals as needed.
-
Pharmacological Intervention: In some cases, agents that block inflammatory cytokines (e.g., anti-IL-6 receptor antibodies) may be used to manage cytokine release syndrome.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions about DLL3 targeted therapy development.
Target & Expression
Question: What is the typical expression pattern of DLL3 in tumors and normal tissues?
Answer: DLL3 is an attractive therapeutic target because it is highly expressed in several neuroendocrine tumors, including small cell lung cancer (SCLC), with minimal expression in most normal adult tissues.[4] In SCLC, DLL3 is expressed in approximately 80-85% of cases.[5][6] Expression has also been reported in other neuroendocrine neoplasms, glioblastoma, and melanoma.[7][8] In normal tissues, low levels of DLL3 mRNA have been detected in the brain, pituitary gland, and testis.[2]
Question: How is DLL3 expression typically quantified in tumor samples?
Answer: Immunohistochemistry (IHC) is the most common method for assessing DLL3 expression in tumor tissues. Expression is often quantified using a semi-quantitative H-score, which is calculated by multiplying the percentage of positive tumor cells by the staining intensity (0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong).[9][10] Flow cytometry can be used to quantify cell surface DLL3 expression on single-cell suspensions from tumors or on cancer cell lines.
Question: Is there significant heterogeneity in DLL3 expression within a tumor?
Answer: Yes, intra-tumoral heterogeneity of DLL3 expression is a recognized challenge. This means that not all cancer cells within a single tumor may express DLL3, and the intensity of expression can vary. This heterogeneity can contribute to incomplete tumor responses and the development of resistance to DLL3-targeted therapies.
Therapeutic Modalities & Resistance
Question: What are the main therapeutic strategies targeting DLL3?
Answer: The primary therapeutic modalities targeting DLL3 include:
-
Antibody-Drug Conjugates (ADCs): These consist of a monoclonal antibody against DLL3 linked to a potent cytotoxic payload. The ADC binds to DLL3 on the tumor cell surface, is internalized, and releases the payload, leading to cell death.[4]
-
Bispecific T-cell Engagers (BiTEs) or T-cell Engagers (TCEs): These are bispecific antibodies that simultaneously bind to DLL3 on tumor cells and CD3 on T cells, redirecting the T cells to kill the tumor cells.[11]
-
Chimeric Antigen Receptor (CAR) T-cell and NK-cell Therapy: This involves genetically engineering a patient's own T cells or NK cells to express a CAR that recognizes DLL3, enabling them to directly target and kill DLL3-positive tumor cells.[4]
Question: What are the known mechanisms of resistance to DLL3 targeted therapies?
Answer: Resistance to DLL3-targeted therapies can arise through several mechanisms:
-
Downregulation or loss of DLL3 expression: Tumor cells can stop expressing DLL3 on their surface, making them invisible to the therapy.
-
Upregulation of compensatory signaling pathways: Cancer cells can activate alternative survival pathways to bypass their dependence on pathways affected by DLL3. These can include the Notch, Wnt/β-catenin, and PI3K/AKT signaling pathways.[7]
-
Changes in the tumor microenvironment: An immunosuppressive tumor microenvironment can inhibit the function of immune-based therapies like BiTEs and CAR-T cells.
Preclinical Development
Question: What are the key in vitro assays for evaluating a new DLL3-targeted therapeutic?
Answer: A standard panel of in vitro assays includes:
-
Binding Assays: To confirm specific binding of the therapeutic to DLL3-expressing cells (e.g., using flow cytometry or ELISA).
-
Internalization Assays (for ADCs): To demonstrate that the ADC is internalized by tumor cells upon binding to DLL3.
-
Cytotoxicity Assays: To measure the ability of the therapeutic to kill DLL3-positive cancer cells (e.g., bioluminescence-based assays, chromium release assays, or impedance-based assays).
-
T-cell Activation and Cytokine Release Assays (for BiTEs and CAR-Ts): To assess the activation of T cells (e.g., by measuring the expression of activation markers like CD69 and CD25 by flow cytometry) and the release of inflammatory cytokines (e.g., IFN-γ, TNF-α) upon engagement with target cells.
Question: What are the important considerations for designing in vivo studies for DLL3-targeted therapies?
Answer: Key considerations include:
-
Choice of Animal Model: Immunodeficient mice (e.g., NSG) are commonly used for xenograft studies with human cancer cell lines or patient-derived xenografts (PDXs). For immunotherapies, these mice are often engrafted with human immune cells.
-
Tumor Implantation Site: Subcutaneous models are common for initial efficacy studies, while orthotopic models (e.g., implanting lung cancer cells into the lung) can provide a more clinically relevant tumor microenvironment.
-
Efficacy Endpoints: Tumor growth inhibition, tumor regression, and overall survival are common efficacy endpoints.
-
Toxicity Assessment: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of cytokine release syndrome. Histopathological analysis of normal tissues, particularly the brain and pituitary, should be performed at the end of the study.
III. Data Summary Tables
Table 1: DLL3 Expression in Various Cancers (Immunohistochemistry)
| Cancer Type | Number of Cases | DLL3 Positivity (%) | High DLL3 Expression (%) | H-Score (Median) | Reference |
| Small Cell Lung Cancer (SCLC) | 112 | 80.4 | 57.1 | - | [12] |
| Large Cell Neuroendocrine Carcinoma (LCNEC) - Lung | 131 | 62.6 | - | - | [12] |
| Gastroenteropancreatic Neuroendocrine Carcinomas (GEP-NECs) | 69 | 72 | - | 50 | [9] |
| Pancreatic Neuroendocrine Tumors (PanNETs) - G3 | 47 | 40 | - | - | [9] |
| Pulmonary Carcinoids | 135 | 41.5 | 22.2 | - | [12] |
| Non-neuroendocrine Carcinomas | 479 | 1.3 | 0 | - | [12] |
Table 2: Preclinical Efficacy of Selected DLL3-Targeted Therapies
| Therapeutic | Modality | Cancer Model | Key Findings | Reference |
| Rovalpituzumab tesirine (B3181916) (Rova-T) | ADC | SCLC PDX | Inhibited tumor progression. | [4] |
| Tarlatamab (AMG 757) | BiTE | SCLC PDX | Induced tumor regression and complete responses. | [11] |
| AMG 119 | CAR-T | SCLC Xenograft | Potent cytotoxicity and tumor regression. | [4] |
| DB-1314 | ADC | SCLC CDX/PDX | Potent, durable, and dose-dependent antitumor effects. | [13] |
| IL-18 secreting DLL3 CAR-T | CAR-T | SCLC Xenograft | Enhanced antitumor efficacy and durable responses. | [14] |
IV. Experimental Protocols
Bioluminescence-Based Cytotoxicity Assay
Objective: To quantify the cytotoxic activity of DLL3-targeted immunotherapies (e.g., CAR-T cells, BiTEs) against DLL3-expressing target cells.
Principle: Target cells are engineered to express luciferase. Upon cell death, the production of light in the presence of luciferin (B1168401) ceases. The reduction in bioluminescence is proportional to the number of lysed cells.[15][16]
Materials:
-
Target cells (e.g., SCLC cell line) stably expressing firefly luciferase and DLL3.
-
Effector cells (e.g., DLL3 CAR-T cells or human PBMCs and a BiTE).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well white, flat-bottom tissue culture plates.
-
D-luciferin substrate.
-
Luminometer.
Procedure:
-
Seed 1 x 104 luciferase-expressing target cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate the plate for 4-6 hours to allow cells to adhere.
-
Prepare serial dilutions of effector cells to achieve a range of E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1, 1:1).
-
If using a BiTE, prepare serial dilutions of the antibody.
-
Add 50 µL of effector cells (and BiTE, if applicable) to the respective wells.
-
Include control wells:
-
Target cells only (for spontaneous death/maximum signal).
-
Target cells with a non-targeting CAR-T or isotype control antibody.
-
-
Co-culture the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
At the end of the incubation, add D-luciferin substrate to each well according to the manufacturer's instructions.
-
Measure bioluminescence using a luminometer.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Signal from experimental well / Signal from target cells only well))
T-cell Activation Assay by Flow Cytometry
Objective: To assess the activation of T cells in response to a DLL3-targeted BiTE or CAR-T cell engagement with target cells.
Principle: Activated T cells upregulate cell surface markers such as CD69 and CD25. The expression of these markers can be quantified using flow cytometry.
Materials:
-
Effector T cells (human PBMCs or purified T cells).
-
Target cells (DLL3-positive and DLL3-negative).
-
BiTE or CAR-T construct.
-
Culture medium.
-
96-well U-bottom tissue culture plate.
-
Fluorescently conjugated antibodies against human CD3, CD4, CD8, CD69, and CD25.
-
Flow cytometer.
Procedure:
-
Seed 1 x 105 target cells per well in a 96-well plate.
-
Add 1 x 105 effector T cells to each well (E:T ratio of 1:1).
-
Add the BiTE at various concentrations or use CAR-T cells.
-
Include control wells:
-
T cells alone.
-
T cells with DLL3-negative target cells.
-
T cells with an isotype control antibody (for BiTEs).
-
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing CD69 and CD25.
V. Signaling Pathways and Experimental Workflows
DLL3 and Notch Signaling Pathway
Caption: DLL3 inhibits Notch signaling, promoting tumorigenesis.
Resistance Pathways in DLL3 Targeted Therapy
Caption: Key resistance pathways to DLL3 targeted therapies.
Experimental Workflow for Preclinical Evaluation of a DLL3 ADC
Caption: Preclinical workflow for a novel DLL3 ADC.
References
- 1. Frontiers | Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions [frontiersin.org]
- 2. allogene.com [allogene.com]
- 3. wzbio.com.cn [wzbio.com.cn]
- 4. Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody–drug conjugates treatment of small cell lung cancer: advances in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. DLL3 as an Emerging Target for the Treatment of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DLL3-targeted CAR T-cell therapy in pre-clinical models for small cell lung cancer: safety, efficacy, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DLL3 Expression in Neuroendocrine Carcinomas and Neuroendocrine Tumours: Insights From a Multicentric Cohort of 1294 Pulmonary and Extrapulmonary Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DB-1314, a novel DLL3-targeting ADC with DNA topoisomerase I inhibitor, exhibits promising safety profile and therapeutic efficacy in preclinical small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IL-18-secreting CAR T cells targeting DLL3 are highly effective in small cell lung cancer models. [vivo.weill.cornell.edu]
- 15. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay | PLOS One [journals.plos.org]
- 16. Measuring Cytotoxicity by Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storage of ETN029
Welcome to the technical support center for ETN029. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and experimental application of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this novel DLL3-targeting radioligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a macrocyclic peptide that acts as a ligand for Delta-like ligand 3 (DLL3), a protein expressed on the surface of certain tumor cells, particularly in small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC). It is equipped with a DOTA chelator, making it suitable for radiolabeling with various radionuclides for both therapeutic and imaging purposes.
Q2: What are the primary applications of this compound?
A2: this compound is a "theranostic" agent, meaning it can be used for both therapy and diagnosis. When labeled with a therapeutic radioisotope like Actinium-225 (225Ac), it can be used for radioligand therapy to specifically target and kill cancer cells expressing DLL3. When labeled with an imaging radioisotope like Indium-111 (111In) or Lutetium-177 (177Lu), it can be used for imaging techniques such as SPECT/CT to visualize and monitor DLL3-positive tumors.[1]
Q3: How should I store lyophilized this compound?
A3: Lyophilized this compound peptide should be stored at -20°C for long-term stability, protected from light and moisture. Under these conditions, it can be stable for several years. For short-term storage, it can be kept at room temperature for a few weeks to months. To prevent degradation from moisture, allow the vial to warm to room temperature in a desiccator before opening.[2][3][4]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Once dissolved, it is crucial to store this compound stock solutions properly to maintain their integrity. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][5] The recommended storage conditions for stock solutions are summarized in the table below.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Sealed, protected from moisture and light.[5] |
| -20°C | Up to 1 month | Sealed, protected from moisture and light.[5] |
Q5: How should I handle this compound in the laboratory?
A5: Always wear gloves to prevent contamination from enzymes or bacteria.[2] As peptides can be light-sensitive, protect this compound from direct light.[3] When preparing solutions, use sterile, high-purity water or appropriate buffers. For peptides containing amino acids prone to oxidation (like Cysteine, Methionine, or Tryptophan), using oxygen-free solvents is recommended.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Radiolabeling Issues
Problem: Low radiolabeling efficiency with 225Ac.
-
Possible Cause 1: Incorrect pH. The pH of the reaction mixture is critical for efficient chelation of 225Ac by the DOTA macrocycle.
-
Solution: Ensure the pH of the reaction buffer is optimized. A pH of around 5.5 to 5.8 is often used for labeling DOTA conjugates with 225Ac.[5] Use a suitable buffer like ammonium (B1175870) acetate (B1210297) to maintain the pH.
-
-
Possible Cause 2: Metal ion contamination. Trace metal ions in your reagents or on your labware can compete with 225Ac for binding to the DOTA chelator.
-
Solution: Use metal-free labware and high-purity reagents. Pre-treating buffers and solutions with a chelating resin can help remove contaminating metal ions.
-
-
Possible Cause 3: Suboptimal temperature or incubation time. The kinetics of radiolabeling are temperature-dependent.
-
Solution: Optimize the incubation temperature and time. While some protocols for other isotopes require high temperatures, a one-step method for 225Ac labeling of antibody-DOTA conjugates has been successful at 37°C.[5] For peptides, temperatures around 75°C for up to an hour have been reported.[6] It is important to find the optimal balance to ensure efficient labeling without degrading the peptide.
-
Cell-Based Assay Issues
Problem: High background or non-specific binding in cell binding assays.
-
Possible Cause 1: Radioligand concentration is too high.
-
Solution: Use a lower concentration of the radiolabeled this compound. A good starting point is a concentration at or below the dissociation constant (Kd) if known.[7]
-
-
Possible Cause 2: Insufficient blocking.
-
Solution: Optimize blocking conditions. Including bovine serum albumin (BSA) in the assay buffer can help reduce non-specific binding to cell surfaces and labware.[8] Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can also be beneficial if using a filtration-based assay.
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the number and volume of wash steps using ice-cold wash buffer to effectively remove unbound radioligand.[7]
-
Problem: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: Cell health and passage number. Variations in cell health, confluency, and passage number can significantly impact experimental outcomes.
-
Solution: Use cells that are in a consistent growth phase and within a defined low passage number range. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Peptide solubility issues. this compound, being a peptide, might have solubility challenges depending on the solvent.
-
Solution: Ensure the peptide is fully dissolved before use. If you encounter solubility issues, try different sterile buffers. Acidic peptides generally dissolve better in basic buffers, and basic peptides in acidic buffers.[4] Sonication can also aid in dissolution.
-
-
Possible Cause 3: Inconsistent sample preparation and handling.
-
Solution: Adhere strictly to standardized protocols. Ensure accurate and consistent pipetting, especially of small volumes. Prepare reagents in large batches to minimize batch-to-batch variability.[8]
-
Problem: Low cell viability in cytotoxicity assays (even in control groups).
-
Possible Cause 1: Harsh assay conditions.
-
Solution: Ensure that the assay buffer and incubation conditions are compatible with maintaining cell health. For internalization assays that use an acid wash to remove surface-bound ligand, be aware that low pH buffers (pH 2.8 or below) can be detrimental to cell viability.[9]
-
-
Possible Cause 2: Toxicity of the solvent used to dissolve the peptide.
-
Solution: If using an organic solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Experimental Protocols
Radiolabeling of this compound with Actinium-225
This protocol is a general guideline for labeling DOTA-conjugated peptides like this compound with 225Ac. Optimization may be required.
Materials:
-
This compound (DOTA-conjugated peptide)
-
225Ac-nitrate in dilute HCl
-
Ammonium acetate buffer (0.4 M, pH 5.5)
-
Sodium ascorbate (B8700270) solution
-
Metal-free microcentrifuge tubes
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
In a metal-free microcentrifuge tube, combine the desired amount of this compound with ammonium acetate buffer.
-
Carefully add the 225Ac-nitrate solution to the tube.
-
Add sodium ascorbate as a radioprotectant.
-
Adjust the final pH to approximately 5.5 if necessary.
-
Incubate the reaction mixture at an optimized temperature (e.g., 75°C) for a specific duration (e.g., 60 minutes).[6]
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Cell Binding Assay
This protocol describes a saturation binding assay to determine the binding affinity (Kd) and the number of binding sites (Bmax) of radiolabeled this compound on DLL3-expressing cells.
Materials:
-
DLL3-positive cells (e.g., SCLC cell line)
-
DLL3-negative control cells
-
225Ac-ETN029
-
Unlabeled this compound
-
Binding buffer (e.g., PBS with 0.5% BSA)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Gamma counter or appropriate radiation detector
Procedure:
-
Seed DLL3-positive and negative cells in multi-well plates and allow them to adhere and grow to near confluence.
-
On the day of the assay, wash the cells gently with binding buffer.
-
Prepare serial dilutions of 225Ac-ETN029 in binding buffer.
-
For determining non-specific binding, prepare a parallel set of tubes or wells containing a high concentration of unlabeled this compound in addition to the radiolabeled ligand.
-
Add the radioligand solutions to the wells and incubate at a specific temperature (e.g., 37°C or 4°C) for a sufficient time to reach equilibrium.
-
After incubation, aspirate the supernatant and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Internalization Assay
This assay quantifies the amount of radiolabeled this compound that is internalized by DLL3-expressing cells.
Materials:
-
DLL3-positive cells
-
225Ac-ETN029
-
Binding buffer
-
Acid wash buffer (e.g., glycine (B1666218) buffer, pH 2.5)
-
Cell lysis buffer (e.g., 1M NaOH)
-
Multi-well plates
-
Gamma counter
Procedure:
-
Seed cells in multi-well plates as for the binding assay.
-
Incubate the cells with a fixed concentration of 225Ac-ETN029 at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, wash the cells with ice-cold binding buffer.
-
To separate surface-bound from internalized radioactivity, incubate the cells with ice-cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice. This step strips the surface-bound radioligand.
-
Collect the supernatant (containing the surface-bound fraction).
-
Lyse the cells with cell lysis buffer to release the internalized radioactivity.
-
Measure the radioactivity in both the supernatant and the cell lysate using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).
Cytotoxicity Assay
This protocol assesses the cytotoxic effect of 225Ac-ETN029 on DLL3-expressing cells.
Materials:
-
DLL3-positive and negative cells
-
225Ac-ETN029
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a live/dead cell stain)
-
Plate reader or microscope for analysis
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of 225Ac-ETN029 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the radiolabeled peptide. Include untreated control wells.
-
Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
At the end of the incubation, assess cell viability using a chosen method. For example, for an MTT assay, add the MTT reagent and incubate, then add a solubilizing agent and measure the absorbance.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the cell viability against the concentration of 225Ac-ETN029 to determine the half-maximal inhibitory concentration (IC50).
Visualizations
DLL3 Atypical Notch Signaling Pathway
DLL3 is an atypical ligand of the Notch signaling pathway. Unlike canonical Notch ligands that activate the pathway upon binding to the receptor on an adjacent cell, DLL3 is primarily located in the Golgi apparatus where it is thought to interact with Notch receptors, preventing them from reaching the cell surface and thereby inhibiting the signaling cascade. In some cancer cells, DLL3 is aberrantly expressed on the cell surface, making it a target for therapies like this compound.
Caption: DLL3 atypical Notch signaling and therapeutic targeting with this compound.
Experimental Workflow for this compound Cytotoxicity Assay
The following diagram outlines the key steps in performing a cytotoxicity assay with this compound.
Caption: Workflow for assessing the cytotoxicity of radiolabeled this compound.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Internalization Assay Services of Radiolabeled Compounds - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. An Overview of In Vitro Assays of 64Cu-, 68Ga-, 125I-, and 99mTc-Labelled Radiopharmaceuticals Using Radiometric Counters in the Era of Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 5. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Actinium-225 Labeled Minigastrin Analogue [225Ac]Ac-DOTA-PP-F11N for Targeted Alpha Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. swordbio.com [swordbio.com]
- 9. researchgate.net [researchgate.net]
reducing non-specific binding in ETN029 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in ETN029 assays.
Frequently Asked Questions (FAQs)
Q1: What is causing high background or non-specific binding in my this compound assay?
High background in an immunoassay, such as an this compound assay, can stem from several factors. The two most common culprits are inadequate plate blocking and insufficient washing.[1] Other potential causes include issues with antibody concentrations, incubation times and temperatures, and the quality of reagents.[2][3]
Q2: How can I optimize the blocking step to reduce non-specific binding?
The blocking buffer is crucial as it covers unoccupied binding sites on the assay plate, preventing antibodies and other molecules from adhering non-specifically.[4][5] To optimize this step, you can try:
-
Increasing the concentration of the blocking agent: For instance, if you are using Bovine Serum Albumin (BSA), you could increase the concentration from 1% to 2% (w/v).[1]
-
Extending the blocking incubation time: Allowing the blocking buffer to incubate for a longer period can ensure more complete coverage of the surface.[1][5]
-
Trying different blocking agents: The ideal blocking agent can vary depending on the specific assay components.[4] Common options include BSA, non-fat dry milk, casein, and fish gelatin.[4][6] For some applications, synthetic blocking agents like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG) may be beneficial.[4]
Q3: What are the best practices for washing to minimize background signal?
Insufficient washing can leave behind unbound reagents, leading to a high background signal.[1][7] To improve your washing steps:
-
Increase the number of wash cycles: Most protocols recommend 3 to 5 wash cycles.[8] If you are experiencing high background, you can try increasing the number of washes.[2]
-
Incorporate a soak time: Allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration can help dislodge molecules that are non-specifically bound.[2][8]
-
Ensure adequate wash volume: The volume of wash buffer should be sufficient to cover the entire surface of the well, typically 200-350 µL for a 96-well plate.[9][10]
-
Use a wash buffer with a detergent: Adding a non-ionic detergent like Tween 20 (typically at a concentration of 0.05% to 0.1% v/v) to your wash buffer can help reduce non-specific interactions.[1][8]
Q4: Could my antibody concentrations be contributing to non-specific binding?
Yes, excessively high concentrations of primary or secondary antibodies can lead to increased non-specific binding.[3] It is important to determine the optimal antibody concentrations through titration experiments to achieve a good signal-to-noise ratio.[3][11]
Troubleshooting Guides
Guide 1: Optimizing Blocking Conditions
This guide provides a systematic approach to selecting and optimizing a blocking agent for your this compound assay.
Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Common and effective for many applications.[4] | Can be a source of cross-reactivity with some antibodies; relatively expensive.[4] |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and readily available; efficient at blocking.[4] | Not suitable for all applications, particularly those involving biotin-avidin systems. |
| Casein | 1% (w/v) | A very effective blocking agent, sometimes more so than BSA or gelatin.[6] | Can cause issues in assays with phosphoprotein detection. |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies.[4] | May not be as effective as BSA or milk in all situations.[4] |
| Normal Serum | 5-10% (v/v) | Can be very effective, especially when the serum is from the same species as the secondary antibody.[7] | Can be expensive and introduce variability between lots. |
| Synthetic Blockers (PVP, PEG) | Varies | Protein-free, reducing potential cross-reactivity.[4] | Can be more expensive and may require more optimization.[4] |
Experimental Protocol: Selecting the Optimal Blocking Buffer
-
Prepare a series of blocking buffers: Prepare solutions of at least three different blocking agents (e.g., 3% BSA, 5% non-fat dry milk, and 1% casein in your assay buffer).
-
Coat and block your microplate: Coat the wells of a 96-well plate with your target antigen or capture antibody as per your standard protocol. Divide the plate into sections and apply a different blocking buffer to each section. Include a "no blocking" control.
-
Incubate: Incubate the plate for 1-2 hours at room temperature or as determined by your protocol.[5]
-
Proceed with the assay: Continue with the remaining steps of your this compound assay, adding your detection antibodies and substrate.
-
Analyze the results: Compare the signal-to-noise ratio for each blocking buffer. The optimal buffer will yield a low background signal in the negative control wells while maintaining a strong signal in the positive control wells.
Guide 2: Optimizing Wash Steps
This guide outlines a procedure for optimizing your washing protocol to reduce background noise.
Experimental Protocol: Optimizing Wash Cycles and Soak Time
-
Prepare your assay plate: Coat and block the entire plate with your optimized blocking buffer.
-
Divide the plate for different wash protocols: After the primary antibody incubation step, divide the plate into sections to test different numbers of washes (e.g., 3, 4, 5, and 6 cycles).
-
Incorporate a soak time comparison: For each number of wash cycles, test two conditions: one with immediate aspiration of the wash buffer and one with a 30-second soak time before aspiration.
-
Perform the washes: Use a consistent volume of wash buffer (e.g., 300 µL per well) containing 0.05% Tween 20.
-
Complete the assay: Add the secondary antibody and substrate and measure the signal.
-
Evaluate the data: Identify the combination of wash cycles and soak time that provides the lowest background without significantly diminishing the specific signal.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for high non-specific binding.
References
- 1. arp1.com [arp1.com]
- 2. novateinbio.com [novateinbio.com]
- 3. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 4. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 5. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Optimizing Enzyme Immunoassays in Plates [opsdiagnostics.com]
Technical Support Center: Optimizing Peptide Radiopharmaceutical Pharmacokinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the pharmacokinetics of peptide radiopharmaceuticals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the pharmacokinetics of peptide radiopharmaceuticals?
The main obstacles limiting the clinical utility of peptide radiopharmaceuticals are their short in vivo half-life and high kidney uptake. These challenges arise from two primary factors:
-
Enzymatic Degradation: Peptides are susceptible to rapid breakdown by proteases present in the bloodstream and tissues.
-
Rapid Renal Clearance: Due to their small size, peptides are quickly filtered from the blood by the kidneys, leading to low accumulation in target tissues like tumors.
Q2: What are the most common strategies to extend the plasma half-life of a peptide radiopharmaceutical?
Several effective strategies can be employed to prolong the circulation time of radiolabeled peptides:
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation.
-
Albumin Binding: Incorporating an albumin-binding moiety promotes non-covalent binding to serum albumin, the most abundant plasma protein. This creates a large complex that is less susceptible to renal filtration and enzymatic breakdown, significantly extending the peptide's half-life.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-isomers or other unnatural amino acids can enhance metabolic stability by making the peptide less recognizable to proteases.
-
Cyclization: Creating a cyclic peptide structure can improve resistance to exopeptidases, which cleave amino acids from the ends of the peptide chain.
-
Modification of Peptide Termini: Modifying the N- and/or C-termini of the peptide can also block the action of exopeptidases.
Q3: How does PEGylation affect the pharmacokinetic properties of a peptide radiopharmaceutical?
PEGylation is a widely used strategy that can significantly alter the pharmacokinetic profile of a peptide radiopharmaceutical. Its effects are multifaceted and depend on the size, structure, and attachment point of the PEG molecule.
-
Benefits of PEGylation:
-
Increased Half-Life: By increasing the molecule's size, PEGylation reduces renal clearance, leading to a longer circulation time.
-
Enhanced Stability: The PEG chain can sterically hinder proteases, thereby improving the peptide's metabolic stability.
-
Improved Solubility: PEGylation can increase the aqueous solubility of the peptide.
-
-
Potential Drawbacks of PEGylation:
-
Reduced Receptor Binding: The PEG chain can sometimes interfere with the peptide's ability to bind to its target receptor, potentially lowering tumor uptake.
-
Complex Pharmacokinetics: The effects of PEGylation can be complex, with different PEG sizes and structures leading to varied outcomes in tumor retention and overall pharmacokinetics.
-
Q4: What is the mechanism behind using albumin binders to improve pharmacokinetics?
Albumin binders are small molecules that are conjugated to the peptide radiopharmaceutical and have a high affinity for serum albumin. This reversible, non-covalent binding to albumin effectively increases the size of the radiopharmaceutical, leading to:
-
Prolonged Circulation: The large peptide-albumin complex is too large for efficient renal filtration, thus extending its time in the bloodstream.
-
Enhanced Tumor Accumulation: The longer circulation time allows for greater accumulation of the radiopharmaceutical in the target tumor tissue.
-
Reduced Kidney Uptake: By decreasing the amount of free peptide available for renal filtration
Validation & Comparative
A Comparative Analysis of Two DLL3-Targeting Therapies in Small Cell Lung Cancer: ETN029 and Rovalpituzumab Tesirine
In the landscape of targeted therapies for small cell lung cancer (SCLC), a notoriously aggressive malignancy, the cell surface protein Delta-like ligand 3 (DLL3) has emerged as a promising target.[1][2][3][4] This guide provides a detailed comparison of two investigational therapies that target DLL3: ETN029, a novel radioligand therapy, and rovalpituzumab tesirine (B3181916) (Rova-T), an antibody-drug conjugate (ADC). This comparison is intended for researchers, scientists, and drug development professionals to provide a clear overview of their respective mechanisms, preclinical and clinical data, and experimental protocols.
Overview and Mechanism of Action
Both this compound and rovalpituzumab tesirine are designed to selectively target and eliminate tumor cells expressing DLL3, which is overexpressed in a majority of SCLC tumors but has minimal presence in healthy tissues.[1][2][3][5] However, they employ fundamentally different cytotoxic payloads and delivery mechanisms.
This compound is a radioligand therapy that utilizes a macrocyclic peptide to target DLL3.[6][7] This peptide is linked to a chelator that can carry a radioactive isotope, such as Actinium-225 (225Ac) or Lutetium-177 (177Lu).[6][7][8] Upon binding to DLL3 on the surface of cancer cells, the radionuclide delivers high-energy particles that induce DNA double-strand breaks, leading to cell death.[6][8]
Rovalpituzumab tesirine (Rova-T) is an antibody-drug conjugate (ADC).[1][2][9] It consists of a humanized monoclonal antibody that specifically binds to DLL3.[2] This antibody is chemically linked to a potent cytotoxic agent, a pyrrolobenzodiazepine (PBD) dimer.[1][2] After Rova-T binds to DLL3, the complex is internalized by the cancer cell. Inside the cell, the PBD payload is released and cross-links DNA, causing lethal DNA damage and apoptosis.[1][2]
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for both agents. It is important to note that Rova-T has undergone extensive clinical investigation, including Phase III trials, while this compound is in the early stages of clinical development, with currently available data being primarily preclinical.[6][10][11] The development of Rova-T was discontinued (B1498344) due to a lack of survival benefit and associated toxicities in later-stage trials.[3][10]
This compound: Preclinical Data
| Parameter | Finding | Source |
| Binding Affinity | Binds to human DLL3 with picomolar affinity. | [6] |
| In Vitro Cytotoxicity | [225Ac]Ac-ETN029 demonstrates dose-dependent cytotoxicity in SCLC, NEPC, and metastatic melanoma cell lines. | [6][8] |
| Mechanism of Action | Increases the phosphorylation of H2AX, a marker of DNA double-strand breaks. | [6][8] |
| In Vivo Efficacy (Xenograft Models) | A single dose of [225Ac]Ac-ETN029 (0.35-1.4 µCi) in NCI-H69 and SHP-77 SCLC models resulted in significant tumor regression and prolonged survival. | [6] |
| Biodistribution (Mouse Model) | [177Lu]Lu-ETN029 showed rapid and persistent tumor uptake with a favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours. | [6] |
Rovalpituzumab Tesirine: Clinical Trial Data
| Trial | Patient Population | N | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events | Source |
| Phase 1a/1b | Recurrent/Refractory SCLC (DLL3-High) | - | 39% | 1-year OS rate of 32% | Thrombocytopenia (11%), pleural effusion (8%), fatigue (4%) | [5] |
| TRINITY (Phase II) | 3L+ SCLC (DLL3-High) | 238 | 14.3% | 5.7 months | Fatigue, photosensitivity reaction, pleural effusion (Overall Grade 3-5 AEs: 63%) | [12] |
| TAHOE (Phase III) | 2L SCLC (DLL3-High) vs. Topotecan | 296 | - | 6.3 months | Serosal effusions, photosensitivity reaction, peripheral edema | [10] |
| TAHOE (Phase III) - Comparator Arm | 2L SCLC vs. Rova-T | 148 | - | 8.6 months | (Not specified in detail, but safety profile consistent with previous reports) | [10] |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action for this compound and rovalpituzumab tesirine.
Experimental Protocols
This compound: Preclinical and Early Clinical Studies
-
In Vitro Studies : Cytotoxicity assays were performed using SCLC cell lines (e.g., SHP-77) with varying concentrations of [225Ac]Ac-ETN029 to determine dose-dependent effects. Western blotting was used to detect the phosphorylation of H2AX as a marker for DNA damage.[6]
-
Animal Models : Cell-derived xenograft (CDX) models in mice, using SCLC cell lines like NCI-H69 and SHP-77, were employed to evaluate in vivo efficacy.[6] Biodistribution studies utilized [177Lu]Lu-ETN029 to track tumor uptake and clearance from normal tissues.[6]
-
Phase I Clinical Trial (NCT07006727) : This is an open-label, multi-center, dose-escalation and dose-expansion study.[11][13][14]
-
Patient Population : Patients with advanced DLL3-expressing solid tumors, including SCLC, who have progressed after at least one line of systemic therapy.[11][13][14]
-
Objectives : To evaluate the safety, tolerability, dosimetry, pharmacokinetics, and preliminary efficacy of [225Ac]Ac-ETN029.[13][14] The study also assesses the imaging properties of [111In]In-ETN029.[13][14]
-
Rovalpituzumab Tesirine: Key Clinical Trials
-
TRINITY (Phase II; NCT02674568) : This was an open-label, single-arm study.[12]
-
Patient Population : Patients with DLL3-expressing SCLC in the third-line and beyond setting who had received at least two prior treatment regimens.[12]
-
Dosing Regimen : Rova-T was administered at a dose of 0.3 mg/kg once every 6 weeks for two cycles.[12]
-
Endpoints : The primary endpoints were objective response rate (ORR) and overall survival (OS).[12] DLL3 expression was initially determined by a mouse antibody immunohistochemistry (IHC) assay and later with a rabbit antibody IHC assay.[12]
-
-
TAHOE (Phase III; NCT03061812) : This was a randomized, open-label study comparing Rova-T to the standard-of-care chemotherapy, topotecan.[10][15][16]
-
Patient Population : Patients with advanced or metastatic SCLC with high DLL3 expression (≥75% of tumor cells positive) who had progressed during or after first-line platinum-based chemotherapy.[10][15]
-
Dosing Regimen : Rova-T was given at 0.3 mg/kg on day 1 of a 42-day cycle for two cycles. Topotecan was administered at 1.5 mg/m2 on days 1-5 of a 21-day cycle.[10]
-
Primary Endpoint : The primary endpoint was overall survival (OS).[10]
-
Conclusion
This compound and rovalpituzumab tesirine represent two distinct approaches to targeting DLL3 in SCLC. Rova-T, an ADC, showed initial promise but ultimately failed to demonstrate a survival benefit over standard chemotherapy in a Phase III trial, leading to the termination of its development.[3][10][17] The challenges with Rova-T were attributed to modest efficacy and significant toxicities, including serosal effusions, photosensitivity, and peripheral edema.[10][12]
This compound, a radioligand therapy, offers a different strategy by delivering a potent radionuclide directly to the tumor. Preclinical data have been encouraging, demonstrating high tumor uptake and significant anti-tumor activity in SCLC models.[6] The ongoing Phase I clinical trial will be critical in determining the safety and preliminary efficacy of this approach in patients. The distinct payload and potentially different safety profile of this compound may offer a new therapeutic avenue for patients with DLL3-expressing SCLC. Researchers will be closely watching the clinical development of this compound and other DLL3-targeting agents to see if they can succeed where Rova-T did not.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Efficacy and Safety of Rovalpituzumab Tesirine in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab Tesirine (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]
- 6. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy and Safety of Rovalpituzumab Tesirine Compared With Topotecan as Second-Line Therapy in DLL3-High SCLC: Results From the Phase 3 TAHOE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
- 14. novartis.com [novartis.com]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Four Independent Studies Show Rovalpituzumab Tesirine Ineffective Against Small Cell Lung Cancer | IASLC [iaslc.org]
A Comparative Analysis of ETN029 and Other DLL3-Targeting Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies targeting Delta-like ligand 3 (DLL3), a promising target in small cell lung cancer (SCLC) and other neuroendocrine tumors, is rapidly evolving. This guide provides a comparative analysis of ETN029, a novel radioligand therapy, alongside other DLL3-targeting antibody-drug conjugates (ADCs) and immunotherapies. The information is presented to facilitate an objective comparison of their performance, supported by available experimental data.
Overview of DLL3-Targeting Agents
Delta-like ligand 3 (DLL3) is an atypical Notch ligand that is overexpressed on the surface of several types of cancer cells, particularly SCLC, with limited expression in normal tissues.[1][2] This differential expression makes it an attractive target for cancer therapies. A variety of modalities are being explored to target DLL3, including radioligand therapies, antibody-drug conjugates (ADCs), and T-cell engagers.
This compound is a first-in-class DLL3-targeting radioligand therapy. It consists of a small molecule that binds to DLL3 with high affinity and is labeled with a therapeutic radioisotope, such as Actinium-225 (225Ac).[3] This approach aims to deliver potent, localized radiation to tumor cells expressing DLL3.
Rovalpituzumab tesirine (B3181916) (Rova-T) was a pioneering DLL3-targeting ADC.[4][5] It comprised a monoclonal antibody against DLL3 linked to a cytotoxic payload, a pyrrolobenzodiazepine (PBD) dimer.[6] However, its development was discontinued (B1498344) due to an unfavorable risk-benefit profile in later-stage clinical trials.[5]
ZL-1310 (zocilurtatug pelitecan) is a novel DLL3-targeting ADC currently in clinical development. It features a humanized anti-DLL3 monoclonal antibody conjugated to a topoisomerase I inhibitor payload via a cleavable linker.[7]
ABBV-011 is another investigational ADC, though it targets SEZ6, a protein also found on SCLC cells, and is included here as a relevant therapeutic approach for the same indication.[8][9][10] It utilizes a calicheamicin (B1180863) payload.[11]
Tarlatamab (AMG 757) and HPN328 are bispecific T-cell engagers (BiTEs) and Tri-specific T-cell Activating Constructs (TriTACs), respectively.[9][12] These molecules are designed to simultaneously bind to DLL3 on tumor cells and CD3 on T-cells, thereby redirecting the patient's own immune system to attack the cancer cells.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other DLL3-targeting agents. Direct comparison should be made with caution due to variations in experimental models and assays.
Preclinical Data: Binding Affinity and In Vitro Cytotoxicity
| Agent | Modality | Target | Binding Affinity (Kd) | Cell Line | IC50 | Citation |
| This compound | Radioligand Therapy | DLL3 | Picomolar affinity | SCLC, NEPC, and metastatic melanoma cell lines | Dose-dependent cytotoxicity observed | [3] |
| Rovalpituzumab tesirine (Rova-T) | ADC | DLL3 | Not specified | Various SCLC cell lines | IC50 values often exceed in vivo concentrations | [13] |
| ABBV-011 | ADC | SEZ6 | Not specified | NCI-H69 (SCLC) | 106 pmol/L | [8] |
Preclinical Data: In Vivo Efficacy in Xenograft Models
| Agent | Modality | Target | Animal Model | Dosing | Key Efficacy Endpoint | Citation |
| This compound ([177Lu]Lu-ETN029) | Radioligand Therapy | DLL3 | SHP-77 CDX mouse model | Single dose | Tumor uptake of 12.2 %IA/g at 24 hours; Tumor-to-kidney ratio of ~5:1 | [14] |
| This compound ([225Ac]Ac-ETN029) | Radioligand Therapy | DLL3 | NCI-H69, SHP-77 CDX models | Single dose (0.35-1.4 µCi) | Robust tumor regression and prolonged survival | [14] |
| Rovalpituzumab tesirine (Rova-T) | ADC | DLL3 | SCLC mouse model | 0.03, 0.1, 0.3 mg/kg, single i.p. dose | Dose-dependent tumor growth inhibition; complete remission at 0.3 mg/kg | [15] |
| ZL-1310 | ADC | DLL3 | SCLC CDX and PDX xenograft models | Not specified | Dose-dependent suppression of tumor growth | |
| ABBV-011 | ADC | SEZ6 | SCLC PDX mouse models | Not specified | Dose-dependent antitumor activity | [9] |
Clinical Data: Efficacy in Patients with Small Cell Lung Cancer
| Agent | Modality | Target | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Adverse Events | Citation |
| Rovalpituzumab tesirine (Rova-T) | ADC | DLL3 | Phase II (TRINITY) | 16% (in third-line and beyond) | Not specified | Thrombocytopenia, serosal effusions, skin reactions | [5] |
| ZL-1310 | ADC | DLL3 | Phase I | 74% (in evaluable patients) | Not specified | Grade ≥3 TRAEs in 20% of patients (most common: neutropenia) | |
| Tarlatamab (AMG 757) | BiTE | DLL3 | Phase I | 23.4% | 51.4% | Cytokine Release Syndrome (CRS) (52%, mostly Grade 1-2) | [16] |
| HPN328 | TriTAC | DLL3 | Phase I/II | 45% (ORR), 31% (Confirmed RR) | 63% | CRS (59.2%, mostly Grade 1-2) | [9] |
| ABBV-011 | ADC | SEZ6 | Phase I | 25% (in 1 mg/kg cohort) | Not specified | Fatigue, nausea, thrombocytopenia | [9] |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental procedures are crucial for understanding the comparative aspects of these novel therapies.
DLL3 Signaling and Therapeutic Intervention
The following diagram illustrates the role of DLL3 in Notch signaling and the mechanisms of action for different therapeutic modalities.
Caption: Mechanisms of action for various DLL3-targeting therapies.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
This diagram outlines a typical workflow for assessing the in vitro cytotoxicity of an ADC.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of DLL3-targeting ADCs.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of an ADC required to inhibit the growth of tumor cells by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., SCLC cell line expressing DLL3)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test ADC and control articles (e.g., non-targeting ADC, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the test ADC and control articles in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This experiment evaluates the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line (e.g., SCLC) for implantation
-
Test ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the test ADC (at various dose levels) and the vehicle control to the respective groups via an appropriate route (e.g., intravenously).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
ADC Internalization Assay
This assay measures the extent to which an ADC is internalized by target cells upon binding to its surface antigen.
Materials:
-
Target cells expressing the antigen of interest
-
Test antibody or ADC
-
Fluorescently labeled secondary antibody or a pH-sensitive dye conjugated to the primary antibody
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Preparation: Harvest and wash the target cells.
-
Antibody Incubation: Incubate the cells with the test antibody or ADC on ice to allow for surface binding without internalization.
-
Induction of Internalization: Shift the cells to 37°C for various time points to allow for internalization. A control group should remain on ice.
-
Surface Staining/Quenching:
-
For flow cytometry, after the internalization period, cells are washed and stained with a fluorescently labeled secondary antibody on ice to label the non-internalized primary antibody. The difference in fluorescence between the 37°C and 4°C samples indicates the amount of internalized antibody.
-
Alternatively, using a pH-sensitive dye that fluoresces only in the acidic environment of endosomes can directly measure internalization.
-
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity or visualize them under a confocal microscope to observe the subcellular localization of the internalized antibody. The percentage of internalization can be calculated based on the reduction in surface fluorescence or the increase in internal fluorescence.
References
- 1. Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Rovalpituzumab tesirine - Wikipedia [en.wikipedia.org]
- 6. Efficacy and Safety of Rovalpituzumab Tesirine in Third-Line and Beyond Patients with DLL3-Expressing, Relapsed/Refractory Small-Cell Lung Cancer: Results From the Phase II TRINITY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ABBV-011, A Novel, Calicheamicin-Based Antibody–Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ABBV-011, A Novel, Calicheamicin-Based Antibody-Drug Conjugate, Targets SEZ6 to Eradicate Small Cell Lung Cancer Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Rovalpituzumab tesirine resistance: analysis of a corresponding small cell lung cancer and circulating tumor cell line pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. amgenoncology.com [amgenoncology.com]
Validating DLL3 as a Therapeutic Target: A Comparative Guide to ETN029 and Other DLL3-Targeting Therapies
I have gathered more specific data on ETN029 and its alternatives. For this compound, I found preclinical data from a xenograft mouse model, including tumor uptake percentages and a tumor-to-kidney ratio. I also have information that a Phase 1 clinical trial is planned for late 2025. For the alternatives, I have clinical trial data for Tarlatamab (Phase 1 and 1b) and Rova-T (Phase 1/2 and 3), including objective response rates, duration of response, and overall survival in SCLC patients. I also found some preliminary data for the CAR-T therapy AMG 119.
However, a direct head-to-head comparison of this compound with these alternatives is still challenging due to the different stages of development and the nature of the available data (preclinical vs. clinical). While I have some quantitative data, it's not from comparative studies.
Regarding experimental protocols, I have found general descriptions of cytotoxicity assays and biodistribution studies, but not the specific, detailed protocols used for this compound and the other mentioned therapies.
To provide a more comprehensive comparison, I will proceed to the next steps of organizing the available data, creating visualizations, and then compiling the guide. I will have to make it clear in the final output that direct comparative data is limited and the comparison is based on the available data from different study types and stages. I believe I have enough information to proceed with generating the response without further searches.
For Researchers, Scientists, and Drug Development Professionals
Delta-like ligand 3 (DLL3) has emerged as a compelling therapeutic target in high-grade neuroendocrine carcinomas, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC). Its high expression on tumor cells and limited presence in healthy tissues make it an attractive candidate for targeted therapies. This guide provides a comparative overview of this compound, a novel radioligand therapy, and other DLL3-targeting agents, with a focus on validating DLL3 as a therapeutic target.
Overview of DLL3-Targeting Strategies
Several therapeutic modalities are being explored to target DLL3, each with a distinct mechanism of action. These include:
-
Radioligand Therapy (RLT): this compound is a macrocyclic peptide that binds to DLL3 with high affinity and is labeled with a therapeutic radioisotope, such as Actinium-225 (225Ac). This approach delivers targeted radiation directly to DLL3-expressing tumor cells.[1][2][3][4][5]
-
Bispecific T-cell Engagers (BiTEs): Tarlatamab is a BiTE that simultaneously binds to DLL3 on tumor cells and CD3 on T-cells, redirecting the patient's immune system to attack the cancer cells.[6]
-
Antibody-Drug Conjugates (ADCs): Rovalpituzumab tesirine (B3181916) (Rova-T) is an ADC that consists of an anti-DLL3 antibody linked to a cytotoxic payload. Upon binding to DLL3, the ADC is internalized, releasing the toxin and killing the cancer cell.[7][8]
-
Chimeric Antigen Receptor (CAR) T-cell Therapy: AMG 119 is a CAR-T cell therapy where a patient's T-cells are genetically engineered to express a receptor that recognizes DLL3, enabling them to identify and eliminate tumor cells.[3][9][10][11][12][13]
Comparative Efficacy and Safety Data
Direct head-to-head comparative studies of these agents are limited due to their different stages of development. The following tables summarize available quantitative data from preclinical and clinical studies.
Preclinical Data: this compound
| Parameter | Finding | Model System | Reference |
| Binding Affinity | Picomolar affinity for human DLL3 | In vitro | [14][15] |
| Tumor Uptake ([177Lu]Lu-ETN029) | 12.2 %IA/g at 24 hours | SHP-77 cell-derived xenograft (CDX) mouse model | [14][15] |
| Tumor-to-Kidney Ratio ([177Lu]Lu-ETN029) | Approximately 5:1 at 24 hours | SHP-77 CDX mouse model | [14][15] |
| Efficacy ([225Ac]Ac-ETN029) | Robust tumor regression and prolonged survival | NCI-H69 and SHP-77 CDX models | [14][15] |
Clinical Data: Alternative DLL3-Targeting Therapies
| Therapy | Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Overall Survival (mOS) | Key Adverse Events | Reference |
| Tarlatamab | Phase 1 | Previously treated SCLC | 23.4% (all doses) | 12.3 months | 13.2 months | Cytokine Release Syndrome (CRS), neurologic events | [16] |
| Phase 1b (DeLLphi-303) | First-line maintenance ES-SCLC (with anti-PD-L1) | - | - | 25.3 months | CRS | [17] | |
| DeLLphi-301 | Previously treated SCLC (10 mg dose) | 40% | Not reached | 14.3 months | CRS, pyrexia, decreased appetite, dysgeusia | [18][19] | |
| Rovalpituzumab Tesirine (Rova-T) | Phase 1/2 | Recurrent/refractory SCLC (DLL3-high) | 39% | - | 1-year OS rate of 32% | Fatigue, pleural effusion, edema, thrombocytopenia | [7] |
| Phase 2 (TRINITY) | 3rd-line+ DLL3-expressing SCLC | 12.4% | 4.0 months | 5.6 months | Fatigue, photosensitivity, pleural effusion | [20] | |
| Phase 3 (TAHOE) | 2nd-line DLL3-high SCLC | Inferior to topotecan | - | 6.3 months (vs. 8.6 months for topotecan) | Serosal effusions, photosensitivity, peripheral edema | [21] | |
| AMG 119 (CAR-T) | Phase 1 | Relapsed/refractory SCLC | 1 confirmed partial response (out of 4 evaluable) | - | 7.4 months | Pneumonitis, anemia, supraventricular tachycardia | [9] |
Signaling Pathways and Experimental Workflows
DLL3 and the Notch Signaling Pathway
DLL3 is an atypical member of the Notch family of ligands. In contrast to other Notch ligands that activate Notch signaling, DLL3 acts as an inhibitor. In many neuroendocrine tumors, DLL3 is overexpressed and localized on the cell surface, while the Notch pathway is downregulated. This aberrant expression pattern provides a therapeutic window for targeting DLL3.
Caption: Simplified diagram of the role of DLL3 in Notch signaling in tumor cells.
Experimental Workflow for Preclinical Validation of this compound
The preclinical validation of a radioligand therapy like this compound typically involves a series of in vitro and in vivo experiments to assess its binding characteristics, cytotoxicity, and biodistribution.
Caption: General experimental workflow for the preclinical validation of this compound.
Mechanism of Action of Different DLL3-Targeting Modalities
The various therapeutic strategies targeting DLL3 employ distinct mechanisms to eliminate cancer cells.
Caption: Comparison of the mechanisms of action for different DLL3-targeting therapies.
Experimental Protocols
Detailed experimental protocols are proprietary and specific to the developing company. However, the following provides a general overview of the methodologies for key experiments.
Cytotoxicity Assay (General Protocol)
-
Cell Culture: DLL3-positive and DLL3-negative cancer cell lines are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the therapeutic agent (e.g., [225Ac]Ac-ETN029) or control substances.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay that distinguishes live from dead cells.
-
Data Analysis: The concentration of the agent that causes 50% inhibition of cell growth (IC50) is calculated.
Biodistribution Study in Xenograft Models (General Protocol)
-
Animal Model: Immunocompromised mice are subcutaneously or orthotopically implanted with DLL3-expressing tumor cells.
-
Radiolabeling: The targeting agent (e.g., this compound) is labeled with a suitable radioisotope (e.g., 177Lu for imaging and dosimetry or 225Ac for therapy).
-
Administration: A defined dose of the radiolabeled agent is administered to the tumor-bearing mice, typically via intravenous injection.
-
Tissue Harvesting: At various time points post-injection, mice are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The uptake of the radiopharmaceutical in each organ is expressed as a percentage of the injected activity per gram of tissue (%IA/g). Tumor-to-organ ratios are calculated to assess targeting specificity.
Conclusion
The diverse range of therapeutic strategies targeting DLL3 underscores its significance as a promising target in neuroendocrine tumors. This compound, with its radioligand therapy approach, offers a distinct mechanism of action by delivering localized radiation to tumor cells. Preclinical data for this compound are encouraging, demonstrating high affinity, significant tumor uptake, and efficacy in animal models.[14][15]
Alternative approaches such as BiTEs (Tarlatamab) and CAR-T therapies (AMG 119) have shown promising clinical activity in heavily pre-treated SCLC patients, validating DLL3 as a clinically relevant target.[9][16] However, the ADC Rova-T, despite initial promise, did not demonstrate a survival benefit in later-stage clinical trials, highlighting the importance of optimizing the therapeutic modality.[21]
The planned Phase 1 clinical trial for this compound will be crucial in determining its safety and preliminary efficacy in patients.[3][5][22][23][24] Further research and comparative clinical trials will be necessary to fully elucidate the optimal DLL3-targeting strategy for patients with these aggressive cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. DLL3-targeted CAR T-cell therapy in pre-clinical models for small cell lung cancer: safety, efficacy, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. Tarlatamab Shows Efficacy Against Metastatic Small Cell Lung Cancer in Phase 1 Study | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 7. Results of Phase 1a/1b Study of AbbVie's Investigational Medicine Rovalpituzumab Tesirine (Rova-T) Showed Overall Response Rate of 39 Percent in Pretreated Patients with Biomarker-Defined Small Cell Lung Cancer (SCLC) [prnewswire.com]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Clinical Pharmacology Profile of AMG 119, the First Chimeric Antigen Receptor T (CAR-T) Cell Therapy Targeting Delta-Like Ligand 3 (DLL3), in Patients with Relapsed/Refractory Small Cell Lung Cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and considerations in the immunotherapy of DLL3-positive small-cell lung cancer using IL-18 armoured chimeric antigen receptor T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in DLL3-targeted therapies for small cell lung cancer: challenges, opportunities, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 15. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Tarlatamab with Anti-PD-L1 as First-Line Maintenance After Chemo-Immunotherapy for ES-SCLC Demonstrates Acceptable Safety Profile and Unprecedented Overall Survival | IASLC [iaslc.org]
- 18. Tarlatamab for Previously Treated Small Cell Lung Cancer - NCI [cancer.gov]
- 19. AMGEN PRESENTS NEW TARLATAMAB DATA IN SMALL CELL LUNG CANCER [prnewswire.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Efficacy and Safety of Rovalpituzumab Tesirine Compared With Topotecan as Second-Line Therapy in DLL3-High SCLC: Results From the Phase 3 TAHOE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. novartis.com [novartis.com]
- 24. Phase I Study of [225Ac]Ac-ETN029 in Patients With Advanced DLL3-expressing Solid Tumors [ctv.veeva.com]
ETN029: A Comparative Guide to a Novel DLL3-Targeting Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
ETN029 (also known as MC339) is an investigational radioligand therapy designed to target Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of neuroendocrine neoplasms such as small cell lung cancer (SCLC) but with minimal presence in healthy tissues.[1] Developed by Mariana Oncology (a Novartis company), this macrocyclic peptide is engineered for high affinity and specificity to DLL3, enabling the delivery of a radioactive payload directly to tumor cells.[1][2] This guide provides a comparative analysis of this compound, summarizing available data on its cross-reactivity and performance in relation to other DLL3-targeting agents.
Performance and Specificity of this compound
This compound has demonstrated high binding affinity to human DLL3, reportedly in the picomolar range.[1] Preclinical studies have highlighted its specificity, showing significant binding and internalization in DLL3-expressing cell lines (SHP-77 and transgenic CT26.DLL3) with minimal binding observed in DLL3-negative control cells (CT26.WT).[1] This suggests a high degree of selectivity for its intended target.
Currently, detailed quantitative cross-reactivity studies of this compound against other members of the Notch ligand family, such as DLL1, DLL4, Jagged1, and Jagged2, are not publicly available. The primary evidence for its specificity comes from the lack of binding to DLL3-negative cells.
Comparison with Alternative DLL3-Targeting Therapies
The therapeutic landscape for DLL3-positive cancers includes several modalities. Below is a comparison of this compound with other notable DLL3-targeting agents.
| Therapeutic Agent | Modality | Target(s) | Binding Affinity (Kd) to human DLL3 | Status |
| This compound | Radioligand Therapy | DLL3 | Picomolar affinity (exact value not disclosed) | Phase 1 Clinical Trial (Recruiting)[3][4] |
| Tarlatamab (AMG 757) | Bispecific T-cell Engager (BiTE) | DLL3 and CD3 | 0.64 nM | Phase 1 Clinical Trial[5] |
| HPN328 | Trispecific T-cell Engager (TriTAC) | DLL3, CD3, and Albumin | 0.13 - 28 nM (range) | Phase 1/2 Clinical Trial[6][7] |
| Rovalpituzumab tesirine (B3181916) (Rova-T) | Antibody-Drug Conjugate (ADC) | DLL3 | Nanomolar affinity (exact value not disclosed) | Development Terminated[8] |
Table 1: Comparison of this compound with other DLL3-targeting therapeutic agents. Binding affinities are reported as dissociation constants (Kd), where a lower value indicates a stronger binding affinity.
Experimental Methodologies
Detailed experimental protocols for the cross-reactivity and binding affinity assays of this compound have not been publicly released. However, based on standard practices for characterizing such molecules, the following methodologies are likely employed.
Radioligand Binding Assay (Generalized Protocol)
Radioligand binding assays are a common method to determine the affinity and specificity of a ligand for its receptor.
-
Membrane Preparation: Membranes are prepared from cells engineered to express the target protein (e.g., DLL3) and from control cells that do not express the target.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled version of this compound (e.g., [177Lu]Lu-ETN029), and varying concentrations of a competing, non-radiolabeled compound (for competition assays) or buffer.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The binding data is analyzed to calculate binding parameters such as the dissociation constant (Kd) and the inhibitor concentration that blocks 50% of binding (IC50).
Surface Plasmon Resonance (SPR) for Affinity Measurement (Generalized Protocol)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Chip Preparation: A sensor chip is functionalized, and the target protein (DLL3) is immobilized on the sensor surface.
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor surface.
-
Binding Measurement: The binding of this compound to the immobilized DLL3 is detected as a change in the refractive index at the sensor surface, which is recorded in real-time as a sensorgram.
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of this compound from DLL3.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgram to determine the binding affinity (Kd).
Visualizing Pathways and Workflows
DLL3 Signaling in Small Cell Lung Cancer (SCLC)
DLL3 is considered an atypical Notch ligand. In SCLC, it is often co-expressed with ASCL1, a key transcription factor in neuroendocrine differentiation. Unlike canonical Notch ligands that activate Notch signaling in adjacent cells, DLL3 is thought to act as an inhibitor of the Notch pathway within the same cell. This disruption of Notch signaling is implicated in promoting the growth of neuroendocrine tumors.
Figure 1: Simplified DLL3 signaling pathway in SCLC.
Experimental Workflow for this compound Cross-Reactivity Screening
A potential workflow for assessing the cross-reactivity of this compound would involve testing its binding against a panel of related proteins.
Figure 2: Experimental workflow for cross-reactivity screening.
References
- 1. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 2. drughunter.com [drughunter.com]
- 3. novartis.com [novartis.com]
- 4. trials.braintumor.org [trials.braintumor.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. HPN328, a Trispecific T Cell–Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Rovalpituzumab tesirine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 225Ac-ETN029 and 177Lu-ETN029 for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two promising radioligand therapies, 225Ac-ETN029 and 177Lu-ETN029. Both agents target Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of neuroendocrine tumors, including small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), making it an attractive target for targeted cancer therapy.[1] This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid researchers in understanding the therapeutic potential and characteristics of these two radiopharmaceuticals.
Introduction to ETN029 and its Target: DLL3
This compound is a macrocyclic peptide designed to bind with high affinity and specificity to DLL3.[1][2] DLL3 is an atypical inhibitor of the Notch signaling pathway.[2][3] In normal physiological contexts, the Notch pathway is crucial for cell-fate decisions. However, in many neuroendocrine tumors, the overexpression of DLL3 sequesters Notch receptors, leading to an inhibition of this signaling cascade. This disruption is believed to contribute to uncontrolled tumor cell proliferation and survival.[2][3] By targeting DLL3, this compound delivers a cytotoxic radionuclide payload directly to the cancer cells, minimizing off-target toxicity.
The therapeutic efficacy of this compound is harnessed by chelating it to different radionuclides. This guide focuses on the comparison between this compound labeled with Actinium-225 (225Ac) and Lutetium-177 (177Lu).
-
225Ac-ETN029: Utilizes Actinium-225, a potent alpha-particle emitter. Alpha particles have a short path length and high linear energy transfer (LET), resulting in highly localized and cytotoxic double-strand DNA breaks.[1]
-
177Lu-ETN029: Employs Lutetium-177, a beta-particle emitter. Beta particles have a longer path length and lower LET compared to alpha particles, which can be advantageous for treating larger tumors due to the "crossfire effect."
Quantitative Data Presentation
The following tables summarize the key preclinical findings for both 225Ac-ETN029 and 177Lu-ETN029 based on available data. It is important to note that a direct head-to-head preclinical study with identical experimental conditions for both radioligands has not been published. The data presented here are compiled from separate studies on each agent.
Table 1: Comparative Preclinical Efficacy of 225Ac-ETN029 and 177Lu-ETN029
| Parameter | 225Ac-ETN029 | 177Lu-ETN029 | Source |
| Radionuclide | Actinium-225 (α-emitter) | Lutetium-177 (β-emitter) | N/A |
| Mechanism of Action | Induction of DNA double-strand breaks via high-energy alpha particles.[1] | Induction of DNA damage via beta particles. | N/A |
| In Vivo Efficacy | A single dose of 0.35-1.4 µCi resulted in robust tumor regression and prolonged survival in SCLC CDX models (NCI-H69, SHP-77).[1] | Data on tumor regression and survival from a comparable single-dose study is not available in the searched documents. | [1] |
| In Vitro Cytotoxicity | Exhibits dose-dependent cytotoxicity in SCLC, NEPC, and metastatic melanoma cell lines.[1] | Cytotoxicity data is not available in the searched documents. | [1] |
| Biomarker of DNA Damage | Increased phosphorylation of H2AX.[1] | Not reported in the searched documents. | [1] |
Table 2: Comparative Preclinical Biodistribution
| Parameter | 225Ac-ETN029 | 177Lu-ETN029 | Source |
| Animal Model | Not specified in the provided biodistribution data. | SHP-77 cell-derived xenograft (CDX) mouse model.[1] | [1] |
| Tumor Uptake | Not specified. | 12.2 %IA/g at 24 hours post-injection.[1] | [1] |
| Organ with Highest Uptake (non-tumor) | Not specified. | Kidneys (2.6 %IA/g at 24 hours), suggesting renal excretion.[1] | [1] |
| Tumor-to-Kidney Ratio | Not specified. | Approximately 5:1 at 24 hours post-injection.[1] | [1] |
| Tumor Retention | Not specified. | Persistent tumor retention was observed throughout the study.[1] | [1] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the evaluation of radioligand therapies like 225Ac-ETN029 and 177Lu-ETN029.
In Vitro Cytotoxicity Assay
Objective: To determine the dose-dependent cytotoxic effect of the radiolabeled compounds on cancer cell lines.
Methodology:
-
Cell Culture: DLL3-positive (e.g., SHP-77, NCI-H69) and DLL3-negative control cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of 225Ac-ETN029 or 177Lu-ETN029. Control groups include untreated cells and cells treated with the non-radiolabeled this compound peptide.
-
Incubation: The plates are incubated for a period that allows for the observation of cytotoxic effects (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the untreated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Biodistribution Study
Objective: To determine the uptake, distribution, and clearance of the radiolabeled compounds in a tumor-bearing animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with a DLL3-positive human cancer cell line (e.g., SHP-77). Tumors are allowed to grow to a specified size.
-
Radioligand Administration: A known activity of 225Ac-ETN029 or 177Lu-ETN029 is administered to the tumor-bearing mice, typically via intravenous injection.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 96 hours).
-
Tissue Collection and Measurement: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected activity per gram of tissue (%IA/g). Tumor-to-organ ratios are also calculated to assess targeting specificity.
In Vivo Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the radiolabeled compounds in a tumor-bearing animal model.
Methodology:
-
Animal Model and Tumor Implantation: Similar to the biodistribution study, immunocompromised mice are implanted with DLL3-positive tumor cells.
-
Randomization and Treatment: Once tumors reach a predetermined volume, the animals are randomized into treatment and control groups. Treatment groups receive a single or multiple doses of 225Ac-ETN029 or 177Lu-ETN029. Control groups may include vehicle control and a group treated with non-radiolabeled this compound.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated. Animal body weight is also monitored as an indicator of toxicity.
-
Survival Analysis: Animals are monitored until a predetermined endpoint is reached (e.g., tumor volume exceeds a certain limit, or signs of morbidity are observed). The time to reach this endpoint is recorded for survival analysis.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition (TGI) is calculated. Kaplan-Meier survival curves are generated, and statistical analysis is performed to compare the survival between treatment and control groups.
Mandatory Visualizations
Signaling Pathway
Caption: DLL3-mediated inhibition of Notch signaling in tumor cells and the mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for the preclinical comparison of 225Ac-ETN029 and 177Lu-ETN029.
References
Preclinical Toxicology Profile of ETN029: A Comparative Analysis
For Immediate Release
Shanghai, China – December 9, 2025 – This guide provides a comparative overview of the available preclinical toxicology data for ETN029, a novel Delta-like ligand 3 (DLL3)-targeting radioligand therapy, and other prominent DLL3-targeted therapies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the preclinical safety profiles of these emerging cancer therapeutics.
This compound is a promising agent in development for DLL3-expressing solid tumors. While comprehensive preclinical toxicology reports for this compound are not yet publicly available, existing data from biodistribution studies offer early insights into its safety profile. This guide synthesizes the available information on this compound and places it in the context of its main competitors, for whom more extensive preclinical safety data has been published.
Executive Summary of Preclinical Safety Findings
The preclinical safety landscape of DLL3-targeted therapies is varied. Agents like tarlatamab and HPN328 have demonstrated favorable safety profiles in non-human primate studies. In contrast, the development of rovalpituzumab tesirine (B3181916) (Rova-T) was halted due to significant toxicity, underscoring the importance of the cytotoxic payload and linker technology in antibody-drug conjugates. For this compound, early data suggests a favorable biodistribution with preferential accumulation in tumors over vital organs like the kidneys, a critical factor for radioligand therapies.
Comparative Preclinical Toxicology Data
The following tables summarize the key available preclinical toxicology findings for this compound and its competitors. It is important to note the absence of detailed, standardized toxicology study results for this compound, which limits a direct quantitative comparison.
Table 1: Summary of Key Preclinical Safety-Related Findings for this compound
| Endpoint | Species | Key Findings | Citation |
| Biodistribution | Mouse (SHP-77 cell-derived xenograft model) | Primary distribution to the tumor with rapid uptake and persistent retention. Highest normal tissue uptake in the kidneys, suggesting renal excretion. Favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours. | [1][2] |
| Mechanism of Action | In vitro (SCLC, NEPC, and metastatic melanoma cell lines) | [225Ac]Ac-ETN029 induces dose-dependent cytotoxicity and increases phosphorylation of H2AX, a marker for DNA double-strand breaks. | [1][2] |
Table 2: Comparative Preclinical Toxicology of DLL3-Targeted Therapies
| Compound | Modality | Species | Key Toxicology Findings | Citation |
| Tarlatamab (AMG 757) | Bispecific T-cell Engager (BiTE) | Cynomolgus Monkey | Well-tolerated in a 1-month repeat-dose toxicology study. No drug-related adverse findings observed at doses up to 4.5 mg/kg. | [3][4] |
| Rovalpituzumab Tesirine (Rova-T) | Antibody-Drug Conjugate (ADC) | N/A (Clinical data drove discontinuation) | Development discontinued (B1498344) due to a toxicity profile attributed to the pyrrolobenzodiazepine (PBD) payload. | [5][6] |
| AMG 119 | CAR T-Cell Therapy | Mouse | Well-tolerated in mouse safety studies. T-cell infiltration was observed in the pituitary, but no tissue damage was found. | [7][8] |
| HPN328 | Trispecific T-cell Engager | Cynomolgus Monkey | Well-tolerated at single doses of 1 and 10 mg/kg with no observed toxicities. | [9][10] |
| BI 764532 | Bispecific T-cell Engager | N/A (Preclinical data mentioned but not detailed) | Potent preclinical anti-tumor activity in DLL3+ cells and xenograft models. Clinical data shows a manageable safety profile. | [6][11] |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. The following are generalized methodologies for key experiments cited for competitor compounds, based on available information.
General Protocol for Non-Human Primate (NHP) Toxicology Studies (e.g., Tarlatamab, HPN328):
-
Test System: Cynomolgus monkeys are typically used as they are a pharmacologically relevant species for many human-targeted biologics.
-
Dosing: The test article is administered intravenously or subcutaneously at various dose levels, often in a dose-escalation or repeat-dose manner. A control group receives a vehicle.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and other physiological parameters.
-
Assessments: Blood samples are collected for hematology and clinical chemistry analysis. Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are also assessed.
-
Pathology: At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any target organ toxicity.
General Protocol for Biodistribution Studies (e.g., this compound):
-
Test System: Tumor-bearing mice (e.g., xenograft models) are used.
-
Radiolabeling: The therapeutic agent is labeled with a suitable radioisotope (e.g., 177Lu for this compound).
-
Administration: The radiolabeled compound is administered to the animals, typically via intravenous injection.
-
Imaging and Tissue Collection: At various time points post-injection, animals may be imaged using techniques like SPECT/CT. Tissues and organs are then collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake of the radiopharmaceutical in each organ is calculated and typically expressed as a percentage of the injected activity per gram of tissue (%IA/g).
Visualizing Key Pathways and Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Rovalpituzumab Tesirine: A Novel DLL3-Targeting Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cgtlive.com [cgtlive.com]
- 6. asco.org [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DLL3: Innovative Strategies for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
Validating ETN029 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the in vivo target engagement of ETN029, a promising radiolabeled peptide targeting Delta-like ligand 3 (DLL3) for the treatment of neuroendocrine cancers. We will explore experimental protocols, present comparative data with other DLL3-targeting therapies, and visualize key pathways and workflows to aid in the design and interpretation of preclinical and clinical studies.
Introduction to this compound and its Target, DLL3
This compound is a macrocyclic peptide that can be chelated with diagnostic (e.g., Indium-111) or therapeutic (e.g., Actinium-225) radioisotopes.[1] Its target, DLL3, is an atypical Notch ligand highly expressed on the surface of neuroendocrine tumors, such as small cell lung cancer (SCLC), but with limited expression in normal adult tissues, making it an attractive therapeutic target.[2][3] this compound is designed to bind to DLL3 with high affinity, leading to internalization of the radiolabeled peptide.[4] The therapeutic payload, 225Ac, then induces DNA double-strand breaks, triggering cancer cell death.[4] A key biomarker for this downstream effect is the phosphorylation of histone H2AX (γH2AX).[4]
The Importance of In Vivo Target Engagement Validation
Confirming that a therapeutic agent reaches and interacts with its intended target in a living organism is a critical step in drug development.[5] In vivo target engagement studies for this compound are essential to:
-
Confirm Drug Delivery: Verify that this compound effectively localizes to DLL3-expressing tumors.
-
Establish Dose-Response Relationship: Correlate the administered dose with the extent of target engagement and subsequent biological effects.
-
De-risk Clinical Development: Provide evidence of the mechanism of action in a physiological context, increasing the likelihood of success in clinical trials.[6]
-
Enable Comparative Analysis: Benchmark the performance of this compound against other DLL3-targeting therapies.
DLL3 Signaling Pathway and this compound Mechanism of Action
The Notch signaling pathway plays a crucial role in cell fate determination.[7] Unlike other Notch ligands, DLL3 acts as an inhibitor of this pathway.[8][9] In neuroendocrine tumors, the overexpression of DLL3 is associated with tumorigenesis.[2] this compound, by targeting DLL3, delivers a cytotoxic payload, leading to DNA damage and apoptosis, independent of Notch signaling inhibition.
Caption: this compound binds to DLL3, is internalized, and the 225Ac payload induces DNA damage, leading to apoptosis.
Experimental Protocols for Validating this compound Target Engagement
In Vivo Biodistribution Study
This protocol outlines the steps to assess the tumor uptake and organ distribution of radiolabeled this compound in a tumor xenograft model.
Experimental Workflow:
Caption: Workflow for in vivo biodistribution study of radiolabeled this compound.
Detailed Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human SCLC cell line with high DLL3 expression (e.g., SHP-77).
-
Radiolabeling: Prepare this compound labeled with a diagnostic radioisotope such as Indium-111 (111In) for imaging and biodistribution studies.
-
Administration: Inject a known activity of 111In-ETN029 intravenously into the tail vein of the tumor-bearing mice.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Tissue Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, and bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for the assessment of tumor uptake and clearance from other tissues.
Quantification of Phosphorylated H2AX (γH2AX)
This protocol describes the use of immunohistochemistry (IHC) to detect and quantify the formation of γH2AX foci in tumor tissue, a direct indicator of this compound-induced DNA damage.
Experimental Workflow:
Caption: Workflow for quantifying γH2AX in tumor tissue after this compound treatment.
Detailed Methodology:
-
Treatment: Administer a therapeutic dose of 225Ac-ETN029 to tumor-bearing mice. Include a vehicle-treated control group.
-
Tumor Collection: Euthanize mice at relevant time points (e.g., 24, 48, 72 hours) post-treatment and excise the tumors.
-
Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images of the stained sections using a fluorescence microscope.
-
Quantification: Use image analysis software to quantify the percentage of γH2AX-positive nuclei and/or the number of γH2AX foci per nucleus.
Comparison with Alternative DLL3-Targeting Therapies
Several other therapeutic modalities targeting DLL3 are in development. Below is a comparison of their reported in vivo performance. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental models and methodologies.
| Therapeutic Modality | Agent | In Vivo Model | Key Findings | Reference |
| Radiolabeled Peptide | This compound | SHP-77 SCLC Xenograft | Favorable tumor-to-kidney ratio (~5:1 at 24h); robust tumor regression. | [4] |
| Bispecific T-cell Engager (BiTE) | Tarlatamab (AMG 757) | SHP-77 SCLC Xenograft | 89% tumor growth inhibition at 0.5 mg/kg daily. | [7] |
| CAR-T Cell Therapy | AMG 119 | SCLC Xenograft | Potent inhibition of tumor growth. | [5][8] |
| Antibody-Drug Conjugate (ADC) | Rovalpituzumab tesirine (B3181916) (Rova-T) | SCLC Patient-Derived Xenografts | Eradicated tumor-initiating cells. (Development terminated due to lack of survival benefit in Phase III trials). | [10][11] |
Summary and Conclusion
Validating the in vivo target engagement of this compound is paramount for its successful clinical translation. The experimental protocols detailed in this guide, including biodistribution studies and γH2AX quantification, provide a robust framework for assessing the in vivo performance of this novel radiopharmaceutical. The comparative data presented, while not from head-to-head studies, offer valuable context on the landscape of DLL3-targeting therapies. These methodologies and data will be instrumental for researchers and drug developers in designing informative studies, interpreting results, and ultimately advancing promising new treatments for patients with DLL3-expressing cancers.
References
- 1. DLL3-guided therapies in small-cell lung cancer: from antibody-drug conjugate to precision immunotherapy and radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Tarlatamab: New Star on the Horizon for Small-Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rovalpituzumab tesirine - Wikipedia [en.wikipedia.org]
- 11. news.abbvie.com [news.abbvie.com]
Assessing the Immunogenicity of ETN029: A Comparative Guide to Methodologies and Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the potential immunogenicity of ETN029, a novel DLL3-targeting radioligand therapy. Given that this compound is in the early stages of clinical development, publicly available immunogenicity data is limited. Therefore, this document focuses on the principles and established methodologies for evaluating the immunogenicity of peptide-based radiopharmaceuticals, offering a comparative overview of relevant experimental protocols and data interpretation strategies.
Understanding the Immunogenic Potential of this compound
This compound is a macrocyclic peptide conjugated to a chelator that holds a therapeutic radioisotope.[1] Each component of this peptide-drug conjugate (PDC) presents a potential for immune recognition:
-
The Peptide: The amino acid sequence of the macrocyclic peptide is the primary determinant of its intrinsic immunogenicity. Even small peptides can be recognized by the immune system, leading to the formation of anti-drug antibodies (ADAs).
-
The Chelator and Linker: The chemical structures of the chelator and the linker used to attach the radioisotope can also be immunogenic, either by acting as haptens or by altering the conformation of the peptide.
-
Aggregates and Impurities: Product-related impurities and aggregates formed during manufacturing or storage can be potent triggers of an immune response.
A thorough immunogenicity risk assessment should consider all these factors.
Comparative Analysis of Immunogenicity Assessment Platforms
The evaluation of ADA responses is typically performed using a tiered approach, starting with a sensitive screening assay, followed by a confirmatory assay, and finally, characterization of the confirmed positive responses. Several technology platforms can be employed for these assays, each with its own advantages and disadvantages.
| Assay Platform | Principle | Primary Use | Advantages | Disadvantages |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Enzyme-catalyzed colorimetric or fluorometric detection of ADA binding in a plate-based format. | Screening, Confirmatory, Titer | Cost-effective, widely available, well-established. | Lower sensitivity and drug tolerance compared to other platforms. |
| ECL (Electrochemiluminescence) | Light emission from an electrochemical reaction upon ADA binding, offering high sensitivity and a wide dynamic range. | Screening, Confirmatory, Titer | High sensitivity, low background, good drug tolerance. | Requires specialized instrumentation. |
| SPR (Surface Plasmon Resonance) | Real-time, label-free detection of ADA binding to the drug immobilized on a sensor chip. | Characterization (Kinetics) | Provides kinetic data (on- and off-rates), label-free. | Lower throughput, potential for non-specific binding. |
| Cell-Based Neutralizing Antibody (NAb) Assays | Measurement of the ability of ADAs to inhibit the biological activity of the drug. | Characterization (Neutralization) | Provides functional data on the clinical relevance of the ADA response. | Complex to develop and validate, higher variability. |
Experimental Protocols for Immunogenicity Assessment
A comprehensive immunogenicity assessment of this compound would involve a multi-tiered testing strategy.
3.1. Tier 1: Screening Assay
The goal of the screening assay is to detect all potential ADA-positive samples with high sensitivity. A bridging ELISA or ECL assay is commonly used.
-
Protocol Outline (Bridging ECL Assay):
-
Coat a streptavidin plate with biotinylated this compound.
-
Add patient serum samples. If ADAs are present, they will bind to the coated this compound.
-
Add ruthenylated this compound, which will bind to the captured ADAs, forming a "bridge".
-
Wash the plate to remove unbound reagents.
-
Add read buffer and measure the ECL signal in a specialized plate reader.
-
Samples with a signal above a pre-defined cut-point are considered screen-positive.
-
3.2. Tier 2: Confirmatory Assay
Screen-positive samples are then analyzed in a confirmatory assay to demonstrate the specificity of the antibody binding to this compound.
-
Protocol Outline (Competitive Ligand-Binding Assay):
-
Pre-incubate patient serum samples with and without an excess of unlabeled this compound.
-
Perform the same bridging assay as in the screening tier.
-
If the signal is significantly reduced in the presence of excess unlabeled this compound, the sample is confirmed as positive for specific ADAs.
-
3.3. Tier 3: Characterization Assays
Confirmed positive samples are further characterized to understand the properties of the ADAs.
-
Titer Assay: Serial dilutions of the confirmed positive samples are tested to determine the relative concentration of ADAs.
-
Neutralizing Antibody (NAb) Assay: A cell-based assay is used to determine if the ADAs can inhibit the biological activity of this compound. For this compound, this would likely involve a cytotoxicity assay using a DLL3-expressing cancer cell line. A reduction in this compound-mediated cell killing in the presence of patient serum would indicate the presence of NAbs.
-
Isotyping and Epitope Mapping: Further characterization can be performed to determine the immunoglobulin isotype of the ADAs (e.g., IgG, IgM) and to map the specific epitopes on the this compound molecule that the antibodies recognize.
Visualizing Key Processes
4.1. Experimental Workflow for ADA Assessment
Caption: Tiered approach for anti-drug antibody (ADA) assessment.
4.2. Signaling Pathway for T-Cell Dependent ADA Formation
Caption: T-cell dependent pathway for anti-drug antibody (ADA) formation.
Conclusion
The immunogenicity assessment of this compound will be a critical component of its clinical development program. A risk-based approach, utilizing a tiered testing strategy with validated, sensitive, and specific assays, is essential to characterize the incidence, kinetics, and clinical impact of anti-drug antibodies. The methodologies and frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to design and interpret immunogenicity studies for this compound and other novel peptide-based therapeutics. As clinical data for this compound becomes available, this guide can be updated with specific comparative data to further inform the scientific community.
References
Safety Operating Guide
Navigating the Disposal of ETN029: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the DLL3-targeted peptide, ETN029, is critical for maintaining laboratory safety and regulatory adherence. As a substance utilized in preclinical and clinical research, particularly in radiolabeled forms for cancer therapy and imaging, proper disposal protocols are paramount. This document provides a comprehensive overview of the necessary procedures, with a focus on the radioactive isotopes commonly complexed with this compound.
This compound is a macrocyclic peptide that targets Delta-like ligand 3 (DLL3), a protein expressed on the surface of certain tumor cells.[1][2] For therapeutic and imaging applications, this compound is typically chelated with radionuclides, most notably Actinium-225 (Ac-225) and Lutetium-177 (Lu-177).[3] The disposal of this compound is therefore governed by regulations for radioactive waste.
Core Principles of Radioactive Waste Disposal
The primary consideration for the disposal of this compound is its radioactive component. The specific isotope and its activity level will dictate the disposal pathway. It is imperative to consult with your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to ensure compliance with all local, state, and federal regulations.
Isotope-Specific Disposal Procedures
The choice of radionuclide conjugated to this compound determines the appropriate disposal method. The half-lives of the isotopes and their decay products are critical factors.
| Radionuclide | Half-Life | Key Disposal Consideration |
| Actinium-225 (Ac-225) | ~10 days | Has long-lived decay daughters. Waste with a half-life exceeding 120 days must be disposed of as low-level radioactive waste and cannot be decayed-in-storage.[4] |
| Lutetium-177 (Lu-177) | ~6.7 days | May contain the long-lived isomer Lutetium-177m (Lu-177m) with a half-life of approximately 160 days. The presence of Lu-177m prevents decay-in-storage, necessitating disposal as low-level radioactive waste.[5][6] |
Disposal of Ac-225 Labeled this compound:
Due to the complex decay chain of Ac-225, which includes radionuclides with half-lives longer than 120 days, waste contaminated with Ac-225 labeled this compound generally cannot be held for decay-in-storage.[4] This waste must be managed as low-level radioactive waste.
Disposal of Lu-177 Labeled this compound:
The manufacturing process of Lu-177 can result in the presence of the metastable isomer Lu-177m.[6] Because the half-life of Lu-177m is approximately 160 days, waste contaminated with this isotope cannot undergo decay-in-storage. Therefore, it must be disposed of as low-level radioactive waste. It is crucial to consult the certificate of analysis for the specific batch of Lu-177 to determine if it was produced in a way that creates the Lu-177m impurity.[6]
General Experimental Protocol for Radioactive Waste Disposal
The following is a general protocol for handling and disposing of radioactive waste generated from experiments involving this compound. This is a guideline and must be adapted to your institution's specific policies and procedures.
-
Segregation of Waste: At the point of generation, segregate radioactive waste from non-radioactive waste. Further segregate radioactive waste based on the isotope and the physical form (liquid or solid).
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope(s) present, the activity level, the date, and the name of the principal investigator.
-
Storage: Store radioactive waste in designated, shielded, and secure areas.
-
Waste Minimization: Employ practices to minimize the volume of radioactive waste generated.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves, when handling this compound and associated radioactive waste.
-
Consultation with EHS/RSO: Before initiating any disposal procedure, contact your institution's EHS or RSO for guidance and to arrange for waste pickup.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the disposal of this compound and the general workflow for radioactive waste management.
Caption: Decision tree for this compound disposal.
Caption: General workflow for radioactive waste.
References
- 1. drughunter.com [drughunter.com]
- 2. This compound: Discovery and development of a DLL3-targeting radioligand therapy for the treatment of SCLC and beyond - American Chemical Society [acs.digitellinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotopes.gov [isotopes.gov]
- 5. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [rltinstitute.novartis.com]
Personal protective equipment for handling ETN029
Disclaimer: This document provides essential safety and logistical guidance for handling ETN029 based on best practices for radiolabeled peptides, particularly those containing alpha- and beta/gamma-emitting radionuclides. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide is intended to supplement, not replace, institutional and regulatory safety protocols. Researchers, scientists, and drug development professionals should always consult with their institution's Radiation Safety Officer (RSO) and adhere to all applicable local, national, and international regulations for handling radioactive materials.
Introduction to this compound and Associated Hazards
This compound is a promising radioligand therapy candidate that targets Delta-like ligand 3 (DLL3), a protein expressed on the surface of certain cancer cells. For therapeutic and imaging purposes, this compound is typically chelated with radionuclides such as Actinium-225 (²²⁵Ac) or Lutetium-177 (¹⁷⁷Lu).
The primary hazard associated with this compound is the radioactivity of the conjugated isotope.
-
Actinium-225 (²²⁵Ac): An alpha-emitter with a half-life of 10 days.[1] Alpha particles have high energy but low penetration, making internal exposure through inhalation or ingestion the primary concern.[2] External radiation risk is lower, though daughter radionuclides may emit beta and gamma radiation, requiring some shielding.[2]
-
Lutetium-177 (¹⁷⁷Lu): Emits beta and gamma radiation. Appropriate shielding is necessary to minimize external exposure.
The guiding principle for handling all radioactive materials is ALARA (As Low As Reasonably Achievable), which involves minimizing exposure time, maximizing distance from the source, and using appropriate shielding.[1][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Adherence to these guidelines is critical to prevent contamination and minimize radiation exposure.[1][4][5]
| Procedure | Minimum Required PPE | Recommended PPE |
| Receiving and unpacking | Disposable gloves, Lab coat, Safety glasses | Double disposable gloves, Lab coat, Safety glasses |
| Reconstitution and aliquoting | Double disposable gloves, Lab coat, Safety glasses | Double disposable gloves, Absorbent-lined lab coat, Safety goggles or face shield |
| Handling open vials (low activity) | Double disposable gloves, Lab coat, Safety glasses | Double disposable gloves, Absorbent-lined lab coat, Safety glasses |
| Handling open vials (high activity) | Double disposable gloves, Lead-lined apron (for ¹⁷⁷Lu), Safety glasses | Double disposable gloves, Lead-lined apron (for ¹⁷⁷Lu), Absorbent-lined lab coat, Safety goggles and face shield |
| Spill cleanup | Double disposable gloves, Lab coat, Safety glasses, Shoe covers | Double disposable gloves, Disposable coveralls, Safety goggles, Shoe covers, appropriate respiratory protection if aerosolization is possible |
| Waste disposal | Disposable gloves, Lab coat | Double disposable gloves, Lab coat |
Operational and Disposal Plans
3.1. Experimental Protocol for Safe Handling of this compound
This protocol outlines the essential steps for safely handling radiolabeled this compound in a laboratory setting.
3.1.1. Preparation:
-
Designate a Work Area: All work with this compound must be conducted in a designated and properly labeled radioactive work area (e.g., a fume hood or a designated bench).[4]
-
Prepare the Work Surface: Cover the work surface with plastic-backed absorbent paper to contain any potential spills.[1][4]
-
Assemble Materials: Gather all necessary materials, including PPE, shielding, handling tools (e.g., tongs), and waste containers before introducing the radioactive material.
-
Verify Survey Meter Functionality: Ensure a calibrated and appropriate radiation survey meter (e.g., a Geiger-Muller with a pancake probe for general contamination, or an alpha probe for ²²⁵Ac) is operational and within reach.[1][5]
3.1.2. Handling Procedures:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Introduce Shielding: Place appropriate shielding between yourself and the radioactive source. Use paper or cardboard for alpha emitters like ²²⁵Ac and lead shielding for gamma emitters like ¹⁷⁷Lu.[1][3]
-
Use Remote Handling Tools: Whenever possible, use tongs or other remote handling tools to manipulate vials and other materials to increase the distance from the source.[6]
-
Reconstitution and Aliquoting:
-
Perform these operations in a fume hood to prevent inhalation of any aerosols.[4]
-
Work deliberately and carefully to avoid spills.
-
Cap all vials tightly after use.
-
3.1.3. Post-Handling Procedures:
-
Survey for Contamination: After handling is complete, monitor your gloves, lab coat, and the work area for any radioactive contamination using the survey meter.[1]
-
Doff PPE: Remove PPE carefully, turning gloves inside out, and dispose of it in the designated radioactive waste container.
-
Wash Hands: Wash your hands thoroughly after removing your gloves.[7]
3.2. Disposal Plan
All waste generated from handling this compound is considered radioactive and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: Segregate radioactive waste based on the isotope and its physical form (solid or liquid).
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (e.g., ²²⁵Ac-ETN029), the activity level, and the date.
-
Storage: Store radioactive waste in a designated, shielded, and secure location.
-
Decay-in-Storage: For isotopes with shorter half-lives, waste may be stored until it has decayed to background levels, at which point it can be disposed of as regular waste, following verification with a survey meter. Consult your RSO for specific decay time requirements.
-
Pickup: For long-lived isotopes or high-activity waste, arrange for pickup by your institution's authorized radioactive waste disposal service.
Visualizations
Caption: Workflow for the safe handling of radiolabeled this compound.
Caption: Generalized mechanism of DLL3-targeted radioligand therapy.
References
- 1. case.edu [case.edu]
- 2. Working with Αctinium-225 - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. Radiation Safety | Lab Safety Officers [sites.nd.edu]
- 4. hpschapters.org [hpschapters.org]
- 5. Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staying Safe Around Radioactive Materials in the Laboratory | Lab Manager [labmanager.com]
- 7. Guide to Actinium-225 PSMA Therapy [sgh.com.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
